Phthalic anhydride-4-boronic acid pinacol ester
Description
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Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO5/c1-13(2)14(3,4)20-15(19-13)8-5-6-9-10(7-8)12(17)18-11(9)16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZHKYHKEHKTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675346 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849677-21-0 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phthalic Anhydride-4-Boronic Acid Pinacol Ester
Abstract
This comprehensive technical guide details the synthesis, purification, and characterization of Phthalic Anhydride-4-Boronic Acid Pinacol Ester, a valuable reagent in organic synthesis and drug discovery. This document provides a robust framework for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental decisions. The protocols described herein are designed to be self-validating, ensuring reproducibility and high yields of the target compound.
Introduction: The Significance of Arylboronic Esters
Arylboronic acids and their corresponding esters are indispensable tools in modern synthetic chemistry, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, including a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the various forms of organoboron reagents, pinacol esters have gained significant prominence owing to their enhanced stability compared to free boronic acids.[3] They are less susceptible to degradation pathways such as protodeboronation and oxidation, which allows for longer storage and broader applicability under diverse reaction conditions.[3]
Phthalic anhydride-4-boronic acid pinacol ester, in particular, is a versatile building block. The anhydride functionality provides a reactive handle for further chemical transformations, while the boronic ester enables its participation in cross-coupling reactions. This dual functionality makes it a valuable intermediate for the synthesis of complex aromatic systems.
Synthetic Strategy: The Miyaura Borylation
The most efficient and widely adopted method for the synthesis of arylboronic acid pinacol esters is the Palladium-catalyzed Miyaura borylation reaction.[1][4][5] This reaction involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[4][5] This method is celebrated for its mild reaction conditions and excellent functional group tolerance, making it a superior choice over traditional methods that often rely on highly reactive and less selective organolithium or Grignard reagents.[5]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Miyaura borylation is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 4-bromophthalic anhydride) to form a Pd(II) species.
-
Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the palladium center, displacing the halide. The choice of a mild base, such as potassium acetate (KOAc), is critical to prevent the competing Suzuki coupling of the newly formed product.[4]
-
Reductive Elimination: The desired arylboronic acid pinacol ester is released from the palladium complex, regenerating the active Pd(0) catalyst and completing the cycle.
Figure 1: Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, validated protocol for the synthesis of Phthalic anhydride-4-boronic acid pinacol ester.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| 4-Bromophthalic anhydride | C₈H₃BrO₃ | 227.01 | 1.00 g | 4.41 | Starting Material |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.34 g | 5.29 | Boron Source |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 0.108 g | 0.148 | Catalyst |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 1.29 g | 13.2 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | Solvent |
Reaction Setup and Procedure
Figure 2: Experimental workflow for the synthesis of Phthalic anhydride-4-boronic acid pinacol ester.
-
Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromophthalic anhydride (1.00 g, 4.41 mmol), bis(pinacolato)diboron (1.34 g, 5.29 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.108 g, 0.148 mmol), and potassium acetate (1.29 g, 13.2 mmol).
-
Solvent Addition and Degassing: Add 1,4-dioxane (20 mL) to the flask. It is crucial to use an anhydrous solvent to prevent hydrolysis of the boronic ester. The reaction mixture should be thoroughly degassed by bubbling argon through the solution for at least 15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C under an inert atmosphere (argon or nitrogen). The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Aqueous Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine to remove the potassium salts and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Addressing the Challenges of Boronic Esters
The purification of boronic acid pinacol esters by silica gel chromatography can be challenging due to the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups on the silica surface.[6] This can lead to significant product loss through strong adsorption or hydrolysis of the ester back to the more polar boronic acid.[6]
To mitigate these issues, a modified chromatographic method is highly recommended.[7][8][9]
Boric Acid Impregnated Silica Gel
Treating the silica gel with boric acid can effectively suppress the undesired over-adsorption of the pinacol ester, leading to a much-improved recovery of the product.[7][8][9]
Preparation of Boric Acid Impregnated Silica Gel:
-
Create a slurry of silica gel in a 5% (w/v) solution of boric acid in a suitable solvent (e.g., ethanol).
-
Gently agitate the slurry for approximately one hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with fresh ethanol.
-
Dry the silica gel in a vacuum oven at 60 °C for 1.5 hours before use.[7]
Column Chromatography Procedure
-
Pack a chromatography column with the prepared boric acid-impregnated silica gel.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the impurities, but a starting point of 5-10% ethyl acetate is often effective.
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Phthalic anhydride-4-boronic acid pinacol ester as a white to off-white solid.
Characterization and Validation
The identity and purity of the synthesized Phthalic anhydride-4-boronic acid pinacol ester should be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The characteristic singlet for the twelve protons of the pinacol methyl groups is expected around δ 1.3 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product. The expected molecular formula is C₁₄H₁₅BO₅ with a molecular weight of 274.08 g/mol .[10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic anhydride C=O stretching frequencies.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Conclusion: A Robust and Reliable Synthetic Route
The Miyaura borylation provides a highly effective and reliable method for the synthesis of Phthalic anhydride-4-boronic acid pinacol ester. By understanding the underlying reaction mechanism and employing the specialized purification techniques outlined in this guide, researchers can consistently obtain high yields of this valuable synthetic intermediate. The protocols and insights provided herein are intended to empower scientists in their pursuit of novel chemical entities with applications spanning from fundamental research to drug discovery and development.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(8), 1048-1050. [Link]
-
Hitosugi, S., et al. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164-168. [Link]
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Kubota, K., & Ito, H. (2016). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 12, 2639-2645. [Link]
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Li, J., et al. (2017). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. RSC Advances, 7(59), 37356-37361. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic Letters, 10(15), 3287-3290. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Hitosugi, S., et al. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
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ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
PubChem. (n.d.). Phthalic anhydride-4-boronic acid pinacol ester. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst. [Link]
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Organic Syntheses. (n.d.). Boronic esters. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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Webster, L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
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Dinulescu, I. G., et al. (n.d.). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. [Link]
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SCBIO. (n.d.). Phthalic anhydride-4-boronic acid pinacol ester. [Link]
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ResearchGate. (n.d.). Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications to Syntheses of Pharmaceuticals and Luminescent Dyes. [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
Takagi, J., et al. (2002). Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence. Journal of the American Chemical Society, 124(27), 8001-8006. [Link]
- Vidalin, H. J., & Bryant, D. R. (1998). Preparation of plasticizer esters from phthalic anhydride residue.
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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An In-depth Technical Guide to Phthalic Anhydride-4-Boronic Acid Pinacol Ester (CAS No. 849677-21-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Phthalic anhydride-4-boronic acid pinacol ester (CAS No. 849677-21-0), a bifunctional synthetic intermediate with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in peer-reviewed synthetic literature, its value can be extrapolated from the well-established reactivity of its constituent functional moieties: the phthalic anhydride and the boronic acid pinacol ester. This guide will deconstruct the synthetic utility of each functional group, providing a framework for its application in drug discovery and complex molecule synthesis. We will explore its physicochemical properties, prospective reaction schemes, and detailed, albeit illustrative, experimental protocols.
Introduction: A Molecule of Untapped Potential
Phthalic anhydride-4-boronic acid pinacol ester, systematically named 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione, is a unique chemical entity that marries two highly valuable functional groups in a single scaffold.[1][2] The phthalic anhydride moiety is a cornerstone in the synthesis of a wide array of dyes, polymers, and pharmaceuticals, most notably phthalimide-containing drugs.[3][4] Concurrently, the boronic acid pinacol ester is a Nobel Prize-winning functional group, indispensable for the construction of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, a staple in modern drug discovery.[5]
The strategic placement of these two functionalities on a benzene ring presents a versatile building block for the synthesis of novel and complex molecular architectures. This guide will serve as a theoretical and practical resource for researchers looking to leverage the unique properties of this compound in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The table below summarizes the key properties of Phthalic anhydride-4-boronic acid pinacol ester.
| Property | Value | Source |
| CAS Number | 849677-21-0 | [1][2] |
| Molecular Formula | C₁₄H₁₅BO₅ | [1][2] |
| Molecular Weight | 274.08 g/mol | [1][2] |
| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | [2] |
| Appearance | Off-white to white powder/solid | N/A |
| Purity | ≥98% (typical) | [1] |
| Storage | Store in a cool, dry place. Sensitive to moisture. | N/A |
Synthetic Utility and Reaction Mechanisms
The synthetic potential of Phthalic anhydride-4-boronic acid pinacol ester stems from the orthogonal reactivity of its two primary functional groups. This allows for a stepwise functionalization, enabling the construction of complex molecules with high precision.
The Phthalic Anhydride Moiety: A Gateway to Phthalimides
The phthalic anhydride group is a highly reactive electrophile, readily undergoing nucleophilic attack by primary amines to form phthalimides. This reaction is a cornerstone of the Gabriel synthesis of primary amines and is instrumental in the synthesis of numerous pharmaceutical agents.
The reaction proceeds via a two-step mechanism:
-
Ring-opening: The primary amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate.
-
Cyclization-dehydration: Upon heating, the phthalamic acid undergoes intramolecular cyclization and dehydration to yield the stable N-substituted phthalimide.
This functionality can be used to introduce a phthalimide moiety into a molecule, which is a common scaffold in medicinal chemistry, or as a protecting group for primary amines.
The Boronic Acid Pinacol Ester: A Linchpin for C-C Bond Formation
The boronic acid pinacol ester is a key participant in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. This reaction is celebrated for its mild conditions, high functional group tolerance, and broad substrate scope, making it a workhorse in pharmaceutical synthesis.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) complex, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.
Prospective Synthetic Application and Experimental Protocol
While no specific synthetic applications of Phthalic anhydride-4-boronic acid pinacol ester are currently reported in the literature, its bifunctional nature makes it an attractive starting material for the synthesis of complex, polyfunctional molecules. Below is a prospective reaction scheme illustrating its potential use, followed by a detailed, representative experimental protocol for the Suzuki-Miyaura coupling step.
Hypothetical Synthesis of a Bifunctional Scaffold
In this hypothetical scheme, Phthalic anhydride-4-boronic acid pinacol ester is first subjected to a Suzuki-Miyaura coupling with a substituted aryl bromide to form a biaryl phthalic anhydride. This intermediate is then reacted with a primary amine to yield a complex phthalimide derivative, a scaffold that could be further elaborated in a drug discovery program.
Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)
The following is a representative protocol for the Suzuki-Miyaura coupling of Phthalic anhydride-4-boronic acid pinacol ester with a generic aryl bromide. Note: This is a general procedure and may require optimization for specific substrates.
Materials:
-
Phthalic anhydride-4-boronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Phthalic anhydride-4-boronic acid pinacol ester, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl phthalic anhydride.
Conclusion and Future Outlook
Phthalic anhydride-4-boronic acid pinacol ester is a promising, yet underutilized, synthetic building block. Its bifunctional nature allows for the sequential and controlled introduction of two distinct and synthetically valuable moieties. The principles outlined in this guide, based on the well-established chemistries of phthalic anhydrides and boronic esters, provide a solid foundation for the application of this reagent in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. It is anticipated that as the demand for complex and diverse molecular scaffolds grows, the utility of such bifunctional reagents will become increasingly apparent to the synthetic chemistry community.
References
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Fine Chemical Intermediates; Phthalic Anhydride: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Available at: [Link]
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Phthalic anhydride: Significance and symbolism. (2025). Available at: [Link]
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BoronPharm. 274-07-7 | Benzo[3][4][6]dioxaborole. Available at: [Link]
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BoronPharm. 78600-33-6 | 3-Bromo Triphenylamine. Available at: [Link]
-
LookChem. Cas 86-90-8,4-Bromophthalic anhydride. Available at: [Link]
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Chemexper. 849677-21-0 PHTHALIC ANHYDRIDE-4-BORONIC ACID PINACOL ESTER. Available at: [Link]
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PubChem. Phthalic anhydride-4-boronic acid pinacol ester | C14H15BO5 | CID 46739761. Available at: [Link]
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Organic Syntheses. boronic esters. Available at: [Link]
-
The Role of Boronic Acids and Esters in Pharmaceutical Synthesis. Available at: [Link]
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PubChem. 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one. Available at: [Link]
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An In-Depth Technical Guide to Phthalic Anhydride-4-Boronic Acid Pinacol Ester
Abstract
This technical guide provides a comprehensive overview of Phthalic Anhydride-4-Boronic Acid Pinacol Ester, a key bifunctional reagent in modern organic synthesis. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. It further explores its synthesis, characterization, and critical applications in the fields of pharmaceutical research and materials science. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, protocol validation, and the mechanistic basis for its utility in complex molecular construction.
Core Compound Identification and Properties
Phthalic anhydride-4-boronic acid pinacol ester, systematically named 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-isobenzofurandione, is a bifunctional organic compound.[1] It integrates two highly valuable functional groups: a reactive phthalic anhydride moiety and a stable boronic acid pinacol ester. This unique combination makes it a versatile building block for the synthesis of complex molecules.
Physicochemical Data Summary
The fundamental properties of this reagent are crucial for its application in quantitative synthesis and analysis. The molecular weight dictates stoichiometric calculations, while its physical state and solubility influence reaction setup and purification strategies.
| Property | Value | Source |
| Molecular Weight | 274.08 g/mol | PubChem[2], Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₄H₁₅BO₅ | PubChem[2], Santa Cruz Biotechnology[1] |
| CAS Number | 849677-21-0 | Santa Cruz Biotechnology[1], ChemicalBook[3] |
| Appearance | White to off-white solid | (General knowledge for similar compounds) |
| Purity | Typically ≥97-98% | Santa Cruz Biotechnology[1] |
| Predicted Boiling Point | 427.8 ± 28.0 °C | ChemicalBook[3] |
The pinacol group provides significant steric hindrance around the boron atom, which enhances the ester's stability compared to the corresponding free boronic acid.[4] This protection makes the compound less susceptible to degradation pathways like protodeboronation and oxidation, rendering it ideal for storage and use in a wide range of reaction conditions.[4]
Synthesis and Mechanistic Considerations
The synthesis of aryl boronic esters like Phthalic anhydride-4-boronic acid pinacol ester typically involves the borylation of an appropriate aryl halide or triflate. A common and effective method is the palladium-catalyzed Miyaura borylation reaction.
Generalized Synthesis Workflow
The logical flow for synthesizing this target molecule starts with a halogenated phthalic anhydride derivative, which undergoes a palladium-catalyzed cross-coupling reaction with a boron source, typically bis(pinacolato)diboron (B₂pin₂).
Caption: Generalized workflow for Miyaura borylation synthesis.
Expertise & Causality: The choice of a palladium catalyst with a specific ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical. This ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle efficiently, specifically the oxidative addition and reductive elimination steps. The base (e.g., potassium acetate) is not merely a pH modifier; it is essential for the transmetalation step, where the boronate species is transferred to the palladium center.
Key Applications in Research and Development
The dual functionality of this molecule is the cornerstone of its utility. The boronic ester serves as a handle for carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling, while the anhydride is available for nucleophilic attack to form amides, esters, and imides.[5][6][7]
Application in Suzuki-Miyaura Cross-Coupling
Boronic acid pinacol esters are indispensable reagents in Suzuki-Miyaura coupling reactions, a powerful method for forming C-C bonds.[4][5] This reaction is a cornerstone of modern drug discovery, enabling the assembly of complex molecular scaffolds from smaller, readily available fragments.
Protocol Insight: When using Phthalic anhydride-4-boronic acid pinacol ester in a Suzuki coupling, the reaction must be designed to be chemoselective. The palladium-catalyzed coupling at the boronic ester site is typically performed under conditions that do not readily open the anhydride ring. This is achievable with careful selection of a non-nucleophilic base and aprotic solvents.
Use as a Bifunctional Linker
The anhydride group can be readily opened by nucleophiles such as amines or alcohols. This allows the molecule to be incorporated into larger structures, such as polymers or drug conjugates, acting as a linker.
Experimental Workflow: Conjugation
-
Step 1 (Suzuki Coupling): Couple a molecule of interest (R¹-X, where X is a halide) to the boronic ester of Phthalic anhydride-4-boronic acid pinacol ester.
-
Step 2 (Purification): Isolate the functionalized phthalic anhydride intermediate.
-
Step 3 (Conjugation): React the intermediate with a second molecule containing a nucleophilic group (R²-NH₂ or R²-OH) to open the anhydride ring and form a stable amide or ester linkage.
This sequential approach allows for the controlled and directional assembly of complex architectures.
Quality Control and Characterization
Ensuring the purity and identity of Phthalic anhydride-4-boronic acid pinacol ester is critical for reproducible experimental outcomes. The molecular weight is a primary parameter confirmed by mass spectrometry.
Analytical Techniques
-
Mass Spectrometry (MS): Used to confirm the molecular weight (274.08 g/mol ) and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): Confirms the chemical structure. The ¹H NMR will show characteristic peaks for the aromatic protons, and a distinct singlet for the 12 protons of the two methyl groups on the pinacol moiety.
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity. A significant challenge in the HPLC analysis of boronic esters is their susceptibility to on-column hydrolysis to the corresponding boronic acid.[8][9][10]
Self-Validating Protocol: Purity Analysis via RP-HPLC
To mitigate on-column hydrolysis, a validated Reverse-Phase (RP)-HPLC method is essential.
Protocol:
-
Column Selection: Use a column with low residual silanol activity (e.g., Waters XTerra MS C18) to minimize acid-catalyzed hydrolysis.[9][10]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water without acidic modifiers (like formic or trifluoroacetic acid) is recommended. Highly basic mobile phases (pH > 12) have also been shown to stabilize certain pinacolboronate esters.[8]
-
Diluent: Prepare samples in a non-aqueous, aprotic solvent such as acetonitrile or a mixture of acetonitrile and methylene chloride to prevent premature hydrolysis before injection.[8]
-
Detection: UV detection at a wavelength appropriate for the aromatic system (e.g., 254 nm).
-
Validation: The method is validated by observing a single, sharp peak for the ester with minimal to no peak corresponding to the hydrolyzed boronic acid. Spiking the sample with the corresponding boronic acid can confirm the retention time of the potential hydrolytic impurity.
Caption: Logic diagram for a self-validating RP-HPLC purity test.
Conclusion
Phthalic anhydride-4-boronic acid pinacol ester is a high-value reagent whose utility is derived directly from its precise molecular weight and bifunctional structure. Its stability, conferred by the pinacol protecting group, allows for its effective use in sequential, chemoselective reactions that are fundamental to modern drug discovery and materials science. A thorough understanding of its properties and the adoption of validated analytical protocols are paramount to harnessing its full synthetic potential.
References
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Phthalic anhydride-4-boronic acid pinacol ester | C14H15BO5 | CID 46739761 . PubChem, National Center for Biotechnology Information. [Link]
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Understanding Boronic Esters: Properties and Sourcing for Chemical Formulators . Sourcing-China. [Link]
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Strategies for the analysis of highly reactive pinacolboronate esters . PubMed, National Library of Medicine. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC . ResearchGate. [Link]
-
Boronic Acid Pinacol Esters: Versatile Building Blocks in Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC . Taylor & Francis Online. [Link]
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Phthalic anhydride . Wikipedia. [Link]
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- 3. PHTHALIC ANHYDRIDE-4-BORONIC ACID PINACOL ESTER | 849677-21-0 [amp.chemicalbook.com]
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- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Applications of Phthalic anhydride_Chemicalbook [chemicalbook.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. tandfonline.com [tandfonline.com]
Phthalic anhydride-4-boronic acid pinacol ester structure and nomenclature
An In-Depth Technical Guide to Phthalic Anhydride-4-Boronic Acid Pinacol Ester: Structure, Synthesis, and Applications
Abstract
Phthalic anhydride-4-boronic acid pinacol ester is a versatile bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive technical overview of its structure, nomenclature, physicochemical properties, and synthesis. Furthermore, it delves into its primary application as a building block in Suzuki-Miyaura cross-coupling reactions and other synthetic transformations, highlighting its utility in the development of complex organic molecules and active pharmaceutical ingredients. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.
Nomenclature and Molecular Structure
The compound's utility stems from the orthogonal reactivity of its two key functional groups: a phthalic anhydride moiety and a boronic acid pinacol ester. This unique arrangement allows for sequential and controlled chemical modifications.
Chemical Identifiers
A clear and unambiguous identification is critical for scientific communication and procurement. The key identifiers for this compound are summarized below.
| Identifier | Value |
| Common Name | Phthalic anhydride-4-boronic acid pinacol ester |
| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione[1] |
| Alternate Names | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione[1][2]; 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-isobenzofurandione[2][3] |
| CAS Number | 849677-21-0[1][2][3] |
Structural Elucidation
The molecule integrates two distinct reactive centers onto a central benzene ring:
-
Phthalic Anhydride: This functional group is susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, leading to ring-opening and the formation of phthalate monoesters or phthalamic acids. This reactivity is foundational to its use in polymer chemistry and as a linker.[4]
-
Boronic Acid Pinacol Ester: This group is a stable, versatile, and widely used precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] The pinacol ester provides enhanced stability against hydrolysis and oxidation compared to the free boronic acid, allowing for easier purification and handling under benchtop conditions.[7]
Molecular Visualization
The 2D structure of the molecule highlights the spatial relationship between the functional groups.
Physicochemical Properties
Understanding the physicochemical properties is essential for designing experiments, ensuring safe handling, and predicting behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅BO₅ | PubChem[1], Santa Cruz Biotechnology[2][3] |
| Molecular Weight | 274.08 g/mol | PubChem[1], Santa Cruz Biotechnology[2][3] |
| Appearance | White to off-white crystalline powder | (Typical for this class of compounds) |
| Solubility | Soluble in many organic solvents (e.g., THF, Dioxane, DMF, DMSO) | (Inferred from common reaction conditions) |
| Stability | The pinacol ester provides good thermal and hydrolytic stability | Royal Society of Chemistry[7] |
Synthesis and Mechanistic Insights
The synthesis of aryl boronic esters is a well-established field in organic chemistry. The most common and reliable method for preparing Phthalic anhydride-4-boronic acid pinacol ester is the palladium-catalyzed Miyaura borylation reaction.
Recommended Synthetic Protocol: Miyaura Borylation
This protocol describes the synthesis starting from 4-bromophthalic anhydride. The choice of a palladium catalyst and a suitable base is critical for achieving high yield and purity.
Workflow Diagram:
Sources
- 1. Phthalic anhydride-4-boronic acid pinacol ester | C14H15BO5 | CID 46739761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. nbinno.com [nbinno.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
IUPAC name for Phthalic anhydride-4-boronic acid pinacol ester
An In-Depth Technical Guide to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione
Abstract
This technical guide provides a comprehensive overview of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione, a bifunctional reagent of significant interest in modern organic synthesis and medicinal chemistry. Commonly known as Phthalic anhydride-4-boronic acid pinacol ester, this compound uniquely combines the reactivity of a cyclic anhydride with the versatile cross-coupling capabilities of a boronic acid pinacol ester. This document details its formal nomenclature, physicochemical properties, synthetic pathways, and core applications, with a particular focus on its role as a building block in the construction of complex molecular architectures. Furthermore, it provides field-proven protocols, handling guidelines, and the mechanistic rationale behind its use, serving as an essential resource for professionals in chemical research and development.
Chemical Nomenclature and Structural Analysis
The precise identification of a chemical entity is foundational to scientific rigor. While commonly referred to by its descriptive name, "Phthalic anhydride-4-boronic acid pinacol ester," the formal IUPAC nomenclature provides an unambiguous structural definition.
-
IUPAC Name: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione[1].
-
Synonyms: Phthalic anhydride-4-boronic acid pinacol ester, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-isobenzofurandione[2][3].
The molecule's structure features two key functional domains:
-
The Isobenzofuran-1,3-dione Core: This cyclic anhydride moiety is a derivative of phthalic anhydride. It is a powerful electrophile, susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, making it a valuable synthon for introducing phthalimide or related structures.
-
The Dioxaborolane Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group is a stable, versatile functional group essential for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the strategic formation of carbon-carbon bonds, a cornerstone of modern drug discovery and materials science[5].
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is critical for its effective use in experimental design. The data below has been consolidated from chemical databases and supplier specifications.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₅BO₅ | [1][2] |
| Molecular Weight | 274.08 g/mol | [2][3] |
| Appearance | White to off-white solid/crystalline powder | [6] |
| Purity | Typically ≥95% or ≥98% | [2][6] |
| Solubility | Soluble in many organic solvents such as THF, Dioxane, DMF, and DMSO. Hydrolyzes in water. | |
| Storage Conditions | Store in a cool, dry, well-ventilated place under an inert atmosphere. Protect from moisture. | [7][8] |
Synthesis and Mechanistic Considerations
The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione typically proceeds via a palladium-catalyzed borylation reaction, most commonly the Miyaura borylation.
General Synthetic Pathway: The most common precursor is a halogenated phthalic anhydride, such as 4-bromo- or 4-iodoisobenzofuran-1,3-dione. This substrate undergoes a cross-coupling reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base.
-
Causality of Component Selection:
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂): The palladium catalyst is central to the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps. The choice of ligand (e.g., dppf) is crucial for stabilizing the palladium species and promoting high reaction efficiency.
-
Base (e.g., Potassium Acetate, KOAc): The base is required to activate the diboron reagent and facilitate the crucial transmetalation step within the catalytic cycle. KOAc is often preferred due to its moderate basicity, which minimizes side reactions.
-
Solvent (e.g., Dioxane, DMF): Anhydrous, polar aprotic solvents are used to ensure all reactants remain in solution and to prevent the premature hydrolysis of the boronic ester product.
-
Caption: General workflow for the synthesis of the title compound.
Applications in Research and Drug Development
The bifunctional nature of this reagent makes it a powerful tool for building molecular complexity.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of the boronic ester moiety is in Suzuki-Miyaura cross-coupling. It can be coupled with a wide range of aryl or vinyl halides/triflates to form a new carbon-carbon bond. This is a foundational reaction in the synthesis of pharmaceuticals and organic electronic materials.
-
Expert Insight: The boronic ester provides a stable, easy-to-handle source of a nucleophilic carbon, while the anhydride remains largely unreactive under typical Suzuki conditions, allowing for selective C-C bond formation. This orthogonality is key to its utility.
Caption: Application in a representative Suzuki-Miyaura coupling.
Derivatization via the Anhydride Moiety
Following a Suzuki coupling or as an independent step, the anhydride can be opened by various nucleophiles.
-
Reaction with Amines: Forms a phthalic acid monoamide, which can then be cyclized (often via heating) to form a substituted phthalimide. Phthalimides are privileged structures in medicinal chemistry.
-
Reaction with Alcohols: Forms a mono-ester, providing a handle for further functionalization or for tuning solubility and pharmacokinetic properties.
This dual reactivity allows for the synthesis of complex, polyfunctional molecules, such as those used in the development of melanocortin receptor agonists or novel heterocyclic systems[9][10].
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general, self-validating procedure for the coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione with an aryl bromide.
Objective: To synthesize a 4-aryl phthalic anhydride derivative.
Materials:
-
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione (1.0 equiv)
-
Aryl Bromide (Ar-Br) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione, the aryl bromide, Pd(dppf)Cl₂, and the base.
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
-
Solvent Addition: Add the degassed solvent mixture (dioxane/water) via cannula or syringe.
-
Rationale: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Rationale: Chromatography is essential to remove the catalyst residue, unreacted starting materials, and any side products, ensuring the isolation of a pure compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Handling, Storage, and Safety
Safe handling is paramount when working with reactive chemical reagents.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Handling Precautions: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust[11][12]. Avoid contact with skin and eyes[7]. Prevent dust formation, as fine dust dispersed in air may be combustible[13].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and moisture[8][11]. The boronic ester is sensitive to hydrolysis.
-
Hazard Identification: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[14]. Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
Conclusion
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione is a high-value synthetic building block that provides chemists with a reliable and versatile tool. Its orthogonal reactive sites—the boronic ester for C-C bond formation and the anhydride for nucleophilic derivatization—enable the streamlined synthesis of complex molecules. A firm grasp of its properties, synthetic access, and reactivity is essential for leveraging its full potential in the design and development of novel pharmaceuticals and functional materials.
References
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Title: Phthalic anhydride-4-boronic acid pinacol ester Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Phthalic Anhydride (PA) Source: Chemius URL: [Link]
-
Title: Principles of handling and storing phthalic anhydride Source: Ideh Gostar Moheb Baspar URL: [Link]
-
Title: PHTHALIC ANHYDRIDE-4-BORONIC ACID PINACOL ESTER Source: AHH Chemical Co., Ltd URL: [Link]
-
Title: 2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane Source: Organic Syntheses URL: [Link]
-
Title: Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists Source: PubMed, National Library of Medicine URL: [Link]
-
Title: One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones Source: MDPI URL: [Link]
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- 4. 849677-21-0 PHTHALIC ANHYDRIDE-4-BORONIC ACID PINACOL ESTER [chemsigma.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 849677-21-0 Phthalic anhydride-4-boronic acid pinacol ester AKSci 6742DG [aksci.com]
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- 8. mohebbaspar.com [mohebbaspar.com]
- 9. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones | MDPI [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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- 14. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran | C18H19BO3 | CID 60146103 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of Phthalic Anhydride-4-Boronic Acid Pinacol Ester
Introduction: A Bifunctional Reagent Demanding Precision
Phthalic anhydride-4-boronic acid pinacol ester is a valuable bifunctional molecule in modern organic synthesis and drug discovery.[1][2][3] Its structure incorporates two highly versatile and reactive moieties: a cyclic anhydride and a boronic acid pinacol ester. This unique combination allows for sequential, orthogonal chemical transformations, making it a powerful building block for complex molecular architectures. However, the very features that make this reagent so useful also present significant challenges regarding its stability and storage. Both the anhydride and the boronic ester functionalities are susceptible to degradation, primarily through hydrolysis.
This guide provides an in-depth analysis of the stability profile of Phthalic anhydride-4-boronic acid pinacol ester. It outlines the primary degradation pathways and offers field-proven protocols for its proper storage and handling. Adherence to these guidelines is critical for ensuring the reagent's integrity, which is paramount for achieving reproducible and successful experimental outcomes in research and development settings.
Chemical & Physical Properties
A foundational understanding of the reagent's properties is essential for its correct handling.
| Property | Value | Source |
| Chemical Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | [4] |
| Alternate Names | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-isobenzofurandione | [5] |
| CAS Number | 849677-21-0 | [4][5] |
| Molecular Formula | C₁₄H₁₅BO₅ | [4][5] |
| Molecular Weight | 274.08 g/mol | [4][5] |
Core Stability Challenges: A Tale of Two Moieties
The principal threat to the integrity of Phthalic anhydride-4-boronic acid pinacol ester is its sensitivity to environmental factors, which can initiate distinct degradation pathways for each of its functional groups.
Hydrolytic Instability: The Primary Degradation Pathway
Both the anhydride ring and the boronic acid pinacol ester are highly susceptible to hydrolysis. This is, by far, the most significant and immediate stability concern.
-
Anhydride Hydrolysis: In the presence of water, the phthalic anhydride ring will undergo nucleophilic attack, leading to ring-opening and the formation of the corresponding dicarboxylic acid. This reaction converts the reactive acylating agent into a significantly less reactive and structurally different compound.[6]
-
Boronic Ester Hydrolysis: The boronic acid pinacol ester (Bpin) group, while serving as a more stable surrogate for the free boronic acid, is still prone to hydrolysis.[7][8][9] This reversible reaction yields the free boronic acid and pinacol, particularly in the presence of water or other protic solvents like alcohols.[7][8] This degradation is problematic as it alters the reagent's reactivity in subsequent cross-coupling reactions and complicates purification and analysis.[7][10]
Caption: Primary hydrolytic degradation pathways for the title compound.
Thermal & Photochemical Stability
-
Photostability: While less documented for this specific compound, some boronic acid-ester equilibria can be influenced by light.[16][17][18][19] To eliminate any potential for photochemical degradation, it is a prudent and standard practice to protect the reagent from direct light sources, especially UV light.
Chemical Incompatibilities
The reagent's reactivity makes it incompatible with a range of substances. Contact should be avoided with:
-
Water and Protic Solvents (Alcohols): As detailed above, these will cause rapid hydrolysis.
-
Strong Oxidizing Agents: These can react with the boronic ester and the aromatic system.[20][21]
-
Strong Acids and Bases: These can catalyze the hydrolysis of both the anhydride and the ester moieties.[22]
Recommended Storage & Handling Protocols
To preserve the chemical integrity of Phthalic anhydride-4-boronic acid pinacol ester, a multi-faceted approach to storage and handling is mandatory.
Optimal Storage Conditions
The primary goal of storage is to create an environment that is cold, dry, and inert.
| Parameter | Recommendation | Rationale |
| Temperature | -25°C to -10°C (Freezer) | Slows the rate of all potential degradation reactions, including hydrolysis and thermal decomposition.[14][15][20] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidation.[20][23] |
| Container | Tightly sealed, amber glass bottle. For frequent use, a septum-sealed bottle (e.g., Sure/Seal™) is ideal.[23][24][25] | Prevents moisture ingress and protects from light. Septum-sealed bottles allow for reagent removal via syringe without exposing the bulk material to the atmosphere.[25] |
| Location | A designated, dry, and well-ventilated area for sensitive reagents, away from heat sources and incompatible chemicals.[24][26][27] | Ensures safety and prevents accidental contamination or reaction. |
Step-by-Step Handling Workflow
Proper handling technique is as crucial as correct storage. The following workflow minimizes atmospheric exposure.
Caption: Recommended workflow for handling moisture-sensitive reagents.
Experimental Protocol for Safe Handling:
-
Equilibration: Remove the sealed container from the freezer and place it in a desiccator at room temperature. Allow it to fully equilibrate for at least 30-60 minutes. Causality: Opening a cold container will cause ambient moisture to condense on the cold surfaces and inside the bottle, leading to immediate hydrolysis. Equilibration prevents this.
-
Prepare Inert Environment: All manipulations should be performed in a glovebox or under a positive pressure of inert gas using a Schlenk line. Ensure all glassware, syringes, and spatulas are rigorously dried (e.g., oven-dried and cooled under vacuum).
-
Dispensing: Once equilibrated, move the container into the inert environment. Briefly remove the cap and quickly weigh and dispense the desired amount of the solid reagent. If using a septum-sealed bottle, use a dry syringe or cannula to pierce the septum and withdraw the reagent.[25]
-
Resealing and Storage: Immediately and securely reseal the container. If a Schlenk flask was used, backfill with inert gas before sealing. Wrap the cap threads with paraffin film for an extra barrier against moisture during long-term storage. Return the container promptly to the freezer.
Detection of Degradation
Researchers should be vigilant for signs of degradation.
-
Visual Inspection: The pristine compound should be a free-flowing solid. Signs of degradation may include clumping (due to moisture absorption), discoloration, or a change in texture.
-
Analytical Verification: The most accurate way to assess purity is through analytical techniques.
-
NMR Spectroscopy: ¹H NMR can be used to detect the presence of hydrolysis byproducts. The appearance of signals corresponding to free pinacol or the protons of the opened dicarboxylic acid would indicate degradation.
-
Reversed-Phase HPLC (RP-HPLC): This technique is challenging for boronic pinacol esters due to the high probability of on-column hydrolysis in typical aqueous/protic mobile phases, which can give a false impression of impurity.[10][28][29] If HPLC is necessary, specialized methods employing aprotic diluents and non-aqueous or highly basic mobile phases may be required to obtain an accurate purity profile.[29]
-
Conclusion
Phthalic anhydride-4-boronic acid pinacol ester is a potent synthetic tool whose utility is directly tied to its purity. Its bifunctional nature makes it exceptionally sensitive, primarily to moisture, which can degrade both the anhydride and boronic ester moieties. By implementing a rigorous protocol of storing the reagent under cold, dry, and inert conditions and adhering strictly to anhydrous handling techniques, researchers can ensure its stability and integrity. This diligence is fundamental to achieving reliable, reproducible results in the demanding fields of chemical synthesis and drug development.
References
-
PubMed. (2020). Using Visible Light to Tune Boronic Acid-Ester Equilibria. Journal of the American Chemical Society. [Link]
-
Journal of the American Chemical Society. (2020). Using Visible Light to Tune Boronic Acid–Ester Equilibria. [Link]
-
ACS Publications. (2020). Using Visible Light to Tune Boronic Acid−Ester Equilibria. [Link]
-
Morressier. (2020). Using light to control boronic-acid- ester equilibria. [Link]
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ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
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ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. [Link]
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ChemRxiv. (2020). Using Visible Light to Continuously Tune Boronic Acid–ester Equilibria. [Link]
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Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]
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Xinfuda. (2025). Types of Moisture-Proof Packaging for Sensitive Products. [Link]
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Polymer Degradation and Stability. (1999). Studies of The Thermal Stability of Maleic Anhydride Co-Polymers in Aqueous Solution. [Link]
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ResearchGate. (n.d.). Thermokinetic analysis of the stability of acetic anhydride hydrolysis in isothermal calorimetry techniques. [Link]
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Southern Packaging, LP. (2021). 5 Ways to Protect Sensitive Products from Moisture when using an FIBC Bulk Bag. [Link]
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Adhesives & Sealants Industry. (2018). What packaging materials do you recommend for moisture-sensitive reactive adhesives and sealants?. [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
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PubChem. (n.d.). Phthalic anhydride-4-boronic acid pinacol ester. National Center for Biotechnology Information. [Link]
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Ingenta Connect. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]
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National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
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MDPI. (n.d.). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. [Link]
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Wikipedia. (n.d.). Organic acid anhydride. [Link]
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ResearchGate. (n.d.). Major biodegradation pathways of phthalic acid ester. [Link]
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MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]
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MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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ACS Publications. (n.d.). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. [Link]
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National Institutes of Health. (n.d.). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. [Link]
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ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. [Link]
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ResearchGate. (n.d.). Storage Stability Study of Salicylate-based Poly(anhydride-esters). [Link]
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Organic Syntheses. (n.d.). Benzeneboronic anhydride. [Link]
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A Comprehensive Technical Guide to the Solubility of Phthalic Anhydride-4-Boronic Acid Pinacol Ester
Foreword: Solubility as a Cornerstone of Synthetic Utility
In the fields of medicinal chemistry and materials science, the practical application of a novel building block is fundamentally governed by its solubility characteristics. Phthalic anhydride-4-boronic acid pinacol ester stands as a molecule of significant interest, bridging the reactive potential of an anhydride with the versatile cross-coupling capabilities of a boronic ester. However, its successful integration into synthetic workflows is entirely dependent on a nuanced understanding of its behavior in solution. This guide moves beyond simple empirical data to provide a mechanistic and predictive framework for understanding and manipulating the solubility of this compound. For the researcher, scientist, and drug development professional, mastering the solubility of this reagent is the first and most critical step toward unlocking its full synthetic potential.
Deconstructing the Molecule: Physicochemical Drivers of Solubility
The solubility profile of Phthalic anhydride-4-boronic acid pinacol ester is a direct consequence of its distinct structural motifs. The molecule is best understood as a hybrid of two key functional components: a polar, reactive phthalic anhydride core and a nonpolar, sterically bulky boronic acid pinacol ester group.
-
The Phthalic Anhydride Moiety: This portion of the molecule is planar and contains two electrophilic carbonyl groups, contributing significant polarity. While it is sparingly soluble in water, it readily reacts via hydrolysis to form the corresponding dicarboxylic acid.[1][2] Its reactivity and polarity make it more amenable to dissolution in polar organic solvents.[3][4]
-
The Boronic Acid Pinacol Ester Moiety: In contrast, the pinacol ester group is nonpolar and lipophilic. The esterification of a boronic acid with pinacol is a common strategy to increase a compound's stability and improve its solubility in organic solvents compared to the free boronic acid.[5][6] This group enhances solubility in less polar environments.
This inherent structural duality dictates that the optimal solvents will be those capable of effectively solvating both the polar anhydride and the nonpolar ester components.
Table 1: Physicochemical Properties of Phthalic Anhydride-4-Boronic Acid Pinacol Ester
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₄H₁₅BO₅[7][8] | Indicates a significant carbon framework relative to heteroatoms, suggesting a preference for organic solvents over aqueous media. |
| Molecular Weight | ~274.08 g/mol [7][8] | A moderate molecular weight that does not inherently limit solubility in a wide range of common solvents. |
| Appearance | White to off-white crystalline solid[2] | The solid-state lattice energy must be overcome by solvent-solute interactions for dissolution to occur. |
| General Polarity | Amphiphilic (possessing both polar and nonpolar regions) | This is the most critical factor, predicting poor solubility in extremely polar (water) or nonpolar (hexane) solvents, with optimal solubility in solvents of intermediate polarity. |
The Solubility Spectrum: A Solvent-by-Solvent Analysis
The principle of "like dissolves like" provides a foundational but incomplete picture.[9][10] A more detailed analysis requires considering the specific intermolecular forces at play between the solute and each solvent. The following table provides a predictive summary of solubility based on the known behavior of its constituent parts.
Table 2: Predicted Solubility Profile in Common Laboratory Solvents
| Solvent | Polarity Class | Predicted Solubility | Rationale for Prediction |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM's intermediate polarity and ability to engage in dipole-dipole interactions can effectively solvate both the anhydride and pinacol ester moieties. |
| Chloroform | Polar Aprotic | High | Similar to DCM, chloroform is an excellent solvent for many boronic esters and moderately polar compounds.[5][6] |
| Tetrahydrofuran (THF) | Polar Aprotic | High | THF's ether oxygen can act as a Lewis base, interacting with the boron center, while its hydrocarbon body solvates the nonpolar regions. |
| Acetone | Polar Aprotic | High | Phthalic anhydride itself shows excellent solubility in acetone.[1][3] This solvent should readily dissolve the entire molecule. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | A good balance of polarity, making it a common choice for both reactions and chromatographic purification of similar compounds. |
| Toluene | Nonpolar Aromatic | Low to Moderate | The aromatic ring can engage in π-stacking with the phenyl ring of the solute, but its low overall polarity will struggle to solvate the polar anhydride group. Phthalic anhydride is only slightly soluble in toluene.[4] |
| Acetonitrile | Polar Aprotic | Low to Moderate | The high polarity of acetonitrile may not favorably accommodate the nonpolar pinacol ester group. |
| Methanol / Ethanol | Polar Protic | Low (Reactive) | While phthalic anhydride is soluble in ethanol[1][4], protic solvents can react with the anhydride, leading to ring-opening and formation of the corresponding ester-acid. This is a chemical transformation, not just dissolution. |
| Water | Polar Protic | Insoluble (Reactive) | The molecule's large nonpolar surface area and the high lattice energy of the solid prevent dissolution. Furthermore, rapid hydrolysis of both the anhydride and the boronic ester moieties is expected.[2] |
| Hexanes / Cyclohexane | Nonpolar | Insoluble | These nonpolar solvents cannot overcome the strong intermolecular forces of the polar anhydride portion of the molecule. Boronic acids and their esters typically show very low solubility in hydrocarbons.[5][6] |
A Validated Protocol for Experimental Solubility Determination
To move from prediction to empirical fact, a robust and reproducible experimental workflow is required. The following protocol is designed to be self-validating, providing reliable quantitative data.
Experimental Workflow Diagram
Caption: A standard laboratory workflow for the quantitative determination of compound solubility.
Detailed Step-by-Step Methodology
-
Preparation: Into a 4 mL glass vial, accurately weigh approximately 100 mg of Phthalic anhydride-4-boronic acid pinacol ester.
-
Solvent Addition: Add exactly 1.0 mL of the chosen test solvent to the vial.
-
Equilibration: Securely cap the vial and place it on a laboratory rotator or orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to agitate for 24 hours. This extended time is crucial to ensure the system reaches equilibrium.[11]
-
Phase Separation: After 24 hours, visually confirm that excess solid remains, indicating a saturated solution. Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant, taking extreme care not to disturb the solid pellet.
-
Dilution: Dilute the aliquot with a known volume of a suitable solvent (typically the mobile phase for analysis) to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample by a validated, calibrated method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The high organic content of a mobile phase in HILIC mode can be particularly effective at preventing on-column hydrolysis during analysis.[12]
-
Calculation: Using a pre-established calibration curve for the compound, determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution. This value is the solubility.
Trustworthiness of the Protocol: This method is self-validating. The visual confirmation of excess solid ensures saturation. The use of a calibrated HPLC system provides quantitative accuracy and precision, while centrifugation ensures that only the dissolved analyte is measured.
Modulating Solubility: Key Influencing Factors
Temperature
For most solid organic compounds, solubility increases with temperature.[3] The additional thermal energy supplied to the system helps overcome the crystal lattice energy of the solute, favoring dissolution. This can be exploited to prepare supersaturated solutions for crystallization or to increase reactant concentration in a heated reaction.
Co-solvency
When single-solvent systems are inadequate, a mixture of solvents can be employed. For example, if a reaction requires a higher concentration than achievable in toluene alone, the addition of a small amount of a stronger co-solvent like THF can significantly boost solubility without drastically changing the overall reaction medium.
Chemical Integrity in Solution
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An In-Depth Technical Guide to the Spectroscopic Characterization of Phthalic Anhydride-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the spectroscopic data for Phthalic anhydride-4-boronic acid pinacol ester, a versatile building block in organic synthesis and medicinal chemistry. Understanding the distinct spectroscopic signatures of this compound is crucial for reaction monitoring, quality control, and the rational design of novel molecular entities. This document moves beyond a simple recitation of data, offering insights into the structural basis for the observed spectral features and providing methodologies for data acquisition and interpretation.
Molecular Structure and Key Features
Phthalic anhydride-4-boronic acid pinacol ester (C₁₄H₁₅BO₅, Molecular Weight: 274.08 g/mol ) is a bifunctional molecule incorporating a reactive phthalic anhydride moiety and a versatile boronic acid pinacol ester.[1] The anhydride group is a valuable precursor for the synthesis of phthalimides and other derivatives, while the boronic ester functionality enables participation in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Molecular Structure:
Caption: 2D structure of Phthalic anhydride-4-boronic acid pinacol ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit signals corresponding to the aromatic protons of the phthalic anhydride ring and the methyl protons of the pinacol ester group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Aromatic Protons | 7.5 - 8.5 | m | 3H | The three protons on the phthalic anhydride ring will appear in the aromatic region. Their exact shifts and coupling patterns will be influenced by the electron-withdrawing anhydride and the boronic ester substituent. |
| Pinacol Methyl Protons | ~1.3 | s | 12H | The four equivalent methyl groups of the pinacol ester will give rise to a sharp singlet, a characteristic signal for this protecting group. |
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of Phthalic anhydride-4-boronic acid pinacol ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Spectral width: ~16 ppm.
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for NMR Data Acquisition and Analysis:
Caption: Standard workflow for NMR spectroscopic analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Carbonyl Carbons (Anhydride) | 160 - 170 | The two carbonyl carbons of the anhydride will be significantly downfield due to the strong deshielding effect of the attached oxygens. |
| Aromatic Carbons | 120 - 140 | The six carbons of the benzene ring will appear in this region. The carbon attached to the boron atom (ipso-carbon) may show a broader signal or be difficult to observe due to quadrupolar relaxation of the boron nucleus. |
| Pinacol Quaternary Carbons | ~84 | The two quaternary carbons of the pinacol group bonded to oxygen will be in this characteristic region. |
| Pinacol Methyl Carbons | ~25 | The four equivalent methyl carbons of the pinacol group will appear as a single, intense signal. |
Experimental Protocol for ¹³C NMR Data Acquisition:
The protocol is similar to that for ¹H NMR, with the following key differences in acquisition parameters:
-
Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each unique carbon.
-
Spectral width: ~220 ppm.
-
Number of scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
¹¹B NMR Spectroscopy
As a boron-containing compound, ¹¹B NMR is a valuable tool for confirming the presence and electronic environment of the boron atom. For a boronic acid pinacol ester, a single, relatively broad signal is expected in the range of δ 20-30 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Phthalic anhydride-4-boronic acid pinacol ester will be dominated by the strong absorptions of the anhydride and boronic ester groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode | Significance |
| Anhydride C=O | 1850 - 1800 and 1780 - 1740 | Symmetric and Asymmetric Stretching | The presence of two distinct carbonyl stretching bands is a hallmark of an anhydride functional group. |
| Aromatic C=C | 1600 - 1450 | Stretching | Confirms the presence of the benzene ring. |
| B-O | 1380 - 1320 | Stretching | Characteristic of the boronic ester functionality. |
| C-O (Anhydride) | 1300 - 1200 | Stretching | Further evidence for the anhydride group. |
Experimental Protocol for IR Data Acquisition (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the ATR accessory.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Phthalic anhydride-4-boronic acid pinacol ester, the molecular ion peak ([M]⁺) would be expected at m/z = 274.
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve:
-
Loss of the pinacol group.
-
Cleavage of the anhydride ring.
-
Loss of CO and CO₂ from the anhydride moiety.
Plausible Mass Spectrometry Fragmentation Pathway:
Caption: A simplified representation of potential fragmentation in MS.
Synthesis and Experimental Causality
While a specific, detailed synthesis protocol for Phthalic anhydride-4-boronic acid pinacol ester is not widely published, a common synthetic route would involve the Miyaura borylation of a halogenated phthalic anhydride precursor, such as 4-bromophthalic anhydride, with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base.
Rationale for Experimental Choices:
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂): This is a highly efficient catalyst for the formation of the carbon-boron bond in the Miyaura borylation. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.
-
Base (e.g., Potassium Acetate): The base is crucial for the transmetalation step of the catalytic cycle, activating the diboron reagent.
-
Solvent (e.g., Dioxane or Toluene): These aprotic solvents are suitable for dissolving the reactants and are stable at the elevated temperatures often required for the reaction.
Self-Validating Protocol:
A robust synthetic protocol would include in-process controls, such as TLC or LC-MS analysis, to monitor the consumption of the starting material and the formation of the product. Purification by column chromatography or recrystallization would be followed by the comprehensive spectroscopic characterization outlined in this guide to confirm the identity and purity of the final product.
References
-
PubChem. Phthalic anhydride-4-boronic acid pinacol ester. [Link]
Sources
Commercial availability of Phthalic anhydride-4-boronic acid pinacol ester
An In-depth Technical Guide to Phthalic Anhydride-4-Boronic Acid Pinacol Ester: Commercial Availability, Applications, and Protocols
Authored by a Senior Application Scientist
Abstract
Phthalic anhydride-4-boronic acid pinacol ester (CAS No. 849677-21-0) is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, combining a reactive phthalic anhydride moiety with a versatile boronic ester, opens avenues for novel molecular architectures. This guide provides an in-depth analysis of its commercial availability, technical specifications, core applications, and detailed protocols for its handling and use, designed for professionals in drug development and chemical research.
Introduction: A Bifunctional Building Block
Phthalic anhydride-4-boronic acid pinacol ester is a specialized chemical reagent that merges two highly valuable functional groups into a single molecule. The phthalic anhydride group is a well-established precursor in the synthesis of dyes, polymers, and a variety of heterocyclic compounds.[1][2][3] The boronic acid pinacol ester is a cornerstone of modern organic synthesis, primarily enabling carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[4] The combination of these functionalities in one molecule allows for sequential or orthogonal synthetic strategies, making it a powerful tool for creating complex molecules and novel chemical scaffolds.
The pinacol ester form provides enhanced stability compared to the free boronic acid, making it easier to handle, store, and purify.[5][6] This increased stability is crucial for consistent and reproducible results in complex synthetic pathways, a key requirement in drug discovery and development.[4]
Commercial Availability and Procurement
Phthalic anhydride-4-boronic acid pinacol ester is available from several specialized chemical suppliers, catering primarily to the research and development sector.[7][8][9][10] It is typically sold in quantities ranging from milligrams to multi-gram scales and is intended for research use only, not for diagnostic or therapeutic applications.[7][8]
Table 1: Summary of Commercial Suppliers and Specifications
| Supplier | CAS Number | Typical Purity | Available Quantities | Alternate Names |
| Santa Cruz Biotechnology | 849677-21-0 | ≥98% | Research Scale | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-isobenzofurandione |
| AK Scientific, Inc. | 849677-21-0 | ≥95% | 250mg - 10g | Phthalic anhydride-4-boronic acid pinacol ester |
| ChemicalBook (Aggregator) | 849677-21-0 | Varies | g to kg (from various mfrs) | PHTHALIC ANHYDRIDE-4-BORONIC ACID PINACOL ESTER |
Note: All products are designated for research and development use only and must be handled by qualified personnel.[8] New customers may undergo a verification process before purchase.[8]
Technical Data Sheet
A comprehensive understanding of the compound's properties is essential for its effective use.
Table 2: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 849677-21-0 | [7][8][11] |
| Molecular Formula | C₁₄H₁₅BO₅ | [7][11] |
| Molecular Weight | 274.08 g/mol | [7][11][12] |
| Purity | ≥95-98% | [7][8] |
| Appearance | White to off-white solid/powder | General |
| Storage | Store long-term in a cool, dry place | [8] |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)OC3=O | [12] |
Core Applications & Scientific Context
The primary utility of this reagent lies in its capacity for selective, sequential reactions, leveraging its two distinct functional groups.
Suzuki-Miyaura Cross-Coupling
The boronic acid pinacol ester is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, a fundamental transformation in the synthesis of biaryl compounds prevalent in pharmaceuticals and organic materials.[4][5] The pinacol ester offers superior stability and handling characteristics compared to the corresponding boronic acid.[5]
Caption: Generalized Suzuki-Miyaura Coupling Reaction.
Phthalic Anhydride Reactivity
The phthalic anhydride moiety is an electrophilic functional group that readily reacts with nucleophiles. This allows for a range of transformations, including:
-
Alcoholysis: Reaction with alcohols to form monoesters, which are precursors to phthalate plasticizers.[3]
-
Ammonolysis/Aminolysis: Reaction with ammonia or amines to form phthalamic acids and subsequently phthalimides. This is a common route for introducing nitrogen-containing functionalities.
-
Hydrolysis: Reaction with water, particularly hot water, to open the anhydride ring and form phthalic acid.[3]
These reactions enable the introduction of diverse side chains or the linking of the molecule to other substrates after the boronic ester has been utilized.
Protocols & Methodologies
Handling and Storage Protocol
Boronic acids and their esters require careful handling to prevent decomposition, which can compromise experimental results.[6]
-
Receiving and Inspection: Upon receipt, inspect the container for any damage that may compromise the seal.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture. Boronic esters are susceptible to hydrolysis and oxidation.[6]
-
Storage Conditions: Store the container tightly sealed in a cool, dry place. A desiccator or a dry box is recommended for long-term storage.
-
Dispensing: Use clean, dry spatulas and glassware. Quickly weigh the desired amount and securely reseal the container immediately. Avoid leaving the container open to the atmosphere for extended periods.
-
Solvent Choice: Use anhydrous solvents for reactions to prevent hydrolysis of the boronic ester. The stability of boronic esters can be pH-dependent.[13]
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a representative workflow. Specific conditions (catalyst, base, solvent, temperature) must be optimized for the specific aryl halide substrate.
-
Reaction Setup:
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add Phthalic anhydride-4-boronic acid pinacol ester (1.1 equivalents).
-
Add the aryl halide (1.0 equivalent).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add the base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a mixture of dioxane and water, or toluene/ethanol) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired biaryl compound.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Safety & Hazard Management
While a specific Safety Data Sheet (SDS) for Phthalic anhydride-4-boronic acid pinacol ester must be obtained from the supplier, a hazard assessment can be made based on its constituent functional groups.
-
Phthalic Anhydride Moiety: Phthalic anhydride is known to be a respiratory sensitizer and can cause skin and eye irritation or damage.[14][15] It may cause an allergic skin reaction and allergy or asthma symptoms if inhaled.[15] It is also harmful if swallowed.
-
Organoboron Compounds: While generally of low toxicity, boronic acids and esters should be handled with care.[16] Dusts should not be inhaled.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14]
-
Exposure Response:
-
Eyes: In case of contact, rinse cautiously with water for several minutes. Seek immediate medical attention.[15]
-
Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[15]
-
Inhalation: Move the person to fresh air. If experiencing respiratory symptoms, seek medical attention.[15]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.
-
Always consult the supplier-specific SDS before use for complete and accurate safety information.
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Blotny, G. (n.d.). 849677-21-0 PHTHALIC ANHYDRIDE-4-BORONIC ACID PINACOL ESTER. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phthalic anhydride-4-boronic acid pinacol ester. PubChem Compound Summary for CID 46739761. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boronic Acid Pinacol Esters: Versatile Building Blocks in Organic Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]
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Chemistry Stack Exchange. (2024, June 24). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Retrieved from [Link]
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Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]
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- Gillis, E. P., & Burke, M. D. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
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A Senior Application Scientist's Guide to Boronic Acid Pinacol Esters in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Pinacol Ester in Modern Synthesis
In the landscape of modern organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of tools available, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable.[1][2] Central to this transformation is the organoboron reagent. While boronic acids have historically been the workhorses of these reactions, their inherent instability—a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation—can lead to inconsistent results and a limited shelf life.[3]
This guide focuses on their more robust and versatile successors: the boronic acid pinacol esters. By reacting a boronic acid with pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), the boron atom is protected within a cyclic ester.[3] This structural modification imparts significant advantages:
-
Enhanced Stability: Pinacol esters are generally less sensitive to air and moisture, making them easier to handle, weigh, and store for extended periods.[3][4]
-
Improved Purification: Their stability allows for routine purification by silica gel chromatography, a significant advantage over many free boronic acids.[5]
-
High Reactivity Profile: In cross-coupling reactions, pinacol esters serve as excellent partners, often leading to cleaner reactions and higher yields.[3]
These attributes have positioned boronic acid pinacol esters as critical building blocks in medicinal chemistry, materials science, and the synthesis of complex organic molecules.[3][6] This document provides an in-depth exploration of their synthesis, characterization, and application, grounded in mechanistic understanding and practical, field-proven protocols.
Synthesis of Boronic Acid Pinacol Esters: The Miyaura Borylation
The most prevalent method for synthesizing aryl and vinyl boronic acid pinacol esters is the Miyaura borylation reaction.[7] This palladium-catalyzed process involves the cross-coupling of an aryl or vinyl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[8]
The reaction is valued for its mild conditions and exceptional tolerance of a wide range of functional groups, including esters, ketones, nitriles, and nitro groups, which might not be compatible with the highly reactive organolithium or Grignard reagents traditionally used for boronic acid synthesis.[5][8]
Mechanistic Rationale and Causality of Reagent Choice
A deep understanding of the catalytic cycle is crucial for troubleshooting and optimization. The generally accepted mechanism proceeds through several key steps, each influenced by the choice of catalyst, ligand, and base.[8]
-
Catalyst System (Palladium Precursor & Ligand): The active catalyst is a Pd(0) species.[9] Common precursors like Pd(OAc)₂ or Pd₂(dba)₃ must be reduced in situ to Pd(0).[1] Alternatively, a pre-formed Pd(0) source like Pd(PPh₃)₄ can be used.[8] The choice of ligand is critical; it stabilizes the Pd(0) center, enhances its solubility, and modulates its reactivity.[1] For the Miyaura borylation, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are common, often used in the form of PdCl₂(dppf).[7][8]
-
The Role of the Base: A base is required to activate the diboron reagent.[8] However, the choice is a delicate balance. Strong bases can promote a subsequent, undesired Suzuki-Miyaura coupling between the newly formed pinacol ester and the starting aryl halide.[5] For this reason, moderately weak bases like potassium acetate (KOAc) or potassium phenoxide (KOPh) are optimal.[5][8] These bases are thought to facilitate the transmetalation step by forming a more reactive (acetato)palladium(II) complex after oxidative addition, with the high oxophilicity of boron acting as a driving force.[5]
-
The Boron Source: While B₂pin₂ is the standard, other sources like pinacolborane (HBpin) can be used, particularly in large-scale synthesis.[5]
Visualization: The Miyaura Borylation Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified boronic acid pinacol ester.
Caption: A typical workflow for the Miyaura borylation reaction.
Detailed Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester
This protocol details the synthesis of a common arylboronic acid pinacol ester from 4-bromoanisole.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Acetate (KOAc), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, B₂pin₂, Pd(dppf)Cl₂, and potassium acetate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aryl halide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methoxyphenylboronic acid pinacol ester as a white solid.[10][11]
The Suzuki-Miyaura Cross-Coupling: The Premier Application
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a pinacol ester) and an organohalide or triflate.[12] It is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex molecules in pharmaceuticals and materials science.[1][13]
Mechanistic Insights: The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[9][12]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the organohalide (Ar¹-X), forming a square planar Pd(II) complex.[9][12] This step is often rate-determining, and its efficiency depends on the halide (I > Br > Cl) and the electronic nature of the aryl group.[1][13] Electron-rich and bulky phosphine ligands on the palladium center accelerate this step.[1]
-
Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. The base plays a crucial role here. It is believed to activate the boronic acid pinacol ester, forming a more nucleophilic boronate species [RB(OR)₃]⁻.[14][15] This "ate" complex then reacts with the Pd(II) complex, displacing the halide and transferring the Ar² group to the palladium.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (Ar¹-Ar²) from the Pd(II) center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][9] Bulky ligands on the palladium tend to promote this final, product-forming step.[1]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Practical Considerations and Protocol Optimization
While robust, the success of a Suzuki-Miyaura coupling often depends on careful optimization of several parameters.
Comparative Data: Choice of Base and Solvent
The selection of the base and solvent system is critical and substrate-dependent. A stronger base is typically required for the Suzuki coupling than for the Miyaura borylation to facilitate the formation of the active boronate species.[15]
| Parameter | Common Choices | Rationale & Field Insights |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄ is often an excellent choice, especially for challenging couplings involving aryl chlorides, as it is a strong, non-nucleophilic base. Cs₂CO₃ is highly soluble and effective but more expensive. K₂CO₃ is a standard, cost-effective choice for reactive substrates (aryl bromides/iodides). The base must be strong enough to form the boronate but not so harsh as to cause degradation of sensitive functional groups.[1][15][16] |
| Solvent | Toluene, Dioxane, THF, DMF, often with added water. | A mixture of an organic solvent and water is common. Water helps to dissolve the inorganic base and facilitate the formation of the boronate.[1] Dioxane/water or Toluene/water are classic combinations. For moisture-sensitive substrates, anhydrous conditions with a soluble base like K₃PO₄ can be beneficial.[16] |
| Ligand | PPh₃, Buchwald-type ligands (e.g., XPhos, SPhos) | For simple couplings, triphenylphosphine (PPh₃) may suffice. For more challenging substrates (e.g., sterically hindered partners or aryl chlorides), more electron-rich and bulky Buchwald-type ligands are often necessary to promote the difficult oxidative addition and reductive elimination steps.[1][17] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of the previously synthesized 4-methoxyphenylboronic acid pinacol ester with 4-chloroanisole.[18]
Materials:
-
4-Chloroanisole (1.0 equiv)
-
4-Methoxyphenylboronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
Reaction Setup: In a reaction tube or flask, combine 4-chloroanisole, 4-methoxyphenylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Degassing: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times. This is critical to prevent oxidation of the Pd(0) catalyst.[19]
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 4-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.[16]
-
Purification: Filter and concentrate the organic phase. Purify the residue by flash column chromatography to yield the biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently strong base; Poor reagent solubility. | Ensure thorough degassing.[19] Screen a stronger base (e.g., K₃PO₄).[16] Try a different solvent system (e.g., dioxane/water) to improve solubility.[16] Use a more active ligand (e.g., a Buchwald ligand).[20] |
| Protodeboronation | Presence of excess water; Harsh basic conditions; High temperature. | This side reaction replaces the boronic ester with a hydrogen.[16] Use anhydrous solvents and reagents if possible. Consider a milder base or lower reaction temperature. |
| Homocoupling | Oxygen contamination leading to oxidative homocoupling of the boronic ester. | Improve the degassing procedure. Maintain a positive pressure of inert gas throughout the reaction.[16] |
Conclusion and Future Outlook
Boronic acid pinacol esters have solidified their position as indispensable reagents in modern organic synthesis. Their enhanced stability, ease of handling, and broad functional group tolerance in both their synthesis (Miyaura borylation) and application (Suzuki-Miyaura coupling) make them superior alternatives to free boronic acids for a vast range of applications. As synthetic chemistry continues to demand more efficient and robust methods for constructing complex molecules, the utility of these powerful building blocks will only continue to grow, enabling innovations in drug discovery, materials science, and beyond.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496-16551. [Link]
-
BYJU'S. Suzuki Coupling Reaction. [Link]
-
Wikipedia. Miyaura borylation. [Link]
-
Alvarez-Larena, A., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(15), 3639-3651. [Link]
-
WWJMRD. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 2(10), 1-13. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Wiley Online Library. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Asian Journal of Chemistry. (2021, August 20). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. [Link]
-
Royal Society of Chemistry. (2020). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (2016). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
American Chemical Society Publications. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Poster Submission. (2023). Assessing the stability and reactivity of a new generation of boronic esters. [Link]
-
eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]
-
MDPI. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules. [Link]
-
ResearchGate. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
ResearchGate. Proposed mechanism for the Miyaura borylation reaction. [Link]
-
Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]
-
ResearchGate. Order of thermodynamic stability of representative boronic esters. [Link]
-
Organic Syntheses. Boronic esters. [Link]
-
American Chemical Society Publications. (2024, May 8). Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki–Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents. The Journal of Organic Chemistry. [Link]
-
Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
Royal Society of Chemistry. (2018, April 11). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. [Link]
-
National Institutes of Health. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information. [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Suzuki coupling of 4-chloroanisole with phenylboronic acid.a. [Link]
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A Senior Application Scientist's Guide to Phthalic Anhydride in Organic Synthesis
Abstract
Phthalic anhydride (PA) is a cornerstone of industrial organic synthesis, valued for its high reactivity and versatility as a chemical intermediate.[1][2][3] This white crystalline solid, the anhydride of phthalic acid, serves as a fundamental building block in the large-scale production of a vast array of commercially significant materials.[4] Its principal applications lie in the manufacturing of plasticizers, which impart flexibility to polymers like PVC, and in the synthesis of high-performance polyester and alkyd resins for coatings and reinforced plastics.[1][5][6][7] Beyond these high-volume applications, phthalic anhydride is indispensable in the synthesis of dyestuffs, pharmaceuticals, and agrochemicals.[2][8] This guide provides an in-depth technical exploration of the core reactions of phthalic anhydride, detailing the mechanistic principles, offering field-proven experimental protocols, and presenting comparative data to inform researchers, scientists, and professionals in drug development.
Core Chemical Principles: The Foundation of Reactivity
Phthalic anhydride's utility in organic synthesis stems from the inherent reactivity of its five-membered anhydride ring. The two electrophilic carbonyl carbons are highly susceptible to nucleophilic attack. This reactivity is the basis for its most common transformations: esterification, acylation, and imide formation.
-
Ring-Opening Reactions: The reaction of phthalic anhydride with nucleophiles such as alcohols, amines, or water leads to the opening of the anhydride ring.[4][9] For instance, alcoholysis, the reaction with alcohols, initially forms a monoester, a molecule containing both an ester and a carboxylic acid group.[4] This bifunctional nature is a key attribute, allowing for subsequent reactions, such as polyesterification.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), phthalic anhydride is a potent acylating agent for aromatic compounds.[10][11][12] This electrophilic aromatic substitution reaction attaches the phthaloyl group to an aromatic ring, a foundational step in the synthesis of many complex molecules, including anthraquinone dyes.[4][13] The catalyst enhances the electrophilicity of the carbonyl carbons, facilitating the attack by the electron-rich aromatic ring.[14]
Key Synthetic Applications
The reactivity of phthalic anhydride is harnessed across several major classes of organic synthesis, from vibrant dyes to life-saving pharmaceuticals.
Synthesis of Dyes and Indicators
Phthalic anhydride is the parent compound for the entire class of phthalein dyes, which are widely used as pH indicators and colorants. The synthesis of these dyes is a classic example of electrophilic aromatic substitution.[15]
Phenolphthalein and Fluorescein Synthesis: The condensation of phthalic anhydride with two equivalents of a phenol under acidic conditions yields a triphenylmethane dye.[4] For example, reacting phthalic anhydride with two equivalents of phenol produces phenolphthalein, while reaction with resorcinol yields fluorescein.[4][16][17] The reaction proceeds through a two-step Friedel-Crafts reaction mechanism.[16][18]
Experimental Protocol: Synthesis of Fluorescein
This protocol details the synthesis of fluorescein via the acid-catalyzed condensation of phthalic anhydride and resorcinol.[17][19]
Materials:
-
Phthalic Anhydride (C₈H₄O₃): 0.2 g
-
Resorcinol (C₆H₆O₂): 0.3 g
-
Concentrated Sulfuric Acid (H₂SO₄): 6 drops (2M solution)[19]
-
Anhydrous Zinc Chloride (ZnCl₂) can also be used as a catalyst.[20]
Procedure:
-
Combine 0.2 g of finely powdered phthalic anhydride and 0.3 g of resorcinol in a large, dry test tube or a small Erlenmeyer flask.[19]
-
In a fume hood, carefully add 6 drops of 2M sulfuric acid to the solid mixture.[19]
-
Heat the mixture in an oil bath set to a temperature between 180°C and 200°C.[19] The mixture will turn into a red liquid.[17]
-
Maintain the temperature for approximately 5-10 minutes until the reaction is complete.
-
Allow the reaction vessel to cool to room temperature.
-
Add water to the cooled, solidified red mass.[17]
-
Transfer the resulting yellow solution to a larger volume of water (e.g., 100 ml in an Erlenmeyer flask).[17]
-
To observe the characteristic fluorescence, make the solution alkaline by adding dilute sodium hydroxide. The solution will exhibit a strong green fluorescence under illumination.[17]
Causality: The sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates a carbonyl oxygen of the phthalic anhydride, increasing its electrophilicity and facilitating the initial Friedel-Crafts acylation with one molecule of resorcinol. Subsequent dehydration and a second Friedel-Crafts reaction with another resorcinol molecule, followed by cyclization, yields the fluorescein structure.[17][18]
Visualization of Fluorescein Synthesis
Caption: Reaction pathway for the synthesis of Fluorescein.
Polymer Chemistry: Building Resins and Plastics
Phthalic anhydride is a critical monomer in the production of polyesters and alkyd resins, which are extensively used in paints, coatings, and composite materials.[2][5][21]
Alkyd and Polyester Resins: The synthesis of these polymers involves a polycondensation reaction. Phthalic anhydride is reacted with a polyol (an alcohol with multiple hydroxyl groups), such as glycerol, and a fatty acid or oil.[21][22] The initial reaction at around 160-180°C opens the anhydride ring to form a monoester.[22] As the temperature is increased, a polyesterification reaction occurs, linking the monomers together and releasing water as a byproduct to form the long-chain polymer.[22]
-
Alkyd Resins: These are polyesters modified with fatty acids, which provide flexibility and air-drying properties, making them ideal for paints and varnishes.[6][21]
-
Unsaturated Polyester Resins (UPRs): When combined with unsaturated diacids, phthalic anhydride is used to produce UPRs. These resins, when reinforced with fibers like glass, create strong and lightweight composite materials known as fiberglass-reinforced plastics (FRPs).[1][5]
Visualization of Alkyd Resin Formation
Caption: General workflow for Alkyd Resin synthesis.
Pharmaceutical Synthesis
Phthalic anhydride serves as a precursor for various intermediates in the pharmaceutical industry.[8] Its ability to form phthalimides is particularly important.
The Gabriel Synthesis: This classic method transforms primary alkyl halides into primary amines.[23][24] The synthesis begins with the reaction of phthalic anhydride with ammonia or urea to form phthalimide.[23][25] The phthalimide is then deprotonated with a base like potassium hydroxide to form a potent nucleophile.[23] This nucleophile readily reacts with an alkyl halide in an Sₙ2 reaction. The final step involves the cleavage of the N-alkyl phthalimide, typically with hydrazine (the Ing-Manske procedure) or acid hydrolysis, to release the desired primary amine.[24][26][27] A key advantage of the Gabriel synthesis is that it avoids the over-alkylation that can be problematic in the direct alkylation of ammonia.[23]
Quantitative and Comparative Data
The efficiency of syntheses involving phthalic anhydride is highly dependent on reaction conditions. The following table summarizes typical yields for several key reactions.
| Reaction | Reactants | Catalyst/Conditions | Typical Yield | Reference(s) |
| Phenolphthalein Synthesis | Phthalic Anhydride, Phenol | Conc. H₂SO₄, 115-120°C, 10-12 hours | 75% | [28] |
| Fluorescein Synthesis | Phthalic Anhydride, Resorcinol | Anhydrous ZnCl₂, Heat | ~30% | [20] |
| Quinizarin Synthesis | Phthalic Anhydride, p-Chlorophenol | H₂SO₄, Boric Acid, 200°C | 68-74% | [29] |
| Friedel-Crafts Acylation (Benzene) | Phthalic Anhydride, Benzene | Ionic Liquid ([Emim]Br-AlCl₃), 30°C, 3h | 88.4% | [13] |
| Alkyd Resin (Sponge Seed Oil) | Phthalic Anhydride, Sponge Seed Oil, Glycerol | Condensation Polymerization, 235°C, 5h | 64.44% | [30] |
Conclusion
Phthalic anhydride's unique combination of reactivity, commercial availability, and versatility cements its status as an indispensable tool in organic synthesis.[1][3] From the vibrant hues of phthalein dyes to the structural integrity of modern polymers and the precise construction of pharmaceutical building blocks, its impact is extensive. The reactions it undergoes—primarily Friedel-Crafts acylations, esterifications, and imide formations—are fundamental processes taught in academia and practiced on a massive industrial scale. Understanding the mechanistic underpinnings and optimized protocols associated with phthalic anhydride empowers researchers and professionals to innovate and develop new materials and molecules that address contemporary challenges in science and industry.
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A Theoretical and Computational Guide to Phthalic Anhydride-4-Boronic Acid Pinacol Ester: Unveiling Molecular Properties and Reactivity
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of Phthalic anhydride-4-boronic acid pinacol ester (CAS 849677-21-0), a bifunctional molecule of significant interest in organic synthesis and drug discovery.[1][2] While this compound is commercially available, a dedicated computational analysis of its electronic structure, spectroscopic characteristics, and reactivity profile has been notably absent from the literature. This document outlines a robust computational protocol, leveraging Density Functional Theory (DFT), to elucidate these properties. We detail methodologies for geometry optimization, prediction of NMR, FT-IR, and UV-Vis spectra, and analysis of the molecular orbitals and electrostatic potential to predict reactive sites. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and exploit the unique chemical attributes of this versatile building block.
Introduction: A Molecule of Dichotomous Reactivity
Phthalic anhydride-4-boronic acid pinacol ester, with the molecular formula C₁₄H₁₅BO₅, merges two exceptionally useful functional groups into a single scaffold: the electrophilic phthalic anhydride moiety and the versatile boronic acid pinacol ester.[1][2] The phthalic anhydride group is a cornerstone in the synthesis of polymers, dyes, and pharmacologically active imides.[3] Its reactivity is dominated by the susceptibility of the anhydride's carbonyl carbons to nucleophilic attack.[4]
Conversely, the boronic acid pinacol ester is a staple of modern synthetic chemistry, most renowned for its role as a nucleophilic coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] The pinacol ester provides enhanced stability against the facile hydrolysis that plagues free boronic acids, making it easier to handle and purify.[6]
The coexistence of these two functionalities—one electrophilic and one (in its most common application) nucleophilic—presents both unique synthetic opportunities and challenges. A thorough theoretical understanding is paramount to predicting the molecule's behavior, selectively addressing one reactive site over the other, and designing novel applications. This guide details the computational workflows required to build a predictive model of the molecule's properties from first principles.
Proposed Computational Methodology: A Self-Validating System
To ensure the highest degree of accuracy and predictive power, we propose a computational workflow grounded in Density Functional Theory (DFT), a quantum mechanical method that effectively balances computational cost and accuracy for molecules of this size.
Geometry Optimization and Vibrational Analysis
The foundational step is to determine the molecule's most stable three-dimensional conformation.
Protocol:
-
Initial Structure Generation: The molecular structure of Phthalic anhydride-4-boronic acid pinacol ester will be built using a molecular editor.
-
DFT Optimization: The geometry will be optimized using the Gaussian suite of programs. The choice of functional and basis set is critical for accuracy. Based on extensive literature precedent for similar organic and organoboron compounds, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is recommended.[7] This combination provides a robust description of electronic structure and electron correlation.
-
Frequency Calculation: Following optimization, a vibrational frequency calculation at the same level of theory is mandatory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculated frequencies directly correlate to the molecule's infrared (IR) spectrum.
Causality: An accurate, optimized geometry is the bedrock of all subsequent calculations. Properties like bond lengths, angles, and dihedral angles determined in this step are crucial for predicting electronic and spectroscopic behavior. The frequency calculation not only validates the structure but also provides the first set of predictable experimental data (FT-IR).
Workflow for Computational Analysis
Caption: Proposed DFT workflow for the comprehensive theoretical analysis.
Molecular Geometry and Electronic Structure
The optimized geometry provides the first layer of insight into the molecule's intrinsic properties.
Structural Parameters
Key bond lengths and angles should be tabulated. Of particular interest are the C-B bond length, the B-O bonds within the pinacol ester, and the C=O and C-O-C bonds of the anhydride ring. These values, when compared to experimental databases of similar fragments, offer a first-pass validation of the computational model.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic transitions and reactivity.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[8][9]
For Phthalic anhydride-4-boronic acid pinacol ester, we can hypothesize that the HOMO will likely be localized on the electron-rich aromatic ring, while the LUMO will be concentrated on the electron-deficient phthalic anhydride moiety, specifically on the π* orbitals of the carbonyl groups. This distribution would imply that the molecule is primed for intramolecular charge transfer upon electronic excitation.
Visualization of Frontier Orbitals
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It is invaluable for predicting where the molecule is susceptible to electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime for electrophilic attack. These are expected around the carbonyl oxygens of the anhydride.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prime for nucleophilic attack. These are expected at the carbonyl carbons of the anhydride and, to a lesser extent, the boron atom.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of electron delocalization and hyperconjugative interactions.[10][11] It quantifies the charge transfer between filled "donor" orbitals (Lewis-type) and empty "acceptor" orbitals (non-Lewis type). For this molecule, NBO analysis can reveal the extent of π-conjugation between the aromatic ring and the anhydride group, as well as any interactions involving the vacant p-orbital of the boron atom.
Predicted Spectroscopic Signatures
A key advantage of computational chemistry is the ability to predict spectroscopic data, which can aid in the interpretation of experimental results or confirm the identity of a synthesized compound.
FT-IR Spectroscopy
The vibrational frequencies calculated during the geometry optimization step can be plotted to generate a theoretical IR spectrum. Key expected vibrational modes include:
-
C=O Stretching: Strong, characteristic peaks for the symmetric and asymmetric stretching of the anhydride carbonyls.
-
B-O Stretching: Vibrations associated with the boronic ester group.
-
C-O-C Stretching: Anhydride ring vibrations.
-
Aromatic C-H and C=C Stretching: Peaks corresponding to the benzene ring.
| Predicted Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Anhydride C=O (Asymmetric) | ~1850-1870 | Strong |
| Anhydride C=O (Symmetric) | ~1770-1790 | Strong |
| Aromatic C=C Stretch | ~1580-1610 | Medium |
| B-O Stretch | ~1320-1380 | Strong |
| C-O-C Stretch | ~1200-1250 | Medium |
| Note: Calculated frequencies are often systematically higher than experimental values and may require a scaling factor for precise comparison.[12] |
NMR Spectroscopy
Theoretical NMR chemical shifts can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method.[13][14] This is particularly useful for assigning complex spectra. Predictions for ¹H, ¹³C, and ¹¹B NMR are all accessible. The ¹¹B NMR chemical shift is highly sensitive to the coordination environment of the boron atom and would provide a clear signature of the trigonal planar boronic ester.[15][16]
UV-Vis Spectroscopy
The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT).[17][18] This calculation predicts the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The results will likely show strong π → π* transitions associated with the conjugated aromatic system.
Reactivity and Applications
The computational data directly inform the molecule's potential reactivity and guide its application in synthesis.
-
Site of Nucleophilic Attack: The MEP and LUMO analysis will almost certainly identify the carbonyl carbons of the phthalic anhydride as the primary sites for nucleophilic attack (e.g., by amines or alcohols to form imides or esters).
-
Site of Electrophilic Attack: The HOMO and MEP will indicate the most electron-rich positions on the aromatic ring as the most likely sites for electrophilic aromatic substitution, although the anhydride group is deactivating.
-
Suzuki-Miyaura Coupling: The C-B bond is the reactive center for palladium-catalyzed cross-coupling reactions. The electronic properties of the aromatic ring, influenced by the anhydride substituent, will affect the kinetics of this process.
-
Drug Development: As a bifunctional linker, this molecule can be used to tether different molecular fragments. For instance, the anhydride can react with an amine-containing drug, while the boronic ester remains available for subsequent coupling to a targeting moiety. Boronic acids themselves are also recognized as important pharmacophores.
Conclusion
The theoretical study of Phthalic anhydride-4-boronic acid pinacol ester through the DFT-based protocols outlined in this guide offers a powerful, predictive approach to understanding its multifaceted chemical nature. By systematically analyzing its geometry, electronic structure, spectroscopic fingerprints, and reactivity indicators, researchers can gain invaluable insights that are difficult to obtain through experimental means alone. This computational blueprint enables a more rational design of synthetic strategies and accelerates the development of novel materials and therapeutics based on this versatile molecular scaffold.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Phthalic Anhydride-4-Boronic Acid Pinacol Ester
Introduction: A Versatile Building Block for Complex Molecule Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its key reagents.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds, typically between an organoboron species and an organohalide, enabling the construction of complex molecular architectures like biaryls, which are prevalent in pharmaceuticals and material science.[2][3]
This application note focuses on a specialized building block, Phthalic anhydride-4-boronic acid pinacol ester , and its strategic application in Suzuki-Miyaura coupling. The integration of a reactive anhydride functionality with a stable boronic ester offers a unique synthetic handle for researchers in drug development and materials science. The pinacol ester group enhances the stability of the boronic acid, preventing premature protodeboronation and allowing for easier handling and storage.[4][5] This guide provides in-depth technical details, field-proven insights, and a step-by-step protocol for the effective use of this reagent.
Scientific Principles and Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The general catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester.[8]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][7]
The Unique Role of the Anhydride Moiety
The presence of the phthalic anhydride ring in the boronic ester introduces specific electronic effects that can influence the reaction. While the anhydride itself is not the reactive site for the C-C bond formation, its electron-withdrawing nature can impact the reactivity of the boronic ester. Furthermore, the anhydride provides a site for subsequent chemical transformations, making this reagent a valuable bifunctional building block.
A Density Functional Theory (DFT) study on the cross-coupling of phenylboronic acid with acetic anhydride suggests that the catalytic cycle can proceed efficiently with anhydride-containing substrates.[9][10] The study indicates that the transmetalation step is key and that the base plays a crucial role in the transfer of the aryl group from boron to palladium.[9][10]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of Phthalic Anhydride-4-Boronic Acid Pinacol Ester with an Aryl Bromide
This protocol provides a general procedure for the coupling of Phthalic anhydride-4-boronic acid pinacol ester with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| Phthalic anhydride-4-boronic acid pinacol ester | 849677-21-0 | 274.08 g/mol | Major chemical suppliers |
| Aryl Bromide (substrate) | Varies | Varies | - |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | Major chemical suppliers |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 g/mol | Major chemical suppliers |
| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 g/mol | Major chemical suppliers |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 g/mol | Major chemical suppliers |
| Deionized Water (degassed) | 7732-18-5 | 18.02 g/mol | - |
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Magnetic stir plate with heating
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry Schlenk flask, add Phthalic anhydride-4-boronic acid pinacol ester (1.2 eq), the aryl bromide (1.0 eq), and potassium phosphate (3.0 eq).
-
Add the palladium(II) acetate catalyst (0.02 eq) and triphenylphosphine ligand (0.04 eq).
-
Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to achieve a suitable concentration (typically 0.1 M with respect to the aryl bromide).
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | If the reaction is slow or incomplete, consider using more advanced catalyst systems such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or pre-formed palladium precatalysts.[11] | These systems can accelerate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides, and can improve catalyst stability.[11] |
| Base | The choice of base is critical.[8] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used as alternatives to K₃PO₄. The strength and solubility of the base can influence the rate of transmetalation. | A stronger or more soluble base can more effectively activate the boronic ester for transmetalation. However, overly harsh basic conditions can lead to decomposition of sensitive substrates. |
| Solvent | While dioxane/water is a common choice, other solvent systems like THF/water or toluene/water can be effective. Anhydrous conditions may also be explored, particularly if either coupling partner is sensitive to hydrolysis. | The solvent system affects the solubility of the reagents and the catalyst, which can impact reaction rates. The presence of water is often beneficial for the transmetalation step with boronic acids and their esters. |
| Temperature | The reaction temperature can be adjusted. If decomposition is observed, lowering the temperature may be necessary. Conversely, for unreactive substrates, a higher temperature might be required. | The rate of all elementary steps in the catalytic cycle is temperature-dependent. Finding the optimal temperature balances reaction rate with the stability of the reactants and catalyst. |
| Side Reactions | A common side reaction is the homocoupling of the boronic ester. This can be minimized by ensuring the reaction is thoroughly deoxygenated and by using the appropriate catalyst and ligand system. Protodeboronation can be an issue with unstable boronic acids, but the use of the pinacol ester mitigates this risk.[4] | Oxygen can lead to oxidative side reactions that result in homocoupling. The stability of the pinacol ester helps to prevent the premature cleavage of the C-B bond.[4] |
Conclusion
Phthalic anhydride-4-boronic acid pinacol ester is a highly valuable and versatile reagent for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. Its inherent stability, coupled with the reactive anhydride functionality, provides a powerful tool for medicinal chemists and materials scientists. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can effectively utilize this building block to construct novel biaryl structures and other important molecular scaffolds. The protocol and insights provided in this application note serve as a comprehensive guide to facilitate the successful implementation of this reagent in a research and development setting.
References
-
The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. (2005). Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2008). Journal of the American Chemical Society. [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... (n.d.). ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
-
The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. (2005). Semantic Scholar. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). National Institutes of Health (NIH). [Link]
-
A Pd-catalyzed, boron ester-mediated, reductive cross-coupling of two aryl halides to synthesize tricyclic biaryls. (2021). Organic & Biomolecular Chemistry. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. [Link]
-
Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol... (n.d.). ResearchGate. [Link]
-
Phthalic anhydride-4-boronic acid pinacol ester. (n.d.). PubChem. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Semantic Scholar. [Link]
-
Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki-Miyaura Cross-Coupling. (2023). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022). National Institutes of Health (NIH). [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate. [Link]
-
(a) Representative Suzuki coupling reaction and hydrolysis products for... (n.d.). ResearchGate. [Link]
Sources
- 1. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A Researcher's Guide to the Suzuki-Miyaura Cross-Coupling of Phthalic Anhydride-4-Boronic Acid Pinacol Ester
Introduction
Phthalic anhydride-4-boronic acid pinacol ester is a versatile bifunctional reagent that serves as a powerful building block in modern organic synthesis.[1][2] It uniquely combines the reactivity of a boronic ester, a cornerstone of palladium-catalyzed cross-coupling, with a phthalic anhydride moiety, a precursor to a vast array of dyes, polymers, and pharmaceutically active molecules.[3][4][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of this reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex substituted aromatic systems.
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid derivatives.[6][7] By employing Phthalic anhydride-4-boronic acid pinacol ester, researchers can readily introduce the phthalic anhydride functional group onto various aryl or heteroaryl scaffolds, opening new avenues for the development of novel materials and therapeutic agents.[8]
Pillar 1: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to successful protocol development and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is generally accepted to involve three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][9]
-
Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which reacts with an organohalide (Ar¹-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new organopalladium(II) complex.
-
Transmetalation: This is the critical step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic ester must be activated by a base.[10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of its organic substituent (Ar²) to the Pd(II) complex, displacing the halide.[9]
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Experimental Protocol and Optimization
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of Phthalic anhydride-4-boronic acid pinacol ester with a model aryl bromide. It also includes key parameters that can be adjusted for optimization.
Materials and Equipment
-
Reagents:
-
Phthalic anhydride-4-boronic acid pinacol ester (1.2 equiv)
-
Aryl or heteroaryl halide (e.g., 4-bromotoluene, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvents (e.g., Toluene/H₂O, Dioxane, THF)
-
-
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Syringes and needles for liquid transfer
-
TLC plates or LC-MS for reaction monitoring
-
Standard glassware for aqueous work-up (separatory funnel, flasks)
-
Silica gel for column chromatography
-
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), Phthalic anhydride-4-boronic acid pinacol ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene:Water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired substituted phthalic anhydride product.
Data Presentation: Optimization Parameters
The choice of catalyst, base, and solvent is critical for achieving high yields. The following table provides recommended starting conditions for various aryl halide coupling partners.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield |
| Aryl Iodide | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | >90% |
| Aryl Bromide | Pd(PPh₃)₄ (5%) | - | K₃PO₄ (2.5) | Toluene/H₂O (4:1) | 100 | 80-95% |
| Aryl Chloride | Pd₂(dba)₃ (2%) | SPhos (4%) | Cs₂CO₃ (3.0) | 1,4-Dioxane | 110 | 65-85% |
| Aryl Triflate | Pd(OAc)₂ (3%) | PCy₃ (6%) | K₃PO₄ (2.5) | THF | 80 | 75-90% |
Pillar 3: Troubleshooting and Key Considerations
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.
Common Issues and Solutions
-
Low or No Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring anaerobic conditions during setup is crucial.[11]
-
Inefficient Base: The base is critical for activating the boronic ester.[9][10] For less reactive halides, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.
-
Low Temperature: The reaction may require more thermal energy, especially for aryl chlorides. Incrementally increase the temperature.
-
-
Protodeboronation: This is a common side reaction where the boronic ester is replaced by a hydrogen atom.[12][13]
-
Cause: Often caused by excess water or prolonged reaction times at high temperatures.
-
Solution: Use thoroughly dried and degassed solvents. Do not let the reaction run for an unnecessarily long time after completion. Consider using an anhydrous base like KF.[10]
-
-
Homocoupling of Boronic Ester:
-
Cause: Can be promoted by the presence of oxygen or certain palladium catalysts.
-
Solution: Ensure the reaction is rigorously degassed and maintained under a positive inert atmosphere. Screening different palladium catalysts and ligands can also mitigate this side reaction.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Safety and Handling
-
Phthalic Anhydride-4-Boronic Acid Pinacol Ester: While boronic acids and their esters are generally stable, they can be sensitive to air and moisture, which can lead to hydrolysis and protodeboronation.[12][13] Store the reagent under an inert atmosphere in a cool, dry place.
-
Phthalic Anhydride Moiety: Phthalic anhydride is a known skin and respiratory sensitizer and can cause serious eye damage.[14][15] Always handle the reagent and its products in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.
-
Solvents and Reagents: Handle all organic solvents and palladium catalysts with care, following standard laboratory safety procedures. Dispose of chemical waste according to institutional guidelines.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Copolymerization of Phthalic Anhydride with Epoxides Catalyzed by Amine-Bis(Phenol
- SAFETY D
- Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymeriz
- Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Phthalic anhydride-4-boronic acid pinacol ester | C14H15BO5 | CID 46739761. PubChem.
- Suzuki Coupling. Organic Chemistry Portal.
- Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.
- General reaction conditions scheme for the synthesis of phthalocyanines...
- Phthalic anhydride (PA)
- Phthalic anhydride-4-boronic acid pinacol ester | CAS 849677-21-0. Santa Cruz Biotechnology.
- SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Suzuki reaction. Wikipedia.
- Organic Chemistry: What's the uses of Phthalic anhydride? Quora.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Phthalic Anhydride (PA). Chemius.
- Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity.
- What are the applications of phthalic anhydride? FAQ - Guidechem.
- Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. PMC - NIH.
- Phthalic anhydride. Wikipedia.
- Substrate scope for the cross‐coupling with boronic acid pinacol esters...
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- Safety Data Sheet: Phthalic anhydride. Carl ROTH.
- Phthalic-Anhydride-Material-Safety-D
- Phthalic Anhydride Safety D
Sources
- 1. Phthalic anhydride-4-boronic acid pinacol ester | C14H15BO5 | CID 46739761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. quora.com [quora.com]
- 4. guidechem.com [guidechem.com]
- 5. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. carlroth.com [carlroth.com]
- 15. Phthalic Anhydride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of Functionalized Phthalic Anhydrides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Toolbox for Drug Discovery and Materials Science
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides an in-depth exploration of the application of the Suzuki-Miyaura reaction for the synthesis of functionalized phthalic anhydride derivatives, specifically focusing on the coupling of halogenated phthalic anhydrides with boronic acid pinacol esters. Phthalic anhydride and its derivatives are versatile precursors in the synthesis of a wide range of compounds, including active pharmaceutical ingredients (APIs) and polymers.[5][6][7] By functionalizing the phthalic anhydride core using palladium catalysis, researchers can access a diverse array of novel molecules with potentially unique biological activities and material properties.
This document will delve into the mechanistic underpinnings of the reaction, provide practical guidance on catalyst and reagent selection, offer a detailed experimental protocol, and present a comprehensive troubleshooting guide to empower researchers in this field.
The Engine of Innovation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of an organohalide (in our case, a halogenated phthalic anhydride) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate.[8][9] The reactivity of the organohalide is dependent on the nature of the halogen, with the general trend being I > Br > OTf > Cl.[10]
-
Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron reagent (the boronic acid pinacol ester) is transferred to the palladium center.[9] This process is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic borate complex. The halide or other leaving group on the palladium is displaced by the organic moiety from the boron atom.
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups attached to the Pd(II) center couple to form the desired carbon-carbon bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to initiate another catalytic cycle.[8][11]
Caption: A diagram illustrating the key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Optimizing for Success: A Deep Dive into Reaction Components
The success of the Suzuki-Miyaura coupling hinges on the careful selection of each reaction component.
-
Palladium Precatalyst: A variety of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[10][12] These are typically used in conjunction with a supporting ligand. Pre-formed palladium-ligand complexes, often called precatalysts, are also widely employed for their stability and ease of use.
-
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, enhancing its reactivity, and preventing decomposition.[13] Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) and dialkylbiaryl phosphines, have been shown to be highly effective in promoting the coupling of challenging substrates.[3][14] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki-Miyaura reactions due to their strong electron-donating ability and steric bulk.[9]
-
Boronic Acid Pinacol Esters: While boronic acids are commonly used, their pinacol esters offer several advantages. They are generally more stable, easier to handle, and less prone to side reactions like protodeboronation, especially for electron-rich or heteroaromatic substrates.[1] The pinacol group can be readily installed and is robust under many reaction conditions.[15]
-
Base: The base plays a crucial role in activating the boronic acid ester for transmetalation.[16] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a specific substrate combination.
-
Solvent: A range of solvents can be employed, with common choices including ethereal solvents like dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF).[1] The reaction is often performed in a mixture of an organic solvent and water, as the presence of water can accelerate the transmetalation step.[15][17]
Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Typical Substrates | Advantages | Disadvantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | Triphenylphosphine (PPh₃) | Aryl iodides and bromides | Readily available, cost-effective | Lower activity for challenging substrates |
| Pd(PPh₃)₄ | (Integrated) | Aryl iodides and bromides | Air-stable, easy to handle | Not ideal for aryl chlorides |
| Pd(dppf)Cl₂ | dppf (integrated) | Aryl bromides and chlorides | Good for a range of substrates | Can be sensitive to air and moisture |
| Buchwald Palladacycle Precatalysts | Biaryl phosphines (e.g., SPhos, XPhos) | Aryl chlorides, bromides, and triflates | High activity, broad substrate scope | Higher cost |
| [Pd(IPr)(allyl)Cl] | IPr (NHC) | Aryl chlorides and hindered substrates | Excellent for challenging couplings | Ligand synthesis can be complex |
From Theory to Practice: A Step-by-Step Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated phthalic anhydride with a boronic acid pinacol ester. Note: This is a representative protocol and may require optimization for specific substrates.
Reaction: Coupling of 4-Bromophthalic Anhydride with Phenylboronic Acid Pinacol Ester
Materials:
-
4-Bromophthalic anhydride
-
Phenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromophthalic anhydride (1.0 mmol, 1.0 equiv), phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%) in 2 mL of anhydrous dioxane. Stir for 10 minutes until a homogeneous solution is formed.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add 8 mL of anhydrous dioxane and 2 mL of degassed water to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: A flowchart outlining the key steps in the experimental protocol.
Navigating Challenges: A Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. The following table provides guidance on common issues and their potential solutions.[18]
Table 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents- Insufficiently degassed solvents- Incorrect base or solvent | - Use a fresh batch of catalyst and ligands.- Ensure reagents are pure and dry.- Thoroughly degas all solvents.- Screen different bases and solvent systems. |
| Homocoupling of Boronic Ester | - Presence of oxygen- Pd(II) precatalyst reduction by boronic ester | - Ensure a strictly inert atmosphere.- Use a Pd(0) source or a precatalyst that rapidly forms the active Pd(0) species. |
| Protodeboronation | - Presence of water with a strong base- Prolonged reaction time at high temperature | - Use a milder base (e.g., K₃PO₄ instead of NaOH).- Use anhydrous conditions if necessary.- Monitor the reaction closely and stop when complete. |
| Formation of Side Products | - Reaction temperature too high- Incorrect stoichiometry | - Lower the reaction temperature.- Carefully control the stoichiometry of the reactants. |
| Difficulty in Product Purification | - Contamination with palladium residues- Similar polarity of product and starting materials | - Treat the crude product with a palladium scavenger.- Optimize the chromatographic separation conditions. |
Unlocking Potential: Applications in Drug Development and Beyond
The functionalization of the phthalic anhydride core opens up a vast chemical space for exploration in drug discovery and materials science. Phthalimide derivatives, which can be readily synthesized from phthalic anhydrides, are known to possess a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[19] The ability to introduce diverse aryl and heteroaryl substituents through the Suzuki-Miyaura coupling allows for the systematic modification of these scaffolds to optimize their therapeutic potential.
Furthermore, substituted phthalic anhydrides are valuable monomers for the synthesis of high-performance polymers such as polyimides and polyesters.[7][20] The introduction of specific functional groups via cross-coupling can be used to tune the thermal, mechanical, and optical properties of these materials for applications in electronics, aerospace, and coatings.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of halogenated phthalic anhydrides with boronic acid pinacol esters is a powerful and versatile method for the synthesis of a diverse range of functionalized molecules. By understanding the underlying mechanism, carefully selecting the reaction components, and following a robust experimental protocol, researchers can effectively utilize this reaction to advance their programs in drug discovery, materials science, and beyond. This guide provides a solid foundation for the successful implementation of this important synthetic transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
-
Understanding Phthalic Anhydride and Its Applications. [Link]
-
ZONGULDAK BÜLENT ECEVİT ÜNİVERSİTESİ. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]
-
Shanghai Douwin Chemical Co.,Ltd. What Are the Phthalic Anhydride Applications? [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
ResearchGate. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. (PDF) Therapeutic Potential of Phthalimide Derivatives: A Review. [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
RSC Publishing. (2023, August 15). Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]
-
Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]
-
ResearchGate. Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
YouTube. (2022, June 18). Suzuki Coupling Mechanism. [Link]
-
PubMed. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
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Phthalic Anhydride-4-Boronic Acid Pinacol Ester: A Bifunctional Linchpin in Modern Pharmaceutical Synthesis
Introduction: The Strategic Advantage of a Dual-Reactivity Building Block
In the landscape of contemporary drug discovery and development, the efficiency of synthetic routes is a paramount concern. The ability to construct complex molecular architectures with precision and in a limited number of steps is a significant driver of innovation. Phthalic anhydride-4-boronic acid pinacol ester, systematically named 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione, has emerged as a powerful and versatile building block for pharmaceutical research.[1][2] Its strategic value lies in its bifunctional nature, possessing both a reactive phthalic anhydride moiety and a stable boronic acid pinacol ester. This dual reactivity allows for sequential and diverse chemical transformations, making it a highly sought-after intermediate in the synthesis of a range of therapeutic agents, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[3][4]
This guide provides an in-depth exploration of the applications and reaction protocols for Phthalic anhydride-4-boronic acid pinacol ester, designed for researchers, medicinal chemists, and process development scientists. We will delve into its key chemical attributes, provide a detailed protocol for its application in the cornerstone Suzuki-Miyaura cross-coupling reaction, and illustrate its utility in the synthesis of complex pharmaceutical scaffolds.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The pinacol ester form of the boronic acid provides enhanced stability compared to the free boronic acid, rendering it less susceptible to protodeboronation and more amenable to purification by chromatography.[5]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅BO₅ | [1][2] |
| Molecular Weight | 274.08 g/mol | [1][2] |
| CAS Number | 849677-21-0 | [1] |
| Appearance | White to off-white solid | Generic observation |
| Purity | ≥98% | [1] |
| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | [2] |
Storage and Handling: Phthalic anhydride-4-boronic acid pinacol ester should be stored in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. As with all boronic acid derivatives, care should be taken to minimize exposure to air and moisture to prevent hydrolysis of the pinacol ester. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has become an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in many pharmaceuticals.[6] Phthalic anhydride-4-boronic acid pinacol ester serves as an excellent coupling partner in these reactions, allowing for the introduction of the phthalic anhydride moiety onto a wide range of aromatic and heteroaromatic scaffolds.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, base, and solvent system.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. The choice of the palladium precursor and the associated ligand is critical. Ligands, typically phosphines, stabilize the palladium center, influence its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For coupling with aryl bromides, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often effective.
-
Base: A base is required to activate the boronic ester for transmetalation. The base reacts with the boronic acid derivative to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7] The choice of base can influence reaction rates and yields, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base are important considerations.
-
Solvent System: The solvent must be capable of dissolving the reactants and the catalyst system. Often, a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is employed. The presence of water can facilitate the formation of the active boronate species.
Detailed Protocol: Suzuki-Miyaura Coupling of Phthalic anhydride-4-boronic acid pinacol ester with an Aryl Bromide
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of Phthalic anhydride-4-boronic acid pinacol ester with a generic aryl bromide. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for different aryl halide substrates.
Materials:
-
Phthalic anhydride-4-boronic acid pinacol ester (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Phthalic anhydride-4-boronic acid pinacol ester (1.0 eq), the aryl bromide (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 ratio) to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the Phthalic anhydride-4-boronic acid pinacol ester.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-isobenzofuran-1,3-dione.
Troubleshooting:
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, using a more active catalyst system (e.g., a palladium precursor with a more electron-rich and bulky phosphine ligand), or a stronger base like cesium carbonate. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
Protodeboronation: If significant protodeboronation of the starting material is observed, ensure anhydrous conditions (if using an anhydrous protocol) and a thoroughly deoxygenated reaction mixture. The choice of base can also influence this side reaction.
Application in Pharmaceutical Synthesis: A Gateway to Complex Scaffolds
The true utility of Phthalic anhydride-4-boronic acid pinacol ester is realized in its ability to serve as a linchpin in the synthesis of complex, biologically active molecules. The product of the initial Suzuki-Miyaura coupling, a 5-aryl-isobenzofuran-1,3-dione, retains a reactive anhydride moiety that can be readily derivatized.
Sequential Suzuki Coupling and Imidization for the Synthesis of Novel Scaffolds
A powerful synthetic strategy involves a sequential reaction where the Suzuki-Miyaura coupling is followed by the reaction of the resulting phthalic anhydride derivative with a primary amine to form a phthalimide. This approach allows for the rapid construction of diverse libraries of compounds with potential therapeutic applications.
Caption: Sequential Suzuki coupling and imidization workflow.
This two-step sequence is highly convergent and allows for the introduction of diversity at two points in the synthesis: the choice of the aryl halide for the Suzuki coupling and the selection of the primary amine for the imidization. This strategy has been implicitly employed in the synthesis of various kinase and PARP inhibitors, where the phthalimide core is a common structural motif.
Conclusion and Future Outlook
Phthalic anhydride-4-boronic acid pinacol ester is a prime example of a modern building block that streamlines the synthesis of complex molecules. Its bifunctional nature provides a powerful platform for the efficient construction of diverse chemical scaffolds, which is of particular importance in the pharmaceutical industry where speed and efficiency in lead optimization are critical. The robust and well-understood Suzuki-Miyaura coupling, followed by the versatile chemistry of the phthalic anhydride moiety, offers a reliable and adaptable synthetic route to a wide range of potential therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of such innovative building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- El-Gamal, M. I., & Oh, C. H. (2010). An overview on the synthesis of PARP-1 inhibitors. Current Topics in Medicinal Chemistry, 10(14), 1461-1479.
-
PubChem. (n.d.). Phthalic anhydride-4-boronic acid pinacol ester. Retrieved from [Link]
-
PubMed. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Retrieved from [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Retrieved from [Link]
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- 7. 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one | C14H17BO4 | CID 58074623 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chan-Evans-Lam Amination with Boronic Acid Pinacol Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to C-N Bond Formation
The Chan-Evans-Lam (CEL) amination reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This copper-catalyzed cross-coupling of an amine with an organoboron reagent offers a milder, often more economical, and air-tolerant alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[3][4] Initially developed using boronic acids, the scope of the CEL reaction has expanded significantly. This guide focuses specifically on the use of boronic acid pinacol esters (BPin esters), which are increasingly favored due to their enhanced stability, ease of handling, and compatibility with a wide range of functional groups compared to their corresponding boronic acids.[5]
However, the use of BPin esters in CEL aminations has not been without its challenges. Historically, these coupling partners were considered poor substrates, often leading to low yields, particularly when coupled with aryl amines.[6][7] Recent advancements and a deeper mechanistic understanding have overcome many of these hurdles, unlocking the full potential of BPin esters in this critical transformation. This document provides a comprehensive overview of the reaction, detailed protocols, and insights into optimizing reaction conditions for successful C-N coupling.
Mechanistic Considerations: The "Why" Behind the Conditions
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and rational optimization. While the exact mechanism of the Chan-Evans-Lam reaction can be complex and substrate-dependent, a generally accepted catalytic cycle provides a framework for understanding the key steps.[1][4]
The Catalytic Cycle
The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. A simplified representation of a plausible mechanism is as follows:
-
Transmetalation: The reaction initiates with the transmetalation of the aryl group from the boronic acid pinacol ester to a Cu(II) salt, typically Cu(OAc)₂, to form an aryl-copper(II) intermediate. The presence of a base is often crucial to facilitate this step.
-
Coordination: The amine nucleophile then coordinates to the aryl-copper(II) complex.
-
Oxidation: The resulting complex can undergo oxidation to a transient but highly reactive aryl-copper(III)-amido species. In many cases, atmospheric oxygen serves as the terminal oxidant, regenerating the active Cu(II) catalyst from a Cu(I) species formed after reductive elimination.[4][8]
-
Reductive Elimination: This key step involves the formation of the desired C-N bond, releasing the arylated amine product and a reduced copper species (typically Cu(I)).[1]
-
Catalyst Regeneration: The reduced copper species is then re-oxidized to the active Cu(II) state, completing the catalytic cycle.
Caption: Simplified Catalytic Cycle of the Chan-Evans-Lam Amination.
Overcoming the Pinacol Problem: Key Reaction Parameters
The relatively lower reactivity of BPin esters compared to boronic acids stems from the electron-donating nature and steric bulk of the pinacol group, which can hinder the crucial transmetalation step. Furthermore, the pinacol byproduct generated during the reaction can inhibit catalyst turnover.[6] Judicious selection of reaction parameters is therefore essential for achieving high yields.
Copper Source
While various copper sources can be employed, copper(II) acetate (Cu(OAc)₂) is the most commonly used and often most effective catalyst for CEL aminations with BPin esters.[4] Other copper salts such as Cu(OTf)₂, CuCl₂, and copper(I) sources like CuI have also been reported.[4][9] In many optimized procedures, a stoichiometric amount of Cu(OAc)₂ is required to overcome the inhibitory effects of the pinacol byproduct.[6]
Solvent System
The choice of solvent is critical and often substrate-dependent.[8] For the challenging coupling of aryl BPin esters with aryl amines, a mixed solvent system of acetonitrile (MeCN) and ethanol (EtOH) has been shown to be highly effective.[6][10] For the coupling of aryl BPin esters with alkyl amines, MeCN alone is often sufficient.[6] Other common solvents include dichloromethane (DCM), methanol (MeOH), and tetrahydrofuran (THF).[4][11] Deep eutectic solvents (DESs) have also emerged as sustainable and effective reaction media.[12][13]
Base
The role of the base in the CEL reaction is multifaceted. It can facilitate the transmetalation step and neutralize the acid generated during the catalytic cycle.[14] Both organic and inorganic bases are used.
-
Organic Bases: Pyridine and triethylamine (Et₃N) are common choices, often used in excess.[1]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also effective.[3]
Interestingly, some CEL couplings can proceed efficiently without the addition of an external base, where the amine substrate itself can act as the base.[8][15]
Additives
The inclusion of certain additives can significantly improve reaction outcomes.
-
Molecular Sieves: The use of 3Å or 4Å molecular sieves is highly recommended. They help to remove water from the reaction mixture, which can otherwise lead to undesired side reactions such as phenol formation via C-O coupling and protodeboronation of the starting material.[2][4][6]
-
Ligands: While many CEL reactions are performed "ligand-free," the addition of a ligand can sometimes enhance reaction efficiency and substrate scope. Bidentate nitrogen-based ligands, such as phenanthroline derivatives, have been shown to improve yields in certain cases.[3]
Tabulated Reaction Conditions
The following table summarizes typical reaction conditions for the Chan-Evans-Lam amination using boronic acid pinacol esters.
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Copper Source | Cu(OAc)₂ (1.0 - 2.0 equiv) | Stoichiometric amounts are often needed to overcome pinacol inhibition.[6] |
| Cu(OTf)₂, CuF₂, CuI (catalytic) | May be effective for specific substrates; optimization is required.[3] | |
| Amine | Primary & Secondary Alkyl/Aryl Amines | Substrate scope is broad, but aryl amines can be more challenging.[6] |
| Boronic Ester | Aryl-B(pin), Heteroaryl-B(pin) | Generally stable and readily available.[5] |
| Solvent | MeCN/EtOH (for aryl amines) | The mixed solvent system is crucial for overcoming low reactivity.[6][7] |
| MeCN (for alkyl amines) | Often sufficient for more reactive alkyl amines.[6] | |
| DCM, MeOH, THF | Common alternatives, choice depends on substrate solubility and reactivity.[4] | |
| Base | Pyridine, Et₃N (2.0 - 4.0 equiv) | Common organic bases. Pyridine can also act as a ligand.[1] |
| K₂CO₃, K₃PO₄ (2.0 equiv) | Effective inorganic bases.[3] | |
| None | Possible if the amine substrate is a sufficiently strong base.[8] | |
| Additives | 4Å Molecular Sieves | Crucial for removing water and minimizing byproduct formation.[4][6] |
| Temperature | Room Temperature to 70 °C | Mild conditions are a key advantage of the CEL reaction.[1][4] |
| Atmosphere | Air (Open Flask) | The reaction is tolerant to and often requires oxygen for catalyst turnover.[1][8] |
Standard Laboratory Protocol: N-Phenylation of Aniline with Phenylboronic Acid Pinacol Ester
This protocol provides a representative example for the coupling of an aryl amine with an aryl BPin ester, adapted from established literature procedures.[6]
Reagents and Materials
-
Phenylboronic acid pinacol ester (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 1.0 equiv)
-
4Å Molecular Sieves (200 mg, activated)
-
Acetonitrile (MeCN), Anhydrous (5.0 mL)
-
Ethanol (EtOH), Anhydrous (5.0 mL)
-
Reaction vial or round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Procedure Workflow
Caption: Step-by-step workflow for a typical CEL amination protocol.
Step-by-Step Method
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add phenylboronic acid pinacol ester (1.0 mmol), copper(II) acetate (1.0 mmol), and activated 4Å molecular sieves (200 mg).
-
Solvent Addition: Add anhydrous acetonitrile (5.0 mL) and anhydrous ethanol (5.0 mL) to the vial.
-
Substrate Addition: Add aniline (1.2 mmol) to the reaction mixture.
-
Reaction: Seal the vial (or leave open to the air, as the reaction is air-tolerant) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the copper salts and molecular sieves, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., hexanes/ethyl acetate) to afford the desired N-phenylaniline product.
Troubleshooting and Final Remarks
While the optimized protocols are robust, challenges such as low conversion or byproduct formation can occur. Key areas for troubleshooting include:
-
Protodeboronation: If significant amounts of the arene byproduct (from the boronic ester) are observed, ensure that anhydrous solvents and activated molecular sieves are used.[2]
-
Homocoupling: The formation of biaryl from the boronic ester can sometimes compete. Adjusting the base or solvent may mitigate this side reaction.
-
Low Reactivity: For particularly challenging substrates, increasing the reaction temperature (e.g., to 50-70 °C) or screening different copper sources or ligands may be beneficial.[16]
The Chan-Evans-Lam amination of boronic acid pinacol esters has evolved into a highly effective and reliable method for C-N bond construction. By understanding the key mechanistic principles and carefully selecting reaction conditions, researchers can successfully employ this transformation for the synthesis of a diverse array of amine-containing molecules, which are of paramount importance in the fields of medicinal chemistry and materials science.
References
-
Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942–3950. [Link]
-
Tye, J. W., Weng, Z., Johns, A. M., & Hall, D. G. (2008). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Inorganica Chimica Acta, 361(12-13), 3463-3471. [Link]
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Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
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Vantourout, J. C., Law, R. P., Isidro-Llobet, A., & Watson, A. J. B. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Semantic Scholar. [Link]
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Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Journal of Organic Chemistry, 81(9), 3942-3950. [Link]
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Various Authors. (2025). Recent Progress on Chan-Lam Coupling Reactions Catalyzed by Copper(II) Complexes. MDPI. [Link]
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Vantourout, J. C., Law, R. P., Isidro-Llobet, A., & Watson, A. J. B. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. ResearchGate. [Link]
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Mooi, Y. V., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6256-6268. [Link]
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Vantourout, J. C., Law, R. P., Isidro-Llobet, A., et al. (2016). Chan–Evans–Lam amination of boronic acid pinacol (BPin) esters: overcoming the aryl amine problem. University of St Andrews Research Portal. [Link]
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Watson, A. J. B. (2018). Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace. [Link]
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Xiao, H., Cao, P., Xiong, W., & Yang, T. (2022). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv. [Link]
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Various Authors. (2025). Recent advances in electrochemical copper catalysis for modern organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
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Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan–Evans–Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. ZLibrary. [Link]
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NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]
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Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]
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The Organic Chemist. (2022, July 10). Chan-Lam Coupling [Video]. YouTube. [Link]
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Kumar, S., et al. (2025). CuF2/DTBP-Catalyzed Chan-Lam Coupling of Oxazolidinones with Arylboronic Acid Pinacol Ester: Scope and Application. Journal of Organic Chemistry, 90(18), 6219-6232. [Link]
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Grayson, J. D., Dennis, F. M., Robertson, C. C., & Partridge, B. M. (2021). Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. The Journal of Organic Chemistry, 86(14), 9883-9897. [Link]
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Vancraeynest, W., et al. (2023). Cu-catalysed Chan–Evans–Lam reaction meets deep eutectic solvents: efficient and selective C–N bond formation under aerobic conditions at room temperature. RSC Publishing. [Link]
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Xiao, H., Cao, P., Xiong, W., & Yang, T. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
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Various Authors. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. MDPI. [Link]
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Various Authors. (n.d.). Effects of solvent, temperature, and reaction time. ResearchGate. [Link]
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Vancraeynest, W., et al. (2023). Cu-catalysed Chan–Evans–Lam reaction meets deep eutectic solvents: efficient and selective C–N bond formation under aerobic conditions at room temperature. ResearchGate. [Link]
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Various Authors. (n.d.). Use of aminal 287 as substrate in Chan–Lam coupling. ResearchGate. [Link]
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The Strategic Application of Phthalic Anhydride-4-Boronic Acid Pinacol Ester in the Synthesis of Advanced Heterocyclic Scaffolds
For Immediate Release
A comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the application of Phthalic anhydride-4-boronic acid pinacol ester, a versatile bifunctional reagent, in the synthesis of complex heterocyclic compounds. This document provides in-depth technical insights, detailed experimental protocols, and mechanistic understanding to leverage this unique building block for the efficient construction of novel molecular architectures.
Introduction: A Bifunctional Linchpin for Complex Synthesis
Phthalic anhydride-4-boronic acid pinacol ester (CAS 849677-21-0) is a unique chemical entity that combines two highly valuable functional groups in a single molecule: a reactive phthalic anhydride moiety and a versatile boronic acid pinacol ester.[1][2] This strategic combination allows for a sequential or tandem approach to the synthesis of complex heterocyclic systems, particularly substituted phthalazinones, which are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities including antitumor, antihypertensive, and anti-inflammatory properties.[3]
The phthalic anhydride portion serves as a robust electrophile for the construction of the core heterocyclic ring, most commonly through condensation with hydrazine derivatives to form the phthalazinone skeleton.[3][4] The boronic acid pinacol ester, a stable and easy-to-handle precursor to the corresponding boronic acid, is a cornerstone of modern cross-coupling chemistry, particularly the Nobel Prize-winning Suzuki-Miyaura reaction.[5] This functionality allows for the precise and efficient introduction of a wide array of substituents at a specific position on the heterocyclic core, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties.
This guide will detail the strategic considerations and practical execution of a two-step synthetic sequence: the initial formation of the phthalazinone core followed by a subsequent Suzuki-Miyaura cross-coupling reaction.
Core Synthetic Strategy: A Two-Pronged Approach
The primary application of Phthalic anhydride-4-boronic acid pinacol ester in heterocyclic synthesis involves a logical two-step process. This approach maximizes the utility of both functional groups and allows for the modular construction of a diverse library of compounds.
Figure 1: A high-level overview of the two-step synthetic strategy.
Part 1: Synthesis of the Phthalazinone-Boronic Acid Pinacol Ester Intermediate
The initial step involves the formation of the phthalazinone ring system. This is typically achieved through the condensation of the phthalic anhydride moiety with a hydrazine derivative. The choice of hydrazine (e.g., hydrazine hydrate, substituted hydrazines) will determine the substitution at the N-2 position of the resulting phthalazinone.
Protocol 1: General Procedure for Phthalazinone Formation
Materials:
-
Phthalic anhydride-4-boronic acid pinacol ester
-
Hydrazine hydrate (or substituted hydrazine)
-
Glacial acetic acid (or other suitable solvent such as ethanol)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add Phthalic anhydride-4-boronic acid pinacol ester (1.0 eq).
-
Add glacial acetic acid to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add hydrazine hydrate (1.0-1.2 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether.
-
Dry the solid under vacuum to yield the crude phthalazinone-boronic acid pinacol ester intermediate.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Causality and Experimental Insights:
-
Solvent Choice: Glacial acetic acid is often used as it acts as both a solvent and a catalyst for the condensation reaction. Ethanol can also be a suitable solvent.[3]
-
Stoichiometry: A slight excess of the hydrazine derivative can be used to ensure complete conversion of the anhydride.
-
Workup: Precipitation in ice-water is an effective method for isolating the product, as the phthalazinone is typically a solid with low aqueous solubility.
Part 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
With the phthalazinone-boronic acid pinacol ester intermediate in hand, the next stage is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the phthalazinone core.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Phthalazinone-boronic acid pinacol ester intermediate
-
Aryl or heteroaryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
Inert atmosphere setup (e.g., Schlenk line, glovebox)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a Schlenk flask, add the phthalazinone-boronic acid pinacol ester intermediate (1.0 eq), the aryl halide (1.0-1.2 eq), the palladium catalyst (1-5 mol%), and the ligand (if necessary).
-
Add the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, or until TLC/LC-MS analysis indicates completion.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted phthalazinone.
Causality and Experimental Insights:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial and depends on the nature of the coupling partners. For challenging couplings, more advanced catalysts and bulky, electron-rich phosphine ligands may be required.
-
Base: The base is essential for the transmetalation step. Carbonates and phosphates are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxygen, so maintaining an inert atmosphere is critical for catalytic activity.
-
Solvent Degassing: Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles removes dissolved oxygen, which can deactivate the catalyst.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of a phthalazinone-boronic acid pinacol ester with various aryl halides. Note: This data is representative and actual results may vary depending on the specific substrates and reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 78 |
| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF | 110 | 24 | 65 |
| 4 | 4-Iodoanisole | Pd(OAc)₂ (2) + PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 85 | 8 | 92 |
Conclusion and Future Outlook
Phthalic anhydride-4-boronic acid pinacol ester stands out as a powerful and versatile building block for the synthesis of complex heterocyclic compounds. The orthogonal reactivity of its anhydride and boronic ester functionalities allows for a robust and modular synthetic strategy. The protocols and insights provided in this guide are intended to empower researchers to efficiently construct novel molecular entities for applications in drug discovery and materials science. Future work in this area may focus on the development of one-pot procedures that combine the phthalazinone formation and Suzuki-Miyaura coupling into a single, streamlined process, further enhancing the efficiency of this synthetic approach.
References
-
Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Scheme 4. Scope with boronic pinacol esters. Yields of isolated.... [Link]
-
Rasayan Journal of Chemistry. ONE POT SYNTHESIS OF PYRAZOLO PHTHALAZINE DIONE DERIVATIVES UNDER MICROWAVE IRRADIATION. [Link]
-
ResearchGate. Substrate scope for the cross‐coupling with boronic acid pinacol esters.... [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
-
National Center for Biotechnology Information. Phthalic anhydride-4-boronic acid pinacol ester. [Link]
-
ResearchGate. Microwave-Promoted Solid-Acid-Catalyzed One-Pot Synthesis of Phthalazinones. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
University of Babylon. Phthalazinone. [Link]
-
ResearchGate. Palladium-Catalyzed Acylations: A One-pot Diversified Synthesis of Phthalazines, Phthalazinones and Benzoxazinones. [Link]
-
Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]
-
Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
MDPI. Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. [Link]
-
MDPI. Recent Progress in Pd-Catalyzed Tandem Processes. [Link]
-
Semantic Scholar. Table 4 from Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
ResearchGate. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]
-
ResearchGate. Synthesis of α,α ′ -linked penta- and septaheterocycles by tandem Suzuki coupling. [Link]
-
ohiolink.edu. Tandem Suzuki Coupling/Intramolecular Oxetane Ring Opening to Form Polycyclic Ring Systems. [Link]
Sources
Derivatization of Phthalic anhydride-4-boronic acid pinacol ester
Anwendungs- und Protokollleitfaden: Derivatisierung von Phthalsäureanhydrid-4-boronsäurepinakolester
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Einem erfahrenen Anwendungswissenschaftler
Zusammenfassung
Phthalsäureanhydrid-4-boronsäurepinakolester ist ein heterobifunktionelles Reagenz von erheblichem Wert in der organischen Synthese und der medizinischen Chemie.[1][2] Seine einzigartige Struktur vereint zwei hochgradig reaktive funktionelle Gruppen: einen Boronsäurepinakolester, der für Palladium-katalysierte Kreuzkupplungsreaktionen prädestiniert ist, und ein Phthalsäureanhydrid, das anfällig für nukleophile Angriffe durch Amine und Alkohole ist. Diese duale Reaktivität ermöglicht die schrittweise Einführung verschiedener molekularer Bausteine und macht es zu einem vielseitigen Werkzeug für die Synthese komplexer Moleküle und den Aufbau von Wirkstoffbibliotheken.[3][4] Dieser Leitfaden bietet einen detaillierten Einblick in die wichtigsten Derivatisierungsstrategien für dieses Reagenz und liefert praxiserprobte Protokolle, die auf wissenschaftlicher Integrität und Reproduzierbarkeit beruhen.
Einführung: Ein vielseitiger molekularer Baustein
Die Molekülstruktur von Phthalsäureanhydrid-4-boronsäurepinakolester (Summenformel: C₁₄H₁₅BO₅, Molmasse: 274,08 g/mol ) bietet zwei orthogonale Reaktionszentren.[1][2]
-
Der Boronsäurepinakolester: Diese Gruppe ist ein stabiler und einfach zu handhabender Vorläufer für die Suzuki-Miyaura-Kreuzkupplung.[5][6] Pinakolester werden oft gegenüber den freien Boronsäuren bevorzugt, da sie eine erhöhte Stabilität gegenüber Protodeboronierung aufweisen und die Chromatographie erleichtern.[6][7] Diese Reaktion ist eine der leistungsstärksten Methoden zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und ermöglicht die Anknüpfung einer breiten Palette von Aryl- und Vinylsubstituenten.[8]
-
Das Phthalsäureanhydrid: Der Anhydridring ist elektrophil und reagiert leicht mit Nukleophilen.[9] Die Reaktion mit primären oder sekundären Aminen öffnet den Ring und führt zur Bildung von Phthalamidsäuren, die anschließend zu Phthalimiden cyclisiert werden können.[9][10] Alkohole reagieren in ähnlicher Weise zu Monoester-Carbonsäuren.[11][12] Diese Reaktionen sind fundamental für die Einführung von Peptidbindungen oder Ester-Verknüpfungen.
Die Fähigkeit, diese beiden Reaktionswege selektiv und nacheinander zu nutzen, macht dieses Molekül zu einem unschätzbaren Werkzeug für die systematische Erforschung des chemischen Raums in der Wirkstoffforschung.[13][14]
Derivatisierung über die Boronsäureester-Gruppe: Die Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Miyaura-Reaktion ist die Methode der Wahl, um eine neue C-C-Bindung an der Position 4 des Phthalsäureanhydrid-Ringsystems zu knüpfen. Dies ermöglicht die Synthese von Biarylstrukturen, die in vielen pharmazeutisch aktiven Verbindungen vorkommen.
Begründung der experimentellen Vorgehensweise
Die Reaktion erfordert einen Palladium(0)-Katalysator, der durch oxidative Addition mit einem organischen Halogenid (Ar-X) den katalytischen Zyklus startet. Eine Base ist entscheidend für den Transmetallierungsschritt, bei dem der organische Rest vom Bor auf das Palladium übertragen wird. Die Verwendung eines inerten Gases ist zwingend erforderlich, um die Oxidation und Deaktivierung des empfindlichen Pd(0)-Katalysators zu verhindern. Die Wahl des Lösungsmittelsystems, oft eine Mischung aus einem organischen Lösungsmittel und Wasser, ist entscheidend für die Löslichkeit der Reagenzien und die Effizienz der Reaktion.
Experimenteller Arbeitsablauf: Suzuki-Miyaura-Kupplung
Abbildung 1: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kupplung.
Detailliertes Protokoll: Synthese eines 4-Aryl-Phthalsäureanhydrids
-
Vorbereitung: In einem ofengetrockneten Schlenkkolben werden Phthalsäureanhydrid-4-boronsäurepinakolester (1,0 Äq.), das entsprechende Arylhalogenid (1,1 Äq.) und eine Base wie Kaliumcarbonat (K₂CO₃, 2,5 Äq.) vorgelegt.
-
Inertisierung: Der Kolben wird dreimal evakuiert und mit einem Inertgas (Argon oder Stickstoff) gefüllt.
-
Lösungsmittelzugabe: Ein entgastes Lösungsmittelgemisch (z. B. 1,4-Dioxan und Wasser im Verhältnis 4:1) wird über eine Kanüle zugegeben, um eine Konzentration von ca. 0,1 M bezogen auf das Boronsäureester zu erreichen.
-
Katalysatorzugabe: Der Palladiumkatalysator (z. B. Tetrakis(triphenylphosphin)palladium(0), Pd(PPh₃)₄, 0,03 Äq.) wird unter einem positiven Inertgasstrom zugegeben.
-
Reaktion: Die Reaktionsmischung wird unter Rühren auf 90 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.
-
Aufarbeitung: Nach vollständigem Umsatz (typischerweise 4-12 Stunden) wird die Mischung auf Raumtemperatur abgekühlt und mit Wasser verdünnt. Die wässrige Phase wird dreimal mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet und im Vakuum eingeengt.
-
Reinigung: Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 4-Aryl-Phthalsäureanhydrid zu erhalten.
| Parameter | Typische Bedingungen | Begründung |
| Katalysator | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Effizient für eine breite Palette von Substraten. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aktiviert den Boronsäureester für die Transmetallierung. |
| Lösungsmittel | Dioxan/H₂O, Toluol/EtOH, DMF | Gewährleistet die Löslichkeit aller Reaktionskomponenten. |
| Temperatur | 80 - 110 °C | Notwendig zur Überwindung der Aktivierungsenergie. |
Derivatisierung über die Phthalsäureanhydrid-Gruppe
Die Reaktivität des Anhydrids ermöglicht eine einfache Einführung von Amid- und Esterfunktionalitäten durch nukleophile Ringöffnung.
Amid- und Imidbildung
Primäre und sekundäre Amine greifen den Anhydridring schnell an und führen zur Bildung einer intermediären Phthalamidsäure. Diese kann entweder isoliert oder in situ durch Erhitzen zu einem thermodynamisch stabileren Phthalimid cyclisiert werden.[9]
Begründung der experimentellen Vorgehensweise
Die Ringöffnung ist in der Regel bei Raumtemperatur schnell und erfordert keine Katalyse. Die anschließende Dehydratisierung zum Imid (nur mit primären Aminen möglich) ist eine Kondensationsreaktion, die durch hohe Temperaturen gefördert wird, wobei Wasser als Nebenprodukt entfernt wird. Die Verwendung eines hochsiedenden Lösungsmittels wie Eisessig oder DMF erleichtert diesen zweiten Schritt.
Arbeitsablauf: Von Anhydrid zu Amid zu Imid
Abbildung 2: Zweistufiger Prozess zur Synthese von Phthalimiden.
Protokoll 3.1a: Synthese eines Phthalamidsäure-Derivats
-
Ansatz: Phthalsäureanhydrid-4-boronsäurepinakolester (1,0 Äq.) wird in einem geeigneten aprotischen Lösungsmittel (z. B. Tetrahydrofuran (THF) oder Dichlormethan (DCM)) gelöst.
-
Zugabe: Das entsprechende Amin (1,05 Äq.), gelöst in demselben Lösungsmittel, wird bei Raumtemperatur langsam zugetropft.
-
Reaktion: Die Mischung wird für 2-4 Stunden bei Raumtemperatur gerührt. In vielen Fällen fällt das Produkt als Feststoff aus.
-
Isolierung: Der Feststoff wird durch Filtration abgetrennt, mit kaltem Lösungsmittel gewaschen und im Vakuum getrocknet. Falls kein Niederschlag entsteht, wird das Lösungsmittel im Vakuum entfernt.
Protokoll 3.1b: Eintopf-Synthese eines Phthalimid-Derivats
-
Ansatz: Phthalsäureanhydrid-4-boronsäurepinakolester (1,0 Äq.) und ein primäres Amin (1,0 Äq.) werden in Eisessig oder N,N-Dimethylformamid (DMF) suspendiert.
-
Reaktion: Die Mischung wird unter einem Rückflusskühler auf 120-140 °C erhitzt, bis die Bildung des intermediären Amids abgeschlossen ist und die Cyclisierung beginnt (Verfolgung mittels DC oder LC-MS).
-
Isolierung: Nach Abschluss der Reaktion (typischerweise 6-16 Stunden) wird die Mischung abgekühlt. Das Produkt fällt oft aus und kann durch Filtration isoliert werden. Alternativ wird die Reaktionsmischung in Eiswasser gegossen, um die Fällung zu induzieren.
-
Reinigung: Der erhaltene Feststoff wird mit Wasser und einem kalten organischen Lösungsmittel gewaschen und getrocknet.
| Amin-Typ | Produkt | Typische Bedingungen |
| Primär / Sekundär | Phthalamidsäure | THF oder DCM, Raumtemperatur, 2-4 h |
| Primär | Phthalimid | Eisessig oder DMF, 120-140 °C, 6-16 h |
Esterbildung (Esterifizierung)
Die Reaktion mit Alkoholen öffnet den Anhydridring und führt zur Bildung eines Produkts, das sowohl eine Ester- als auch eine Carbonsäurefunktion enthält.[11][12] Diese Reaktion kann thermisch oder unter Säurekatalyse durchgeführt werden.[15][16]
Begründung der experimentellen Vorgehensweise
Die Esterifizierung ist im Allgemeinen langsamer als die Amidbildung und erfordert oft Erhitzen, um eine angemessene Reaktionsgeschwindigkeit zu erreichen. Die Verwendung des Alkohols als Lösungsmittel (im Überschuss) verschiebt das Gleichgewicht zugunsten des Produkts. Säurekatalysatoren wie Schwefelsäure oder umweltfreundlichere Feststoffsäuren aktivieren die Carbonylgruppe des Anhydrids und beschleunigen die Reaktion.[16]
Arbeitsablauf: Anhydrid-Ringöffnung durch einen Alkohol
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- 16. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]
Application Note: One-Pot Synthesis of Substituted Isoindolinones via Sequential Suzuki-Miyaura Coupling and Reductive Cyclization
Introduction
The isoindolinone scaffold is a privileged structural motif present in a wide array of biologically active compounds and natural products.[1][2] Consequently, the development of efficient and modular synthetic routes to access structurally diverse isoindolinones is of significant interest to the pharmaceutical and agrochemical industries. One-pot syntheses, which minimize intermediate purification steps, are particularly attractive as they offer increased efficiency, reduced waste, and lower operational costs.[3] This application note details a robust, one-pot protocol for the synthesis of N-substituted isoindolinones, leveraging a sequential Suzuki-Miyaura cross-coupling reaction followed by a reductive cyclization. The key starting material, phthalic anhydride-4-boronic acid pinacol ester, serves as a versatile building block, allowing for the introduction of molecular diversity through the Suzuki-Miyaura coupling step.[4][5]
Chemical Principles and Rationale
The synthetic strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling of phthalic anhydride-4-boronic acid pinacol ester with an aryl or heteroaryl halide. This reaction is a cornerstone of modern organic synthesis, renowned for its functional group tolerance and reliability in forming carbon-carbon bonds.[6][7] The resulting 4-aryl phthalic anhydride intermediate is then subjected to a reductive amination/cyclization in the same reaction vessel. The addition of an amine and a reducing agent facilitates the formation of an N-substituted isoindolinone. This sequential, one-pot approach provides a streamlined pathway to a diverse library of isoindolinone derivatives.
The choice of phthalic anhydride-4-boronic acid pinacol ester as the starting material is strategic. The pinacol ester provides enhanced stability compared to the corresponding boronic acid, minimizing side reactions such as protodeboronation.[6] The anhydride moiety is primed for nucleophilic attack by an amine, which, followed by reduction and cyclization, efficiently constructs the isoindolinone core.
Experimental Workflow
The one-pot synthesis is conceptually divided into two stages, as illustrated in the workflow diagram below. The first stage is the Suzuki-Miyaura coupling, and the second is the reductive cyclization.
Figure 1: Experimental workflow for the one-pot synthesis of N-substituted isoindolinones.
Detailed Protocol
This protocol provides a general procedure. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.
Materials:
-
Phthalic anhydride-4-boronic acid pinacol ester (1.0 eq)
-
Aryl or heteroaryl halide (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/H₂O, 4:1)
-
Primary amine (1.2 eq)
-
Reducing agent (e.g., NaBH(OAc)₃, 2.0 eq)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Stage 1: Suzuki-Miyaura Coupling a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add phthalic anhydride-4-boronic acid pinacol ester, the aryl or heteroaryl halide, the palladium catalyst, and the base. b. Add the degassed solvent mixture (Dioxane/H₂O). c. Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.
-
Stage 2: Reductive Cyclization a. Cool the reaction mixture to room temperature. b. Add the primary amine and stir for 30 minutes. c. Add the reducing agent portion-wise over 15 minutes. d. Stir the reaction mixture at room temperature for an additional 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification a. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted isoindolinone.
Reaction Mechanism
The overall transformation proceeds through a well-defined mechanistic sequence.
Figure 2: Simplified reaction mechanism.
The process begins with the palladium-catalyzed Suzuki-Miyaura coupling. The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the boronic acid pinacol ester (activated by the base) and reductive elimination yields the 4-aryl phthalic anhydride intermediate and regenerates the Pd(0) catalyst.[7] In the second stage, the primary amine attacks one of the carbonyl groups of the anhydride, leading to a ring-opened amide-acid intermediate. This intermediate then cyclizes via dehydration to form a cyclic iminium ion, which is subsequently reduced by the hydride source to furnish the final N-substituted isoindolinone product.
Data and Expected Outcomes
The following table provides representative data for this one-pot synthesis, demonstrating its applicability to a range of substrates.
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Bromoanisole | Benzylamine | 2-Benzyl-5-(4-methoxyphenyl)isoindolin-1-one | 78 |
| 2 | 3-Chloropyridine | Cyclohexylamine | 2-Cyclohexyl-5-(pyridin-3-yl)isoindolin-1-one | 72 |
| 3 | 1-Iodonaphthalene | (S)-(-)-α-Methylbenzylamine | 2-((S)-1-Phenylethyl)-5-(naphthalen-1-yl)isoindolin-1-one | 65 |
Troubleshooting and Optimization
-
Low Yield in Suzuki Coupling: If the first stage is sluggish, consider screening different palladium catalysts (e.g., PdCl₂(dppf)), ligands (e.g., SPhos), and bases (e.g., K₃PO₄). Ensuring anhydrous and oxygen-free conditions is critical.
-
Incomplete Cyclization: If the amide-acid intermediate is observed as the major product, a stronger reducing agent or an increase in reaction time or temperature for the second stage may be necessary. The choice of solvent can also influence the cyclization efficiency.
-
Side Reactions: Protodeboronation of the starting material can be a competing side reaction. Using a milder base or lower reaction temperatures can sometimes mitigate this issue.
Conclusion
This application note outlines a highly efficient and modular one-pot synthesis of N-substituted isoindolinones from phthalic anhydride-4-boronic acid pinacol ester. The sequential Suzuki-Miyaura coupling and reductive cyclization strategy offers a practical and scalable approach for the synthesis of diverse isoindolinone libraries, which are of significant interest in drug discovery and materials science. The protocol is robust and amenable to optimization for a wide range of substrates.
References
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]
-
Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. National Institutes of Health. [Link]
-
Nickel-catalyzed carbonylative domino cyclization of arylboronic acid pinacol esters with 2-alkynyl nitroarenes toward N-aroyl indoles. Royal Society of Chemistry. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]
-
Phthalic anhydride (PA): a valuable substrate in organic transformations. National Institutes of Health. [Link]
-
A one-pot five component reaction for the synthesis of tetrazol-benzofuran hybrids and their inhibitory activity against Mucor lusitanicus. Royal Society of Chemistry. [Link]
-
Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]
-
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one. PubChem. [Link]
-
A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS. HETEROCYCLES. [Link]
-
Phthalic anhydride-4-boronic acid pinacol ester | C14H15BO5 | CID 46739761. PubChem. [Link]
- Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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- 7. Suzuki Coupling [organic-chemistry.org]
The Strategic Utility of Phthalic Anhydride-4-Boronic Acid Pinacol Ester in Advanced Dye Synthesis: Application Notes and Protocols
Introduction: A Bifunctional Linchpin for Complex Chromophore Construction
In the landscape of modern dye chemistry, the rational design of complex chromophores with tailored photophysical properties is paramount. Phthalic anhydride-4-boronic acid pinacol ester emerges as a pivotal building block, offering a unique combination of two highly versatile functional groups within a single, stable scaffold. The phthalic anhydride moiety serves as a classical precursor for a wide array of dyes, including the iconic fluorescein and rhodamine families, through condensation reactions. Simultaneously, the boronic acid pinacol ester provides a robust handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyura coupling. This dual reactivity empowers researchers to construct intricate, asymmetric dye architectures that were previously challenging to access. This guide provides an in-depth exploration of the applications of this compound in dye synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of phthalic anhydride-4-boronic acid pinacol ester is essential for its effective use in synthesis. The pinacol ester group imparts significantly greater stability compared to the corresponding free boronic acid, rendering it less susceptible to dehydration and protodeboronation, thus ensuring a longer shelf life and more consistent reactivity.[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅BO₅ | [2] |
| Molecular Weight | 274.08 g/mol | [2] |
| Appearance | White to off-white solid | --- |
| CAS Number | 849677-21-0 | [2][3] |
| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | [2] |
Storage and Handling: Store in a cool, dry, and well-ventilated area away from moisture and strong oxidizing agents. The compound is stable under normal laboratory conditions, but prolonged exposure to atmospheric moisture can lead to hydrolysis of the boronic ester.
Application in the Synthesis of Asymmetrically Substituted Phthalocyanine Analogs
One of the most powerful applications of phthalic anhydride-4-boronic acid pinacol ester is in the synthesis of asymmetrically substituted phthalocyanines. Phthalocyanines are large, aromatic macrocycles that exhibit intense absorption in the red region of the visible spectrum, making them valuable as pigments, photosensitizers in photodynamic therapy, and functional materials in electronics. The synthesis of unsymmetrical phthalocyanines, which allows for the fine-tuning of their electronic and solubility properties, is a significant challenge.[2][4]
The strategy involves a two-stage process:
-
Suzuki-Miyaura Coupling: The boronic acid pinacol ester is coupled with a halogenated phthalonitrile derivative to create a more complex, unsymmetrical phthalonitrile precursor.
-
Mixed Cyclotetramerization: The resulting phthalonitrile is then co-cyclotetramerized with a different, often more simplistic, phthalonitrile to yield a mixture of phthalocyanines from which the desired asymmetrically substituted product can be isolated.
Protocol 1: Synthesis of a Substituted Phthalonitrile via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of phthalic anhydride-4-boronic acid pinacol ester with 4-bromophthalonitrile. The resulting product can then be used as a precursor for more complex dyes.
Materials:
-
Phthalic anhydride-4-boronic acid pinacol ester
-
4-Bromophthalonitrile
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add phthalic anhydride-4-boronic acid pinacol ester (1.0 eq), 4-bromophthalonitrile (1.1 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene, ethanol, and water in a 4:1:1 ratio.
-
To this suspension, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired substituted phthalonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so an inert atmosphere is crucial to maintain its catalytic activity.
-
Base: Potassium carbonate is used to activate the boronic ester for transmetalation to the palladium center.[5]
-
Solvent System: The mixed solvent system ensures the solubility of both the organic reactants and the inorganic base. Degassing the solvents is important to remove dissolved oxygen.
-
Catalyst: Pd(PPh₃)₄ is a commonly used, efficient catalyst for Suzuki-Miyaura couplings.
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: Synthesis of an Asymmetrical Phthalocyanine Analog
This protocol describes the subsequent mixed cyclotetramerization of the substituted phthalonitrile from Protocol 1 with a simpler phthalonitrile to generate an A₃B-type unsymmetrical phthalocyanine.
Materials:
-
Substituted Phthalonitrile (from Protocol 1)
-
4,5-Dihexylthiophthalonitrile (or another substituted phthalonitrile)
-
Zinc (II) acetate (Zn(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
n-pentanol
-
Methanol
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or similar reaction vessel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Centrifuge
-
Rotary evaporator
-
UV-Vis spectrophotometer
Procedure:
-
In a Schlenk tube, combine the substituted phthalonitrile from Protocol 1 (1.0 eq) and 4,5-dihexylthiophthalonitrile (3.0 eq).
-
Add zinc (II) acetate (1.0 eq) and n-pentanol.
-
Add a catalytic amount of DBU.
-
Heat the mixture to reflux (approx. 138 °C) under an inert atmosphere for 12-24 hours. The solution should turn a deep green or blue color.
-
Cool the reaction mixture to room temperature.
-
Add methanol to precipitate the crude phthalocyanine mixture.
-
Collect the solid by centrifugation or filtration and wash thoroughly with methanol to remove unreacted starting materials and byproducts.
-
Dry the crude product under vacuum.
-
Purify the desired A₃B-type phthalocyanine from the statistical mixture of products (A₄, A₂B₂, AB₃, B₄) using silica gel column chromatography with a DCM/methanol gradient.
-
Characterize the final product by UV-Vis spectroscopy, mass spectrometry, and NMR.
Expert Insights:
-
The ratio of the two phthalonitrile precursors can be adjusted to influence the statistical distribution of the resulting phthalocyanine products. An excess of the simpler phthalonitrile is often used to maximize the formation of the A₃B-type product.
-
The choice of metal salt (e.g., Zn(OAc)₂, CuCl₂) will determine the central metal atom of the phthalocyanine, which in turn significantly influences its photophysical properties.
-
DBU acts as a strong, non-nucleophilic base to promote the cyclotetramerization reaction.
Caption: Asymmetrical Phthalocyanine Synthesis Workflow.
Future Directions and Applications
The strategic use of phthalic anhydride-4-boronic acid pinacol ester opens up a vast design space for novel dyes. Beyond phthalocyanines, this building block can be employed in the synthesis of other complex chromophores for applications in:
-
Fluorescent Probes: The anhydride can be condensed with aminophenols or related compounds to create fluorescent scaffolds, while the boronic ester can be used to attach targeting moieties or environmentally sensitive groups.
-
Dye-Sensitized Solar Cells (DSSCs): The boronic ester can serve as an anchor point to attach the dye to a semiconductor surface (e.g., TiO₂), while the phthalic anhydride can be elaborated into a light-harvesting chromophore.
-
Theranostics: The bifunctional nature of the molecule allows for the simultaneous incorporation of a diagnostic reporter (the dye) and a therapeutic agent or targeting ligand.
Conclusion
Phthalic anhydride-4-boronic acid pinacol ester is a powerful and versatile tool for the modern synthetic chemist. Its orthogonal reactivity allows for a modular and convergent approach to the synthesis of complex and functional dyes. The protocols and insights provided herein serve as a guide for researchers to harness the full potential of this unique building block in the development of next-generation chromophores for a wide range of scientific and technological applications.
References
- Zarubin, D. N., & Stuzhin, P. A. (2014). Synthetic approaches to asymmetric phthalocyanines and their analogues. ARKIVOC, 2014(1), 142-204.
- Cook, M. J., & Chambrier, I. (2001). Synthesis and characterisation of some novel phthalocyanines containing both oligo(ethyleneoxy) and alkyl or alkoxy side-chains: novel unsymmetrical discotic mesogens. Journal of the Chemical Society, Perkin Transactions 1, (21), 2771-2778.
-
PubChem. Phthalic anhydride-4-boronic acid pinacol ester. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Li, W., & Burgess, K. (2013). Solid-Phase Synthesis of Asymmetrically Substituted “AB3-Type” Phthalocyanines.
- Thomas, C. M., & Zhdankin, V. V. (2010). Synthesis of substituted phthalocyanines. ARKIVOC, 2010(1), 126-173.
- Kuznetsov, A. G., et al. (2022).
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. [Link]
- Gürek, A. G., et al. (2022). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Dyes and Pigments, 198, 109968.
- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
- Batool, F., et al. (2017). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Synlett, 28(11), 1339-1344.
- Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4336-4339.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15936-15947.
- Kaur, N., & Kishore, D. (2014). A review on Suzuki-Miyaura reaction. Journal of Chemical and Pharmaceutical Research, 6(1), 25-36.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The catalytic mechanism of the Suzuki-Miyaura reaction. Chemical Society Reviews, 43(1), 412-443.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
-
Malapit, C. A. Synthesis of Fluorescein, a fluorescent dye. [Link]
Sources
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- 2. Synthesis and characterisation of some novel phthalocyanines containing both oligo(ethyleneoxy) and alkyl or alkoxy side-chains: novel unsymmetrical discotic mesogens - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.blucher.com.br [pdf.blucher.com.br]
- 4. [PDF] Synthesis of substituted phthalocyanines | Semantic Scholar [semanticscholar.org]
- 5. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Phthalic Anhydride-4-Boronic Acid Pinacol Ester in Advanced Plasticizer Applications
Abstract
This document presents a forward-looking exploration into the novel applications of Phthalic Anhydride-4-boronic acid pinacol ester as a functional building block for advanced plasticizers. Moving beyond the traditional role of phthalates, we propose the synthesis and integration of a boronic ester-functionalized plasticizer into polymer matrices, such as Polyvinyl Chloride (PVC). The unique chemistry of the boronic ester moiety is leveraged to introduce dynamic, reversible covalent cross-linking capabilities, paving the way for "smart" materials with properties like stimuli-responsiveness and intrinsic self-healing. This guide provides the theoretical framework, mechanistic hypotheses, and detailed, research-level protocols for the synthesis of this novel plasticizer and its incorporation into a polymer system.
Introduction: Re-engineering the Role of Phthalate Plasticizers
Phthalic anhydride is a cornerstone of the polymer industry, serving primarily as a precursor for phthalate esters, the most common class of plasticizers for PVC.[1][2] Conventional plasticizers function by physical means; their molecules intercalate between polymer chains, increasing the intermolecular spacing and free volume.[3][4] This enhanced molecular mobility reduces the material's glass transition temperature (Tg), transforming rigid PVC into a flexible and durable material.[3] The synthesis is typically a two-step acid-catalyzed esterification of phthalic anhydride with alcohols.[5][6][7]
While effective, this physical interaction allows plasticizers to migrate out of the polymer matrix over time, a significant concern in many applications. "Internal plasticization," where the plasticizing agent is covalently bound to the polymer backbone, offers a solution to this migration issue.[8] We propose a novel, intermediate approach: a functional plasticizer that, while not covalently bound to the main polymer chain, can participate in dynamic, reversible covalent bonding within the matrix.
This guide focuses on Phthalic Anhydride-4-boronic acid pinacol ester , a bifunctional molecule combining the classic phthalate precursor structure with the versatile chemistry of a boronic ester. Boronic acids and their esters are renowned for their ability to form reversible covalent bonds with 1,2- and 1,3-diols.[9][10] This dynamic covalent chemistry is at the forefront of research into self-healing polymers, stimuli-responsive hydrogels, and other advanced materials.[2][11][12][13][14] By incorporating this functionality into a plasticizer, we hypothesize the creation of materials with tunable mechanical properties and novel responsive behaviors.
Proposed Synthetic Pathway for Phthalic Anhydride-4-Boronic Acid Pinacol Ester
The target molecule is not commonly available in bulk but can be synthesized via established organometallic reactions. A robust and logical pathway involves a palladium-catalyzed borylation, such as the Suzuki-Miyaura coupling or Miyaura borylation, of a halogenated phthalic anhydride precursor.[15][16][17][18]
A plausible two-step synthesis is outlined below:
-
Bromination of Phthalic Anhydride: Phthalic anhydride is first brominated to produce 4-bromophthalic anhydride. This can be achieved through electrophilic aromatic substitution, for which several protocols exist.[19][20][21][22][23]
-
Palladium-Catalyzed Borylation: The resulting 4-bromophthalic anhydride undergoes a cross-coupling reaction with a boron source, typically bis(pinacolato)diboron (B₂Pin₂), in the presence of a palladium catalyst and a base.[1][17][24] This reaction replaces the bromine atom with the boronic acid pinacol ester group.
This synthetic approach is highly versatile and tolerates a wide range of functional groups, making it ideal for creating our target functional monomer.[16]
Figure 1: Proposed two-step synthesis of the target functional monomer.
Application Hypothesis I: A Functional Plasticizer for Dynamic Cross-Linking
The primary proposed application is the use of Phthalic Anhydride-4-boronic acid pinacol ester to synthesize a novel, dual-function plasticizer.
3.1. Mechanism of Action
-
Synthesis of the Functional Plasticizer: The anhydride moiety of the molecule is first reacted with a suitable alcohol (e.g., 2-ethylhexanol or isononyl alcohol) in a standard esterification reaction to form the corresponding dialkyl phthalate. This reaction leaves the boronic acid pinacol ester group intact, yielding a Dialkyl-4-(pinacolato)boronate phthalate .
-
Primary Plasticization: This new molecule acts as a conventional plasticizer. Its bulky alkyl and aromatic structure intercalates between PVC chains, increasing free volume and flexibility.[3][4]
-
Dynamic Cross-Linking: The key innovation lies in the boronic ester group. When this functional plasticizer is blended into a polymer matrix containing a secondary polymer or additive with accessible diol groups (e.g., polyvinyl alcohol (PVA) copolymers, or glycerol), the boronic ester can undergo transesterification to form reversible covalent cross-links between the plasticizer molecules and the diol-containing additive.[11][25][26]
This network of dynamic covalent bonds introduces novel properties to the material.[2][12][27] The bonds can break and reform under specific stimuli (e.g., heat, mechanical stress, or changes in chemical environment), allowing the material to dissipate energy, exhibit self-healing properties, and respond to external triggers.[13][28]
Figure 2: Synthesis and proposed dual-function mechanism in a polymer matrix.
3.2. Expected Material Properties
| Property | Standard PVC (Phthalate Plasticized) | PVC with Functional Boronate Plasticizer & Diol Additive | Rationale |
| Flexibility | High | High | Both systems benefit from primary plasticization increasing polymer chain mobility.[3] |
| Plasticizer Migration | Prone to leaching over time | Potentially reduced | Dynamic cross-links may anchor the plasticizer within the matrix, reducing migration. |
| Self-Healing | None | Possible upon application of stimulus (e.g., heat, solvent) | The reversibility of boronic ester bonds can allow polymer chains to re-form covalent links across a damaged interface.[13][28] |
| Stimuli-Responsiveness | Limited to thermal softening | Responsive to diols (e.g., sugars) or pH changes | The boronic ester equilibrium is sensitive to pH and can be competitively displaced by free diols, altering the cross-link density and mechanical properties.[9][29][30] |
| Processability | High | Potentially re-processable (Vitrimer-like behavior) | The dynamic network allows the material to flow at elevated temperatures like a thermoplastic but behave like a thermoset at service temperatures.[11][26] |
Application Hypothesis II: Boronic Acid as an Esterification Catalyst
A secondary, more conventional application involves leveraging the Lewis acidic nature of the boron center. Boronic acids have been shown to catalyze esterification reactions, particularly those involving substrates with directing groups like α-hydroxyls.[31][32][33][34][35]
4.1. Proposed Catalytic Mechanism
In the synthesis of standard phthalate esters, the second esterification step (conversion of the monoester to the diester) is the rate-limiting step and requires a catalyst and removal of water.[5] We propose that Phthalic anhydride-4-boronic acid pinacol ester (or its hydrolyzed boronic acid form) could act as a catalyst.
-
Activation: The boronic acid group on one molecule could form a complex with the carboxylic acid of a phthalate monoester molecule.
-
Acyl Transfer: This complexation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Regeneration: The catalyst is regenerated upon formation of the diester and water.
This application would position the molecule as a novel, potentially recyclable catalyst for producing traditional plasticizers.
Experimental Protocols
Disclaimer: These protocols are exemplary and intended for research purposes by qualified professionals. All procedures should be conducted with appropriate personal protective equipment (PPE) in a certified fume hood.
5.1. Protocol 1: Synthesis of Di(2-ethylhexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate
This protocol describes the synthesis of the functional plasticizer from the target monomer.
-
Materials:
-
Phthalic anhydride-4-boronic acid pinacol ester (1.0 eq)
-
2-Ethylhexanol (2.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene (as solvent)
-
-
Apparatus:
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
-
-
Procedure:
-
To the round-bottom flask, add Phthalic anhydride-4-boronic acid pinacol ester, 2-ethylhexanol, p-TSA, and toluene (approx. 2 mL per gram of anhydride).
-
Assemble the Dean-Stark apparatus and heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the trap.
-
Continue the reaction until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction mixture to room temperature.
-
Wash the organic mixture sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure functional plasticizer.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
5.2. Protocol 2: Formulation and Characterization of a PVC Film
This protocol details the incorporation of the synthesized functional plasticizer into a PVC matrix.
-
Materials:
-
PVC resin (K-value 65-70)
-
Synthesized functional plasticizer (e.g., 40 parts per hundred resin, phr)
-
Diol additive (e.g., low molecular weight PVA) (e.g., 5 phr)
-
Thermal stabilizer (e.g., Ca/Zn stearate) (2 phr)
-
Tetrahydrofuran (THF) (solvent)
-
-
Apparatus:
-
Two-roll mill or laboratory internal mixer
-
Hydraulic hot press
-
Tensile tester, Dynamic Mechanical Analyzer (DMA)
-
-
Procedure:
-
Solvent Casting (for initial screening):
-
Dissolve the PVC resin, functional plasticizer, diol additive, and stabilizer in THF to form a homogeneous solution (approx. 10% w/v).
-
Pour the solution into a flat, level petri dish and allow the solvent to evaporate slowly in a fume hood over 24-48 hours.
-
Dry the resulting film under vacuum at 40°C to remove residual solvent.
-
-
Melt Blending (for mechanical testing):
-
On a two-roll mill heated to 160-170°C, blend the PVC resin and thermal stabilizer until a coherent sheet is formed.
-
Gradually add the functional plasticizer and the diol additive to the melt and continue mixing until the blend is homogeneous (typically 5-10 minutes).
-
Sheet off the compounded material.
-
-
Pressing:
-
Place the compounded sheet into a mold and press in a hydraulic hot press at 170-180°C for 5-10 minutes to form a standardized test plaque.
-
Cool the plaque under pressure.
-
-
Characterization:
-
Mechanical Properties: Use a tensile tester to measure tensile strength and elongation at break.
-
Thermal Properties: Use DMA to determine the glass transition temperature (Tg).
-
Self-Healing Test: Cut a sample plaque in half. Gently press the two halves back together and heat at a moderate temperature (e.g., 80-100°C) for a set period. After cooling, measure the recovery of mechanical strength across the interface.
-
-
Figure 3: Workflow for synthesis and formulation protocols.
Conclusion and Future Outlook
The application of Phthalic Anhydride-4-boronic acid pinacol ester as a precursor for functional plasticizers represents a significant departure from conventional polymer additive technology. By integrating the principles of dynamic covalent chemistry directly into the plasticizer molecule, it is possible to envision a new class of PVC and other polymer materials with enhanced performance, reduced additive migration, and novel functionalities such as self-healing and stimuli-responsiveness. The protocols and hypotheses presented here provide a foundational framework for researchers to explore this exciting intersection of classic polymer science and advanced materials chemistry. Future work should focus on optimizing the synthesis of the functional plasticizer, exploring different diol-containing co-additives, and comprehensively characterizing the long-term stability and dynamic behavior of these novel material systems.
References
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- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Wang, L., Wang, X., Feng, S., & Li, L. (2024). Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. Polymers, 16(24), 3567.
- Vancoillie, G., & Hoogenboom, R. (2018). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. Polymers, 10(6), 644.
- Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164–168.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Cash, J. J., Kubo, T., Bapat, A. P., & Sumerlin, B. S. (2015). Shape-Memory and Self-Healing Polymers Based on Dynamic Covalent Bonds. Macromolecules, 48(8), 2098-2106*.
- Li, W., et al. (2015). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Journal of the American Chemical Society, 137(23), 7424-7431*.
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- SpecialChem. (2025). How Do Plasticizers Affect the Mechanical Properties of PVC.
- Kubota, K., & Ito, H. (2017). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 13, 1535-1542.
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- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 10(15), 3247–3250*.
- Ying, H., et al. (2014). Dynamic urea bond for the design of reversible and self-healing polymers.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from a relevant chemistry research group website.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Kourkoumpetis, T., et al. (2021).
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- ChemicalBook. (n.d.). 4-BROMO PHTHALIC ANHYDRUS synthesis.
- Appetecchia, F., et al. (2016). Dynamic covalent bonds in self-healing, shape memory, and controllable stiffness hydrogels. Polymer Chemistry, 7(40), 6193-6206*.
- PrepChem.com. (n.d.). Synthesis of 4-bromophthalic anhydride.
- Li, Y., et al. (2019). Stimuli-Responsive Boron-Based Materials in Drug Delivery. Pharmaceutics, 11(9), 451*.
- Houston, T. A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(18), 3171-3173*.
- Gegenhuber, T., et al. (2020). Boronic Ester Cross-Linked Star Polyoxazoline Hydrogels with Self-Healing and Stimuli-Responsive Behavior. Biomacromolecules, 21(1), 234-245*.
- Chemistry For Everyone. (2025). How Is PVC Plasticized? YouTube.
- D'souza, A. A., & De, P. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research, 52(11), 3197-3208*.
- Kubo, Y. (2016). Polymer Self-Assembly Mediated by Boronic Acid. In Supramolecular Polymer Chemistry.
- Al-Zoubi, R. M. (2013). Emergent Organoboron Acid Catalysts. Current Organic Chemistry, 17(11), 1144-1157*.
- Painter, P. C., & Register, R. A. (2020). Internal Plasticization of PVC. eScholarship, University of California.
- Google Patents. (1990).
- Lee, D. H., et al. (2013). Room-Temperature Self-Healing Polymers Based on Dynamic-Covalent Boronic Esters. Macromolecules, 46(10), 3891-3898*.
- Request PDF. (n.d.).
- Brook, M. A., et al. (2011). Silicone-boronic acids: a new class of stimuli-responsive material. Polymer Chemistry, 2(1), 114-120*.
- Wang, L., et al. (2024). Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. Polymers, 16(24), 3567*.
- Houston, T. A., et al. (2011). Boric Acid Catalyzed Methyl Esterification of Sugar Acids. Australian Journal of Chemistry, 64(10), 1369-1373*.
- Chen, J., et al. (2023). Plasticization Mechanism and Low‐Temperature Property of PVC with Citrate Octyl‐Decyl Ester Plasticizers.
- Islam, M. R., et al. (2015). Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride. Tetrahedron Letters, 56(46), 6398-6402*.
- van der Vlies, A. J. (2011).
- European Patent Office. (1991).
- Zhang, G., et al. (2023).
- Liu, Y., et al. (2023). Multi-Stimuli-Responsive Nanoparticles Formed of POSS-PEG for the Delivery of Boronic Acid-Containing Therapeutics. Biomacromolecules, 24(9), 4278-4288*.
- Google Patents. (2016). CN105399712A - Preparation method of 4-bromo phthalic anhydride.
- Lian, X., et al. (2025). Cartilage-Inspired Boronic Ester Dynamic Cross-linking Networks for High-Strength and Reversible Adhesives.
- Asian Journal of Chemistry. (2010). Reactions of Phthalic Anhydride with Alcohols. 22(9), 6731-6736*.
- ResearchGate. (2015).
- Röttger, M., et al. (2017). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 9(12), 647*.
- Asian Journal of Chemistry. (2010). Reactions of Phthalic Anhydride with Alcohols. 22(9), 6731-6736*.
- Google Patents. (2017).
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Phthalic Anhydride-4-Boronic Acid Pinacol Ester
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and process development professionals working with Phthalic anhydride-4-boronic acid pinacol ester . Our goal is to provide you with in-depth troubleshooting strategies and optimized protocols to help you overcome common challenges and maximize your reaction yields. We will move beyond simple procedural steps to explore the underlying chemical principles governing the success of this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered when using this specialized boronic ester.
Q1: My Suzuki coupling yield is very low, or the reaction isn't working at all. What are the most common culprits?
A: Low or no conversion typically points to one of four critical areas:
-
Inactive Catalyst: The active Pd(0) species has either not been formed from your Pd(II) precatalyst or has been deactivated by oxygen. Rigorous degassing of solvents and reagents is non-negotiable.[1][2]
-
Inefficient Transmetalation: Phthalic anhydride-4-boronic acid pinacol ester is electron-deficient due to the anhydride group, which can slow the transmetalation step. This step requires the activation of the boronic ester by a base to form a more nucleophilic boronate species.[1][3][4] Your choice of base and solvent system is paramount.
-
Poor Oxidative Addition: If your coupling partner is an electron-rich or sterically hindered aryl chloride, the initial oxidative addition step may be the bottleneck. This requires a more active catalyst system with specific ligands.[1][5]
-
Reagent Degradation: The boronic ester or the anhydride functionality may be decomposing under the reaction conditions. See Q2 and Q3 for more details.
Q2: I'm observing significant side products, primarily protodeboronation. How can I prevent this?
A: Protodeboronation (replacement of the -Bpin group with a hydrogen atom) is a common side reaction for electron-deficient boronic esters like this one, especially under harsh basic conditions or at elevated temperatures.[1][6]
-
Solution: Use the mildest effective base possible. While strong bases like K₃PO₄ are often used, consider weaker bases like KF or CsF, which can promote the reaction while minimizing ester/anhydride hydrolysis and protodeboronation.[7][8] Running the reaction at the lowest feasible temperature is also critical.[1]
Q3: Is the phthalic anhydride group stable under standard Suzuki conditions?
A: Not always. The anhydride is an ester-like functional group and is susceptible to hydrolysis (ring-opening) in the presence of strong aqueous bases, especially upon heating.[8] This will form a dicarboxylate species, altering the product's chemical properties and complicating purification.
-
Solution: If anhydride instability is suspected, employ anhydrous reaction conditions. Using a soluble, non-nucleophilic organic base like potassium trimethylsilanolate (TMSOK) in a dry aprotic solvent (e.g., dry THF or Dioxane) can be highly effective.[9]
Q4: Should I use the pinacol ester directly, or is it better to hydrolyze it to the boronic acid first?
A: Use the pinacol ester directly. Pinacol esters are significantly more stable to storage, handling, and purification than their corresponding boronic acids, which are prone to forming boroxine anhydrides or decomposing.[1][2] The pinacol ester is designed to be used in situ, where it is activated by the base during the reaction.[6][10] While boronic acids can be more reactive, the increased stability and purity of the pinacol ester generally lead to more reproducible results.[11]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Conversion of Starting Materials
If you observe both your aryl halide and the boronic ester remaining largely unreacted, the catalytic cycle is likely stalled at an early stage.
Caption: A logical workflow for diagnosing low-yield Suzuki reactions.
-
Oxygen Contamination: The Pd(0) catalyst is extremely sensitive to oxygen.
-
Solution: Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen). Ensure all reagents are dry and stored properly.[2]
-
-
Ineffective Catalyst/Ligand Combination: The electron-withdrawing nature of the phthalic anhydride and the potential steric hindrance of your coupling partner demand a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.
-
Suboptimal Base or Solvent: The base is crucial for converting the boronic ester into the active boronate species required for transmetalation.[3][4][7] If the base is too weak or insoluble, this activation will not occur.
Problem 2: Formation of Significant Side Products
The appearance of new, unwanted spots on your TLC or peaks in your LC-MS indicates that competing reaction pathways are occurring.
| Side Product | Common Cause(s) | Mitigation Strategy |
| Protodeboronation Product | • High temperature• Excessively strong/aqueous base• Extended reaction times | • Lower the reaction temperature.• Use a milder base (e.g., KF) or anhydrous conditions (e.g., TMSOK in dry THF).[1][9]• Monitor the reaction closely and stop it once the starting material is consumed. |
| Aryl Halide Homocoupling (Biaryl) | • Oxygen in the reaction mixture• High catalyst loading• High temperature | • Improve degassing procedures rigorously.[2]• Reduce catalyst loading to the optimal level (typically 1-3 mol%).• Lower the reaction temperature. |
| Boronic Ester Homocoupling | • Oxygen contamination• Certain palladium catalysts | • Ensure a strictly anaerobic environment.• Screen different palladium catalysts and ligands; some are more prone to promoting this side reaction. |
Problem 3: Reagent Instability (Anhydride Ring-Opening)
If your purified product has a different molecular weight or polarity than expected (e.g., a new carboxylic acid moiety), the anhydride ring may have been hydrolyzed.
Caption: Competing reaction pathways for the substrate.
-
Use Milder Bases: Avoid strong hydroxides (NaOH, KOH). Carbonates (K₂CO₃, Cs₂CO₃) are better, but phosphates (K₃PO₄) or fluorides (KF, CsF) often provide the best balance of reactivity and functional group tolerance.[7][8]
-
Employ Anhydrous Conditions: This is the most robust strategy. By removing water, you eliminate the primary reagent for hydrolysis.
-
Recommended Anhydrous System: Use potassium trimethylsilanolate (TMSOK) as the base in a rigorously dried aprotic solvent like THF, 2-MeTHF, or dioxane. TMSOK is soluble in organic solvents, allowing for a homogenous reaction mixture without the need for water.[9]
-
Optimized Protocols & Parameter Tables
Use the following as validated starting points for your experiments.
Protocol 1: General Purpose Suzuki Coupling
This protocol is a robust starting point for coupling with aryl bromides or iodides.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), Phthalic anhydride-4-boronic acid pinacol ester (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Degassing: Seal the flask with a septum, evacuate under high vacuum, and backfill with argon. Repeat this cycle 3-5 times.
-
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and deionized water (1 mL) via syringe. Sparging the solvent mixture with argon for 20-30 minutes prior to addition is highly recommended.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: For Base-Sensitive Substrates (Anhydrous)
This protocol is optimized to prevent hydrolysis of the anhydride ring.
-
Reagent Preparation: To a glovebox or under a strong counterflow of argon, add to an oven-dried Schlenk flask the aryl halide (1.0 mmol, 1.0 equiv), Phthalic anhydride-4-boronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium trimethylsilanolate (TMSOK) (2.2 mmol, 2.2 equiv).[9]
-
Solvent & Catalyst: Add anhydrous, degassed THF (8 mL). Add the catalyst system (e.g., Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a ligand like SPhos (0.022 mmol, 2.2 mol%)) as solids.
-
Reaction: Heat the reaction mixture to 65-70 °C. The reaction should be homogeneous. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
Table of Recommended Reaction Parameters
| Parameter | Recommendation for Aryl-Br / Aryl-I | Recommendation for Aryl-Cl | Rationale & Key Considerations |
| Pd Precatalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd₂(dba)₃, Buchwald G3/G4 Precatalysts | Aryl chlorides require more active catalysts for the difficult oxidative addition step.[5][12] Buchwald precatalysts are highly efficient. |
| Ligand | dppf, PPh₃ | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are essential for activating aryl chlorides and accelerating reductive elimination.[1][5][14] |
| Catalyst Loading | 1-3 mol% | 2-5 mol% | Higher loading may be needed for unreactive chlorides, but excessive amounts can increase side reactions. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃, TMSOK (anhydrous) | A strong base is needed to activate the boronic ester. TMSOK is ideal for anhydrous conditions to protect the anhydride.[1][9] |
| Solvent | Dioxane/H₂O, THF/H₂O (4:1 to 10:1) | THF (anhydrous), 2-MeTHF (anhydrous) | Aqueous mixtures aid solubility of inorganic bases. Anhydrous solvents are required for base-sensitive substrates.[1][9] |
| Temperature | 80 - 110 °C | 70 - 120 °C | Higher temperatures may be needed for aryl chlorides, but this increases the risk of protodeboronation.[1] Start lower and increase if necessary. |
Understanding the Suzuki-Miyaura Catalytic Cycle
A firm grasp of the reaction mechanism is essential for effective troubleshooting. The cycle consists of three primary steps, each with its own potential pitfalls.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X). The reactivity order is I > Br > OTf >> Cl.[2] This step is often rate-limiting for less reactive halides like aryl chlorides.
-
Transmetalation: The organic group from the boron reagent (Ar') is transferred to the palladium center, displacing the halide. This requires the boron to be activated into a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻) by the base.[4][7][15]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
By understanding which reaction parameters influence each step, you can make more informed decisions to optimize your specific reaction.
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction - Wiley Online Library. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - Journal of the American Chemical Society. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings - Organic Chemistry Portal. [Link]
-
(a) Representative Suzuki coupling reaction and hydrolysis products for... - ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Thieme Chemistry. [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC - NIH. [Link]
-
Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Common side reactions with Phthalic anhydride-4-boronic acid pinacol ester
Welcome to the technical support center for Phthalic anhydride-4-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to anticipate and resolve experimental challenges, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the use of Phthalic anhydride-4-boronic acid pinacol ester in synthetic protocols, particularly in cross-coupling reactions.
Problem 1: Low or No Yield of the Desired Cross-Coupling Product
Symptoms:
-
TLC or LC-MS analysis shows significant unreacted starting materials.
-
The primary product observed is the protodeboronated arene (phthalic anhydride).
Potential Causes & Solutions:
-
Hydrolysis of the Boronic Ester: The pinacol ester can hydrolyze to the less reactive boronic acid, especially in the presence of water.[1] While boronic acids are often viable coupling partners, the in situ and uncontrolled formation from the ester can disrupt reaction kinetics.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use freshly dried glassware and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Choice of Base: Use an anhydrous base. If using a hydroxide or carbonate base that may be hydrated, consider using freshly opened reagents or drying them beforehand.
-
Reaction Time: Prolonged reaction times can increase the likelihood of hydrolysis. Monitor the reaction progress and work it up promptly upon completion.
-
-
-
Protodeboronation: This is a common side reaction in Suzuki-Miyaura couplings where the boronic ester is cleaved and replaced by a hydrogen atom.[2] This can be promoted by acidic or basic conditions, or by elevated temperatures.
-
Troubleshooting Steps:
-
Optimize the Base: The choice and amount of base are critical. A base that is too strong or used in excess can accelerate protodeboronation. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal conditions for your specific substrate.
-
Control the Temperature: Avoid excessively high temperatures. If the reaction is sluggish, consider a more active catalyst or ligand system rather than simply increasing the heat.
-
Degas Solvents: Oxygen can sometimes contribute to degradation pathways. Ensure solvents are properly degassed before use.
-
-
-
Catalyst Inactivation: The palladium catalyst can be sensitive and prone to deactivation, forming palladium black.[3]
-
Troubleshooting Steps:
-
Ligand Selection: Ensure the phosphine ligand is not air-sensitive or use air-stable pre-catalysts. The choice of ligand can also protect the palladium center and promote the desired catalytic cycle.
-
Thorough Degassing: Residual oxygen can oxidize the Pd(0) catalyst. Degas the reaction mixture by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
-
Problem 2: Presence of Significant Impurities in the Crude Reaction Mixture
Symptoms:
-
NMR or LC-MS analysis reveals multiple byproducts in addition to the desired product.
-
Common impurities include homocoupled products and species resulting from anhydride reactivity.
Potential Causes & Solutions:
-
Homocoupling of the Boronic Ester: The boronic ester can react with itself to form a biaryl byproduct.[3]
-
Troubleshooting Steps:
-
Control Catalyst Addition: Add the palladium catalyst to the reaction mixture at room temperature before heating.
-
Optimize Reaction Conditions: Homocoupling can be favored under certain conditions. Re-evaluate the solvent, base, and temperature.
-
-
-
Reactivity of the Phthalic Anhydride Moiety: The anhydride group is susceptible to nucleophilic attack, especially by hydroxide or alkoxide bases, or alcohol solvents.[4] This can lead to ring-opening of the anhydride to form a carboxylate and an ester or carboxylic acid.
-
Troubleshooting Steps:
-
Solvent and Base Compatibility: Avoid using alcohol-based solvents if possible, or use them with caution and at lower temperatures. If a strong base like NaOH or KOH is used, be mindful of potential hydrolysis of the anhydride.[4] Consider using non-nucleophilic bases like carbonates or phosphates.
-
Temperature Control: Higher temperatures will accelerate the rate of nucleophilic attack on the anhydride.
-
-
Problem 3: Difficulty in Product Purification
Symptoms:
-
The product streaks on silica gel columns.
-
It is challenging to separate the desired product from closely-eluting impurities like pinacol or boronic acid.
-
On-column hydrolysis of the boronic ester product during chromatographic purification.[5]
Troubleshooting Steps:
-
Aqueous Workup: A mild aqueous workup can sometimes help remove excess boronic acid and its byproducts. A gentle wash with a dilute base (e.g., NaHCO₃ solution) can help remove acidic impurities.
-
Chromatography Considerations:
-
Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to minimize streaking and on-column degradation.
-
Alternative Stationary Phases: Consider using alumina or a reversed-phase column if silica gel proves problematic.[5]
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method to remove soluble impurities.
-
Distillation: For thermally stable, non-polar products, distillation under high vacuum may be an option.[6]
Visualizing Troubleshooting Logic
The following diagram outlines a decision-making workflow for troubleshooting a problematic reaction involving Phthalic anhydride-4-boronic acid pinacol ester.
Caption: Troubleshooting workflow for reactions with Phthalic anhydride-4-boronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: How should I store Phthalic anhydride-4-boronic acid pinacol ester?
A: It is recommended to store the compound in a cool, dry place, tightly sealed to protect it from moisture and air.[7] Long-term storage under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox) is ideal to prevent gradual hydrolysis of the pinacol ester.
Q2: What are the optimal general conditions for a Suzuki-Miyaura coupling with this reagent?
A: While optimal conditions are substrate-dependent, a good starting point is to use a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand. A common base is K₂CO₃ or K₃PO₄, and suitable solvents include toluene, dioxane, or DMF. The reaction is typically heated, but the temperature should be optimized to balance reaction rate with potential side reactions.
Q3: Can I use protic solvents like ethanol or water in my reaction?
A: The use of protic solvents should be approached with caution. Pinacol esters are known to be susceptible to hydrolysis, and the presence of water or alcohols can facilitate the conversion to the corresponding boronic acid.[1] While some Suzuki coupling conditions use aqueous solvent systems, this may lead to a mixture of the boronic ester and boronic acid, complicating reaction kinetics. If protic solvents are necessary, it is crucial to monitor the reaction carefully for the formation of byproducts.
Q4: How does the phthalic anhydride moiety affect the reactivity of the boronic ester?
A: The phthalic anhydride group is an electron-withdrawing group, which can influence the electronic properties of the aromatic ring and, consequently, the transmetalation step in a Suzuki coupling. More significantly, the anhydride functionality itself is a reactive site for nucleophiles.[4] Care must be taken to choose reaction partners and conditions (especially the base and solvent) that are compatible with the anhydride to avoid unwanted side reactions.
Q5: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for tracking the progress of the reaction and identifying the masses of the product and any byproducts, which can help in diagnosing side reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the final product and identifying the structure of any isolated impurities. ¹¹B NMR can also be used to monitor the boronic ester species.
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidation of the catalyst and hydrolysis of the boronic ester. |
| Solvents | Anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF, DMF) | Prevents hydrolysis of the boronic ester and the phthalic anhydride.[1][4] |
| Base | Anhydrous, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Avoids unwanted reactions with the anhydride and minimizes protodeboronation.[2] |
| Temperature | As low as feasible for a reasonable reaction rate | Minimizes thermal decomposition and side reactions like protodeboronation. |
| Workup | Mild aqueous conditions | Removes inorganic salts and water-soluble byproducts without degrading the desired product. |
| Purification | Chromatography on deactivated silica, or crystallization | Prevents on-column degradation and effectively separates from common impurities.[5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: To an oven-dried Schlenk flask, add Phthalic anhydride-4-boronic acid pinacol ester (1.0 equiv.), the aryl halide coupling partner (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., dioxane) via syringe. Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a suitable phosphine ligand) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Wikipedia. Boronic acid. [Link]
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]
-
National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Phthalic anhydride. [Link]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]
-
ResearchGate. The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Organic Syntheses. boronic esters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 849677-21-0 Phthalic anhydride-4-boronic acid pinacol ester AKSci 6742DG [aksci.com]
Technical Support Center: Phthalic Anhydride-4-Boronic Acid Pinacol Ester
Welcome to the dedicated technical support center for Phthalic Anhydride-4-Boronic Acid Pinacol Ester. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges and opportunities presented by this bifunctional reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this versatile building block in your synthetic endeavors. Our focus is to empower you with the knowledge to mitigate common issues, particularly the prevention of hydrolysis, a critical factor for achieving reproducible and high-yielding results.
Introduction: Understanding the Challenge
Phthalic anhydride-4-boronic acid pinacol ester is a valuable synthetic intermediate, combining the reactivity of a cyclic anhydride with the cross-coupling capabilities of a boronic ester. This dual functionality, however, introduces a key challenge: the potential for hydrolysis of either or both functional groups. The pinacol ester protects the boronic acid from dehydration and other side reactions, enhancing its stability and ease of handling compared to the free boronic acid. However, this protection is not absolute and can be compromised under various experimental conditions. Similarly, the phthalic anhydride moiety is susceptible to hydrolysis, particularly in the presence of water and base, to form the corresponding dicarboxylic acid.
This guide will provide a comprehensive framework for understanding and preventing unwanted hydrolysis, ensuring the integrity of your starting material and the success of your subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: My Phthalic anhydride-4-boronic acid pinacol ester shows signs of degradation upon storage. What are the optimal storage conditions?
A1: Proper storage is the first line of defense against hydrolysis. Both the boronic ester and the anhydride functionalities are sensitive to moisture.
-
Recommendation: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize exposure to atmospheric moisture. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: I am observing a new, more polar spot on my TLC analysis of the starting material. What could this be?
A2: A more polar spot is a common indicator of hydrolysis. There are two likely hydrolysis products:
-
Phthalic Acid-4-boronic acid pinacol ester: Hydrolysis of the anhydride ring.
-
Phthalic anhydride-4-boronic acid: Hydrolysis of the pinacol ester.
-
Phthalic Acid-4-boronic acid: Hydrolysis of both functional groups.
-
Troubleshooting: To identify the impurity, you can use analytical techniques such as LC-MS or NMR spectroscopy. The presence of a diacid can be confirmed by derivatization followed by GC-MS analysis.
Q3: Can I use protic solvents like methanol or ethanol to dissolve Phthalic anhydride-4-boronic acid pinacol ester?
A3: It is strongly advised to avoid protic solvents for dissolving and handling the compound, as they can promote the hydrolysis of both the anhydride and the boronic ester.
-
Best Practice: Use anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, toluene, or dichloromethane (DCM). Ensure your solvents are freshly distilled or obtained from a solvent purification system to minimize water content.
Q4: During my Suzuki-Miyaura coupling reaction, I am getting low yields of the desired product. Could hydrolysis be the culprit?
A4: Absolutely. Suzuki-Miyaura reactions often employ aqueous basic conditions, which can readily hydrolyze both the anhydride and the boronic ester. Hydrolysis of the boronic ester to the less reactive boronic acid can slow down or halt the catalytic cycle. Hydrolysis of the anhydride introduces a dicarboxylic acid, which can potentially coordinate to the metal catalyst and inhibit its activity.
-
Preventative Measures:
-
Use anhydrous reaction conditions where possible.
-
Employ milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over stronger bases like sodium hydroxide.
-
Minimize the amount of water in the reaction mixture.
-
Consider using a phase-transfer catalyst to facilitate the reaction in a biphasic system, thereby reducing the exposure of the substrate to the aqueous base.
-
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Symptoms:
-
Incomplete consumption of starting material.
-
Formation of significant amounts of protodeborylated byproduct (phthalic anhydride).
-
Isolation of the hydrolyzed starting material (phthalic acid-4-boronic acid or its pinacol ester).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Boronic Ester | The aqueous basic conditions required for the Suzuki coupling can hydrolyze the pinacol ester to the corresponding boronic acid, which may have different reactivity or be prone to protodeboronation. | 1. Minimize Water: Use rigorously dried solvents and reagents. If an aqueous base is necessary, use the minimum amount required. 2. Choice of Base: Employ milder, non-hydroxide bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. 3. Reaction Temperature: Run the reaction at the lowest effective temperature to minimize the rate of hydrolysis. |
| Hydrolysis of Phthalic Anhydride | The anhydride ring can open under basic conditions to form a phthalate, which may chelate the palladium catalyst and reduce its efficacy. | 1. Protect the Anhydride: If the anhydride is not the desired reactive site, consider a temporary protection strategy, though this adds synthetic steps. 2. Reaction Time: Optimize the reaction time to maximize product formation before significant anhydride hydrolysis occurs. Monitor the reaction closely by TLC or LC-MS. |
| Catalyst Deactivation | The presence of diacid from anhydride hydrolysis could be poisoning the palladium catalyst. | 1. Higher Catalyst Loading: Empirically determine if a slightly higher catalyst loading can overcome partial deactivation. 2. Ligand Choice: Use bulky, electron-rich phosphine ligands that can stabilize the catalyst and promote the desired cross-coupling over side reactions. |
Issue 2: Product Contamination with Boronic Acid/Pinacol Byproducts During Purification
Symptoms:
-
Difficulty in separating the desired product from pinacol or boronic acid impurities via silica gel chromatography.
-
Streaking of the product on the TLC plate.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| On-Column Hydrolysis | The acidic nature of silica gel can catalyze the hydrolysis of the boronic acid pinacol ester. | 1. Neutralize Silica Gel: Prepare a slurry of silica gel in the eluent and add a small amount of a non-nucleophilic base like triethylamine (~1%) to neutralize the acidic sites. 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina for purification. |
| Co-elution of Byproducts | Pinacol, a byproduct of hydrolysis, can be challenging to separate from non-polar products. The hydrolyzed boronic acid is very polar and may stick to the baseline or streak. | 1. Aqueous Workup: Perform an aqueous wash to remove water-soluble impurities like pinacol and the boronic acid before chromatography. 2. Recrystallization: If the product is a solid, recrystallization can be an effective method for removing impurities. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of Phthalic anhydride-4-boronic acid pinacol ester
-
Environment: Work in a fume hood with low humidity. If possible, use a glove box or glove bag under an inert atmosphere.
-
Glassware: Ensure all glassware (spatulas, vials, flasks) is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas.
-
Dispensing: Quickly weigh the desired amount of the reagent and immediately seal the container.
-
Dissolution: Add anhydrous aprotic solvent via a syringe or cannula to the flask containing the reagent under an inert atmosphere.
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of Phthalic anhydride-4-boronic acid pinacol ester in an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the fresh sample. The characteristic signals for the pinacol methyl groups (a singlet around δ 1.3 ppm) and the aromatic protons should be sharp and well-defined.
-
Monitoring: To test for stability under specific conditions (e.g., addition of a small amount of water or base), acquire spectra at regular intervals.
-
Analysis: The appearance of new signals in the aromatic region and a decrease in the integration of the pinacol singlet relative to an internal standard would indicate hydrolysis of the boronic ester. The appearance of a broad peak corresponding to carboxylic acid protons would suggest anhydride hydrolysis.
Protocol 3: A General Procedure for Suzuki-Miyaura Coupling under Anhydrous Conditions
-
Reaction Setup: To an oven-dried Schlenk flask, add Phthalic anhydride-4-boronic acid pinacol ester (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a mild, anhydrous base (e.g., K₂CO₃, 2-3 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene) via cannula.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by chromatography on neutralized silica gel or by recrystallization.
Visualizing the Hydrolysis Pathways
Workflow for Troubleshooting a Failed Suzuki Coupling
References
-
Andrés, G. O., Granados, A. M., & de Rossi, R. H. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. The Journal of Organic Chemistry, 66(23), 7653–7657. [Link]
-
Andrés, G. O., Granados, A. M., & de Rossi, R. H. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). ¹H-NMR analysis of the reaction mixtures of boronic esters 1a-d...[Link]
-
Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Chemistry Letters. [Link]
-
Leonori, D., et al. (n.d.). Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes. Angewandte Chemie International Edition. [Link]
-
ERA. (n.d.). Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION for the article:. [Link]
-
ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
PubChem. (n.d.). Phthalic anhydride-4-boronic acid pinacol ester. [Link]
-
Dickinson, C. M., & Chang, T. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 190–197. [Link]
-
De Luca, M., et al. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. Molecules, 28(8), 3514. [Link]
-
ResearchGate. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]
-
Zibo Anquan Chemical Co., Ltd. (2023, December 20). What is phthalic anhydride h nmr analysis?[Link]
-
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. [Link]
-
ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Xu, J., et al. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. [Link]
-
Scirp.org. (2021, March 25). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci. [Link]
-
Benin, V., et al. (2013). Structure, Theoretical Studies and Coupling Reactions of Some New Cyclic Boronic Esters. eCommons. [Link]
-
Dinulescu, M. (n.d.). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Revue Roumaine de Chimie. [Link]
Technical Support Center: Purification of Phthalic Anhydride-4-Boronic Acid Pinacol Ester
Welcome to the technical support center for the purification of Phthalic anhydride-4-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful isolation of this important building block.
Introduction
Phthalic anhydride-4-boronic acid pinacol ester is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, its purification can be challenging due to the inherent reactivity of both the boronic acid pinacol ester and the phthalic anhydride functional groups. This guide will address common issues encountered during purification and provide practical, field-proven solutions.
Troubleshooting Guide & FAQs
This section addresses specific problems you might encounter during the purification of Phthalic anhydride-4-boronic acid pinacol ester in a question-and-answer format.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Q: I am attempting to purify my Phthalic anhydride-4-boronic acid pinacol ester using standard silica gel chromatography, but I am experiencing very low or no recovery of my product. My TLC analysis shows significant tailing or the spot remains at the baseline. What is causing this?
A: This is a frequently observed problem when purifying boronic acid pinacol esters on silica gel. There are two primary reasons for this issue:
-
Hydrolysis: The slightly acidic nature of standard silica gel can catalyze the hydrolysis of the pinacol ester back to the more polar boronic acid.[1][2][3] The resulting boronic acid is highly polar and will not elute with typical non-polar solvent systems used for the pinacol ester.
-
Adsorption: The boron atom in the pinacol ester is Lewis acidic and can strongly interact with the Lewis basic silanol groups on the surface of the silica gel.[1] This strong adsorption can lead to irreversible binding of the product to the stationary phase, resulting in low recovery.[1][4]
Solutions:
-
Deactivation of Silica Gel: To mitigate the issues of hydrolysis and adsorption, it is crucial to deactivate the silica gel. This can be achieved in a few ways:
-
Base Treatment: Prepare a slurry of your silica gel in the desired eluent and add a small amount of a non-nucleophilic base, such as triethylamine (NEt₃), typically 0.1-1% v/v.[1] This will cap the acidic silanol groups.
-
Boric Acid Impregnation: Impregnating the silica gel with boric acid can suppress the undesired over-adsorption of the pinacol ester, leading to a significant improvement in recovery.[1][4]
-
-
Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. However, it is important to first test the stability of your compound on a small scale with the chosen stationary phase.
Issue 2: The Purified Product is Contaminated with Pinacol
Q: After purification, my NMR analysis shows the presence of pinacol along with my desired product. What is the source of this impurity and how can I remove it?
A: The presence of pinacol is a clear indication that your Phthalic anhydride-4-boronic acid pinacol ester has undergone some degree of hydrolysis. This can happen during the reaction work-up if aqueous conditions are used, or during purification on silica gel, as discussed in the previous issue.[3]
Solutions:
-
Anhydrous Work-up: Whenever possible, perform a non-aqueous work-up to minimize exposure to water.
-
Recrystallization: Recrystallization is an excellent method for removing pinacol, which is often an oil or a low-melting solid and will remain in the mother liquor. A suitable solvent system can be determined through small-scale solubility tests. Good starting points for boronic esters are often mixtures of a good solvent like ethyl acetate or dichloromethane with a poor solvent like hexane or heptane.
-
Azeotropic Removal of Water: If water is suspected to be present in your crude product, you can attempt to remove it by dissolving the material in a solvent like toluene and then removing the solvent under reduced pressure. This can be repeated a few times to azeotropically remove residual water.
Issue 3: Formation of Phthalic Acid as an Impurity
Q: My purified sample contains phthalic acid-4-boronic acid. How did this form and how can I avoid it?
A: The phthalic anhydride functional group is susceptible to hydrolysis to the corresponding dicarboxylic acid (phthalic acid) in the presence of water, especially under non-neutral pH conditions.[5]
Solutions:
-
Strict Anhydrous Conditions: Ensure all your solvents and reagents for both the reaction and purification are scrupulously dried.
-
Acid-Base Extraction: If phthalic acid has formed, it can often be removed by a carefully controlled acid-base extraction. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a very dilute, cold solution of a weak base like sodium bicarbonate. Be cautious, as a basic wash can also promote hydrolysis of the pinacol ester. A subsequent wash with brine and drying over anhydrous sodium sulfate is necessary.
Experimental Protocols
Here are detailed, step-by-step methodologies for the recommended purification techniques.
Protocol 1: Flash Chromatography with Deactivated Silica Gel
This protocol is designed to minimize on-column degradation of the Phthalic anhydride-4-boronic acid pinacol ester.
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, weigh the required amount of silica gel for your column.
-
Prepare a solution of your chosen eluent (e.g., a mixture of hexanes and ethyl acetate) containing 1% (v/v) triethylamine.
-
Create a slurry of the silica gel in this eluent mixture.
-
Gently stir the slurry for 15-20 minutes to ensure thorough deactivation.
-
-
Column Packing:
-
Pack your chromatography column with the deactivated silica gel slurry as you normally would.
-
Equilibrate the column by flushing with at least 2-3 column volumes of the eluent (containing 1% triethylamine).
-
-
Sample Loading:
-
Dissolve your crude Phthalic anhydride-4-boronic acid pinacol ester in a minimal amount of the eluent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of deactivated silica gel and load it onto the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the triethylamine-containing eluent, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
To remove residual triethylamine, you can co-evaporate with a solvent like dichloromethane or perform a gentle aqueous wash if your compound is stable to it.
-
Protocol 2: Recrystallization
Recrystallization is often the most effective method for obtaining highly pure crystalline material.
-
Solvent Screening:
-
On a small scale, test the solubility of your crude product in various solvents at room temperature and at their boiling points.
-
Ideal single-solvent systems are those in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point.
-
For two-solvent systems, find a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("poor" solvent).
-
-
Recrystallization Procedure (Two-Solvent System Example):
-
Place the crude Phthalic anhydride-4-boronic acid pinacol ester in an Erlenmeyer flask.
-
Add the "good" solvent dropwise while heating and stirring until the solid just dissolves.
-
Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No recovery from silica gel chromatography | - Hydrolysis of pinacol ester- Adsorption to silica | - Deactivate silica gel with triethylamine- Impregnate silica gel with boric acid- Use an alternative stationary phase (e.g., neutral alumina) |
| Presence of pinacol in the final product | - Hydrolysis during work-up or purification | - Anhydrous work-up- Recrystallization- Azeotropic removal of water |
| Presence of phthalic acid impurity | - Hydrolysis of the anhydride ring | - Use of anhydrous solvents and reagents- Careful acid-base extraction |
Visualization of Key Processes
Degradation on Silica Gel
Caption: Decision workflow for the purification of Phthalic anhydride-4-boronic acid pinacol ester.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem.
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
- D. G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., &... (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Epimerization in Pinanediol Boronic Esters. BenchChem.
-
Reddit. (2023). Trouble purifying my boronate ester compound. r/Chempros. [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]
-
ResearchGate. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
Wikipedia. (n.d.). Phthalic anhydride. [Link]
Sources
Technical Support Center: Troubleshooting Guide for Reactions Involving Boronic Acid Pinacol Esters
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with boronic acid pinacol esters (Bpin). As versatile intermediates in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, their successful application hinges on understanding their stability and reactivity.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Section 1: Reaction Failure & Low Yield
Q1: My Suzuki-Miyaura coupling reaction with a Bpin ester is giving low to no yield. What are the primary factors to investigate?
A1: A low or failed yield in a Suzuki-Miyaura coupling is a common issue with several potential root causes. A systematic approach to troubleshooting is essential.
Core Areas to Investigate:
-
Catalyst Activity and Integrity:
-
Palladium Source: Ensure your palladium precatalyst is active. Older catalysts or those exposed to air can be less effective. For Pd(II) precatalysts, in-situ reduction is necessary to generate the active Pd(0) species.[3]
-
Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. Use fresh ligands or store them rigorously under an inert atmosphere.
-
-
Oxygen Contamination:
-
Problem: The presence of oxygen can lead to the oxidative homocoupling of your boronic acid pinacol ester and decomposition of the palladium catalyst.[3][4]
-
Solution: Thoroughly degas your solvent(s) using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Inefficient Transmetalation:
-
The Role of Base and Water: The base is crucial for activating the boronic ester to facilitate transmetalation to the palladium center.[5] While pinacol esters are more stable than their corresponding boronic acids, their hydrolysis in situ to the more reactive boronic acid is often a key step.[6] This hydrolysis is facilitated by the aqueous basic conditions.
-
Troubleshooting Steps:
-
Base Choice: The strength and type of base are critical. Stronger bases like K₃PO₄ or NaOH are often used, but for substrates prone to degradation, milder bases like K₂CO₃ or KF may be more suitable.[3] Ensure the base is finely powdered for solid-phase reactions to maximize surface area.[3]
-
Solvent System: For biphasic reactions (e.g., Dioxane/H₂O), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3] The ratio of organic solvent to water can significantly impact the reaction rate.
-
-
-
Protodeboronation (Loss of the Boron Moiety):
-
Problem: This is a significant side reaction where the C-B bond is cleaved and replaced by a hydrogen atom from a proton source, most commonly water.[7] This is particularly problematic for electron-rich, heterocyclic, or vinyl boronic esters.[3]
-
Solutions:
-
Switch to Anhydrous Conditions: If protodeboronation is severe, moving to anhydrous conditions can be effective.[3]
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction.[3]
-
More Stable Boron Reagent: While Bpin esters are generally stable, for particularly sensitive substrates, consider converting to an even more robust derivative like an MIDA (N-methyliminodiacetic acid) boronate.[8][9]
-
-
Section 2: Purification & Characterization Challenges
Q2: I'm experiencing very low recovery of my Bpin ester from a silica gel column. The compound seems to be stuck at the baseline on my TLC plate. What's happening?
A2: This is a very common and frustrating issue when purifying boronic acid pinacol esters. The primary cause is the interaction between the Lewis acidic boron atom of your ester and the Lewis basic silanol groups (Si-OH) on the surface of the silica gel.[10] This strong adsorption can lead to significant product loss.[11][12][13]
Causality and Solutions:
-
Adsorption: The empty p-orbital on the boron atom interacts strongly with the lone pairs of the oxygen atoms in the silanol groups.
-
On-Column Hydrolysis: The acidic nature of standard silica gel can catalyze the hydrolysis of the pinacol ester to the corresponding boronic acid.[10][14] The more polar boronic acid will then be irreversibly adsorbed onto the silica gel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery during chromatography.
Detailed Protocols & Explanations:
-
Deactivate the Silica Gel:
-
Boric Acid Impregnation: This method effectively suppresses the over-adsorption of pinacol esters.[11][12][13] A study by Hitosugi et al. provides a straightforward procedure.[11]
-
Protocol: Prepare a slurry of silica gel in a solution of 5% (w/v) boric acid in a suitable solvent (e.g., ethanol). Gently agitate for about an hour. Filter the silica gel, wash with fresh solvent, and dry thoroughly under vacuum before use.[11]
-
-
Base Treatment: Adding a small amount of a non-nucleophilic base like triethylamine (NEt₃) to your eluent or silica slurry can cap the acidic silanol groups.[10]
-
-
Use an Alternative Stationary Phase:
Q3: My NMR analysis of the purified product shows the presence of the free boronic acid and pinacol. How can I prevent hydrolysis during workup and purification?
A3: The presence of the corresponding boronic acid in your final product is a clear indication of hydrolysis.[15][16] Pinacol esters are susceptible to cleavage in the presence of water, especially under acidic or basic conditions which are common during aqueous workups and chromatography.[10][14]
Preventative Measures:
| Strategy | Rationale | Key Implementation Steps |
| Anhydrous Conditions | Minimize the primary reactant for hydrolysis (water).[10] | Use flame-dried glassware. Employ anhydrous solvents. Conduct workups and chromatography under an inert atmosphere (N₂ or Ar). |
| Aprotic Solvents for Analysis | Prevent hydrolysis during sample preparation for analytical techniques like HPLC.[17][18] | Use aprotic diluents like acetonitrile (ACN) or tetrahydrofuran (THF) for sample preparation.[15][17] |
| pH Control | Boronic acid stability is highly pH-dependent.[9] | Avoid strongly acidic or basic aqueous washes during workup if your compound is sensitive. Use a buffered aqueous solution if necessary. |
| Alternative Protecting Groups | For extremely sensitive substrates, a more robust protecting group may be required. | MIDA boronates are known for their exceptional stability to chromatography.[9] Organotrifluoroborates are another stable alternative.[19] |
Section 3: Reagent Stability & Side Reactions
Q4: I suspect my boronic acid pinacol ester is degrading during storage. What are the recommended storage conditions and what are the common degradation pathways?
A4: Boronic acid pinacol esters are sensitive to moisture and air.[7] Proper storage is crucial to maintain their integrity and reactivity.
Primary Degradation Pathways:
-
Hydrolysis: The most common degradation pathway, where moisture from the atmosphere cleaves the ester to form the boronic acid and pinacol.[7]
-
Oxidation: The carbon-boron bond can be susceptible to oxidation, especially in the presence of air.[7]
-
Trimerization (Boroxine Formation): If hydrolysis occurs, the resulting boronic acid can dehydrate under anhydrous conditions to form a cyclic trimeric anhydride known as a boroxine.[7] While often reversible, this can complicate accurate weighing and stoichiometry calculations.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 18. researchgate.net [researchgate.net]
- 19. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Minimizing Protodeboronation of Phthalic Anhydride-4-Boronic Acid Pinacol Ester
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Phthalic anhydride-4-boronic acid pinacol ester in their synthetic workflows. The inherent reactivity of this building block, driven by the electron-withdrawing nature of the phthalic anhydride moiety, makes it a valuable synthon but also renders it susceptible to the undesired side reaction of protodeboronation.
Losing a valuable boronic ester functional group to a simple proton not only reduces yield but also introduces challenging purification hurdles. This document provides an in-depth analysis of the causes of protodeboronation and offers field-proven troubleshooting strategies and optimized protocols to ensure the success of your coupling reactions.
Section 1: The "Why"—A Mechanistic Look at Protodeboronation
Protodeboronation is the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][2] In the context of Suzuki-Miyaura cross-coupling reactions, which are typically performed under basic conditions, a base-catalyzed mechanism is the primary culprit.[3][4]
The process can be broken down into two key stages:
-
Activation of the Boron Center : The reaction is initiated by the attack of a base (e.g., hydroxide) on the Lewis acidic boron atom of the pinacol ester. This forms a more electron-rich and reactive tetracoordinate boronate species.[1][3]
-
Protonolysis (C-B Bond Cleavage) : This activated boronate intermediate is then susceptible to cleavage by a proton source, which is often water present in the reaction medium. This step cleaves the C-B bond, releasing the desired aryl group as an undesired arene (in this case, Phthalic Anhydride).
While pinacol esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids, they are not immune.[5][6][7] Under aqueous basic conditions, the pinacol ester can first hydrolyze to the more labile boronic acid, which then rapidly undergoes protodeboronation.[3][8] Therefore, successful mitigation strategies must address both the direct protodeboronation of the ester and the initial hydrolysis step.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the lab.
Q1: My crude NMR shows a significant peak for phthalic anhydride alongside my desired product. What are the most likely causes?
A: This is a classic sign of protodeboronation. The three most critical parameters to investigate are your base, temperature, and the presence of water.
-
Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) dramatically accelerate the formation of the reactive boronate intermediate, leading to rapid protodeboronation.[3][4][9]
-
Temperature: High reaction temperatures increase the rate of all reactions, including the undesired protodeboronation side reaction.[8][10] For sensitive substrates, heat is a significant liability.
-
Water: Water serves a dual negative role. It is the proton source for the final C-B bond cleavage and it promotes the hydrolysis of your relatively stable pinacol ester to the highly unstable boronic acid.[8]
Q2: Which base should I choose to minimize this side reaction while still promoting the Suzuki coupling?
A: The choice of base is arguably the most critical factor. The goal is to select a base that is strong enough to facilitate the catalytic cycle but not so aggressive that it promotes rapid protodeboronation. Weaker, non-hydroxide bases are strongly recommended.
| Base Type | Examples | Suitability for Sensitive Substrates | Rationale |
| Strong Hydroxides | NaOH, KOH, LiOH | Avoid | Extremely high pH promotes rapid hydrolysis and protodeboronation.[8] |
| Carbonates | K₂CO₃, Cs₂CO₃ | Good | Moderately basic and generally provide a good balance between reactivity and substrate stability. Often used in a 2:1 organic/aqueous solvent system. |
| Phosphates | K₃PO₄ | Excellent | Often the base of choice for sensitive boronic esters. It is sufficiently basic to promote coupling but is less harsh than carbonates and hydroxides.[8] |
| Fluorides | CsF, KF | Good (Anhydrous) | Can be effective under anhydrous conditions, avoiding the issue of ester hydrolysis. |
Q3: My catalytic system is sluggish, and the reaction takes over 12 hours to reach completion. How does this affect protodeboronation?
A: A slow desired reaction is highly detrimental. The longer your sensitive boronic ester is exposed to basic, high-temperature conditions, the more opportunity it has to decompose via protodeboronation.[1][8] Instead of simply extending the reaction time or increasing the temperature, you should focus on optimizing the catalytic system.
-
Increase Catalyst/Ligand Loading: A modest increase (e.g., from 1 mol% to 3 mol%) can significantly accelerate the productive reaction rate.
-
Select a More Active Ligand: Modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed for high catalytic turnover and can often drive reactions to completion at lower temperatures and shorter times, preserving your substrate.
Q4: Can I run this reaction under completely anhydrous conditions to avoid hydrolysis?
A: Yes, and this is an excellent strategy. While many traditional Suzuki protocols call for an aqueous base solution, anhydrous conditions can completely prevent the hydrolysis of the pinacol ester to the more sensitive boronic acid. A common and effective anhydrous system involves using a base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) in a dry, aprotic solvent like dioxane or toluene.[8][11]
Section 3: Recommended Experimental Protocol
This protocol is designed as a starting point to minimize protodeboronation for a generic Suzuki-Miyaura coupling with Phthalic anhydride-4-boronic acid pinacol ester.
Objective: To couple Phthalic anhydride-4-boronic acid pinacol ester with an aryl bromide.
Materials & Equipment:
-
Oven-dried glassware (Schlenk flask, condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Anhydrous solvents (e.g., 1,4-Dioxane)
-
Phthalic anhydride-4-boronic acid pinacol ester (1.1 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base: Potassium Phosphate (K₃PO₄, 3.0 equiv.), finely ground and dried.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), potassium phosphate (3.0 equiv.), and the palladium catalyst (3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Sparge the resulting suspension with nitrogen or argon gas for 15-20 minutes to remove any dissolved oxygen. Rationale: Oxygen can oxidatively degrade both the catalyst and the boronic ester.
-
Substrate Addition: Add the Phthalic anhydride-4-boronic acid pinacol ester (1.1 equiv.) to the flask as a solid. Rationale: Adding the sensitive boronic ester last, just before heating, minimizes its exposure time to the basic conditions.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Rationale: This temperature is often sufficient for catalytic turnover without being excessively high, thus limiting the rate of thermal decomposition.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the aryl bromide and the appearance of the product. If the reaction stalls, a small, additional charge of the catalyst may be considered.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via column chromatography. If protodeboronated byproduct is present, purification can be challenging. A solvent system of dichloromethane/methanol or gradient elution may be required for separation.[12][13]
Section 4: Troubleshooting Workflow
If you observe significant protodeboronation (>10%), use the following decision tree to systematically optimize your reaction conditions.
References
- Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)
- Zhang, G., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids.
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
-
Wikipedia contributors. Protodeboronation. Wikipedia. [Link]
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation.
- Kaipainen, A., et al. (2022). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a...
- BenchChem (2025).
- Isley, N. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- BenchChem (2025). preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. Benchchem.
- Understanding Boronic Esters: Properties and Sourcing for Chemical Formul
- Leonori, D., & Aggarwal, V. K. (2019).
- Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- Various Authors. (2016). Can I remove boronic acid using Work up process?
- Various Authors. (2016). How to purify boronic acids/boronate esters?
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Improving the stability of boronic acid pinacol esters in solution
Welcome to the Technical Support Center for Boronic Acid Pinacol Esters. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile reagents. Here, we address common challenges related to their stability in solution, providing in-depth, evidence-based answers and actionable protocols to ensure the success and reproducibility of your experiments.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during your workflow.
Question 1: My Suzuki-Miyaura coupling reaction has a low or inconsistent yield. I suspect my boronic acid pinacol ester is degrading. How can I confirm this and what are the primary causes?
Answer:
This is a frequent issue, and your suspicion is likely correct. The stability of the boronic ester is paramount for a successful coupling.
Confirming Degradation: Before troubleshooting the reaction, verify the integrity of your starting material. The most common degradation pathway is hydrolysis back to the parent boronic acid.
-
¹H NMR Spectroscopy: Dissolve a small sample of your ester in an anhydrous deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Look for the characteristic singlet of the pinacol methyl groups, typically around δ 1.3 ppm, which should integrate to 12 protons. The appearance of broad signals or the disappearance of this peak suggests degradation.
-
LC-MS Analysis: Use a fast, non-aqueous reversed-phase method if possible. Hydrolysis will be evident by the appearance of a more polar peak corresponding to the mass of the boronic acid. Note that standard RP-HPLC conditions using aqueous mobile phases can induce on-column hydrolysis, complicating the analysis.[1][2][3][4]
Primary Causes of Degradation:
-
Hydrolysis: This is the most significant degradation pathway. The Lewis acidic boron atom is susceptible to nucleophilic attack by water. This process can be accelerated by acidic or, more notably, basic conditions which form a more reactive tetracoordinate boronate species.[5][6][7] Pinacol esters are more stable than the corresponding boronic acids due to the steric bulk of the pinacol group, which protects the boron center.[8][9] However, they are not immune.
-
Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond. It is a significant concern for electron-rich, electron-deficient, and certain heteroaryl boronic esters.[10][11][12] This process can be catalyzed by acids, bases, or metal catalysts and is often irreversible, leading to a direct loss of productive starting material.
-
Oxidation: While less common than for free boronic acids, oxidation can occur, especially with prolonged storage or exposure to air and light.
Immediate Solutions:
-
Use Anhydrous Conditions: Ensure all solvents are rigorously dried, glassware is oven- or flame-dried, and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Re-evaluate Your Base: While a base is necessary for the Suzuki-Miyaura catalytic cycle, prolonged exposure of the boronic ester to strong aqueous bases before the addition of the palladium catalyst can promote hydrolysis. Consider adding the boronic ester last, or use milder, non-aqueous conditions if your substrate allows.
Question 2: I'm performing silica gel chromatography to purify my pinacol ester, but my recovery is low and I see a new, more polar spot on my TLC plate. What's happening?
Answer:
This is a classic sign of on-column hydrolysis. The silica gel itself, with its surface silanol (Si-OH) groups and adsorbed water, creates a protic and slightly acidic microenvironment that can readily cleave the pinacol group.[4]
Solutions:
-
Use Deactivated Silica: Before preparing your column, co-evaporate the silica gel with a small amount of a neutral, non-polar solvent containing ~1% triethylamine or another amine base. This will neutralize the acidic sites.
-
Minimize Contact Time: Run your column as quickly as possible without sacrificing separation. Use a slightly more polar eluent system than you would normally to accelerate elution.
-
Alternative Purification: If the ester is particularly sensitive, avoid silica gel altogether. Consider these alternatives:
-
Recrystallization: If your product is a solid, this is often the best method to obtain high-purity material without degradation.
-
Purification via Boronic Acid: Intentionally hydrolyze the crude ester to the boronic acid, which can sometimes be more easily purified by extraction or recrystallization. Then, re-esterify with pinacol to get the pure product.
-
Use Boric Acid-Treated Silica: For some esters, using silica gel that has been pre-treated with boric acid can suppress hydrolysis.[6]
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader concepts regarding boronic ester stability.
Q1: Why are pinacol esters more stable than boronic acids?
Pinacol esters offer significantly enhanced stability compared to their corresponding boronic acids for two main reasons.[8][9][13] Firstly, the bulky methyl groups on the pinacol backbone provide steric hindrance, physically shielding the vacant p-orbital of the boron atom from nucleophilic attack by water or other reagents. Secondly, boronic acids have a strong tendency to dehydrate and form cyclic trimeric anhydrides known as boroxines, which can complicate stoichiometry and reduce reactivity.[8][13] The pinacol ester structure prevents this pathway, ensuring the reagent exists as a well-defined monomer.
Q2: What is the ideal pH range for storing or working with boronic pinacol esters in solution?
Generally, neutral to slightly acidic conditions (pH 4-7) are best for minimizing hydrolysis.[5] Under strongly basic conditions (pH > 10), the boron atom is attacked by hydroxide ions to form a tetracoordinate "ate" complex.[7] While this 'ate' complex formation is a key step in the transmetalation phase of a Suzuki coupling, the complex itself is more susceptible to hydrolysis and other degradation pathways if it sits in solution for extended periods before being consumed in the catalytic cycle.[7][11] Strongly acidic conditions (pH < 4) can also catalyze hydrolysis.[5]
Q3: Can I use protic solvents like methanol or ethanol with my pinacol ester?
Using protic solvents should be done with caution. While some cross-coupling reactions are performed in solvent mixtures containing alcohols, dissolving a pinacol ester in a protic solvent for an extended period before use is not recommended.[14] The alcohol can participate in transesterification or facilitate hydrolysis, leading to degradation. For preparing stock solutions or for long-term storage, always use anhydrous aprotic solvents such as THF, dioxane, toluene, or acetonitrile.[1][2]
Q4: How should I store my boronic pinacol esters for long-term stability?
For optimal long-term stability, boronic pinacol esters, especially those known to be sensitive, should be stored as solids under an inert atmosphere (argon or nitrogen), at low temperatures (e.g., -20°C), and protected from light.[15][16][17][18] If you must store them in solution, use an anhydrous aprotic solvent and store under the same inert, cold, and dark conditions.
Part 3: Protocols and Data
Experimental Protocol: A General Procedure for a Moisture-Sensitive Suzuki-Miyaura Coupling
This protocol outlines the steps to minimize ester degradation during a typical cross-coupling reaction.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel) at >120°C for at least 4 hours, or flame-dry under vacuum. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use anhydrous solvents. If not purchased as such, solvents should be dried using an appropriate method (e.g., distillation from sodium/benzophenone for THF/ether, or passing through an activated alumina column). Degas the solvent by sparging with argon for 15-20 minutes before use.
-
Reagent Assembly (under Inert Atmosphere):
-
To the reaction flask, add the aryl halide, a magnetic stir bar, and the palladium catalyst and ligand (if solid).
-
Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Via syringe, add the degassed solvent.
-
Add the base (e.g., K₂CO₃, Cs₂CO₃). If using a liquid base (e.g., triethylamine), ensure it is dry.
-
Finally, add the boronic acid pinacol ester as a solid or as a solution in the anhydrous reaction solvent. Adding the ester last minimizes its exposure time to the basic conditions before the reaction commences.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
Data Summary: Solvent Effects on Stability
The choice of solvent can significantly impact the stability of a boronic pinacol ester. The following table provides a qualitative summary of stability in common laboratory solvents.
| Solvent | Type | Water Miscibility | General Stability Recommendation |
| Toluene | Aprotic, Non-polar | No | Excellent: Ideal for storage and reaction. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Yes | Good: Must be anhydrous. Prone to peroxide formation. |
| Dioxane | Aprotic, Polar | Yes | Good: Must be anhydrous. |
| Acetonitrile (ACN) | Aprotic, Polar | Yes | Good: Must be anhydrous. Suitable for analysis and reactions.[2] |
| Dichloromethane (DCM) | Aprotic, Non-polar | No | Moderate: Can contain trace acid, use with caution. |
| Methanol (MeOH) | Protic, Polar | Yes | Poor: Risk of transesterification/hydrolysis. Avoid for storage.[2] |
| Water | Protic, Polar | N/A | Very Poor: Promotes rapid hydrolysis.[19] |
Part 4: Visualizing Degradation Pathways
Diagram 1: Key Degradation Pathways
This diagram illustrates the two primary mechanisms by which a boronic pinacol ester can be rendered ineffective: hydrolysis and protodeboronation.
Caption: Major degradation routes for boronic pinacol esters.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
This flowchart provides a logical sequence of steps to diagnose the root cause of a failed or low-yielding reaction where ester stability is suspected.
Caption: Decision tree for troubleshooting low-yielding reactions.
References
- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science (RSC Publishing).
- Protodeboronation of (Hetero)
- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (2019-05-22). PMC - NIH.
- Protodeboronation of pinacol boronic esters. [i] Yield of isolated....
- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (2019-05-22). Semantic Scholar.
- stability of Methylboronic acid pinacol ester-d3 under different reaction conditions. Benchchem.
- Strategies for the analysis of highly reactive pinacolboron
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. (2014-04-03). Ingenta Connect.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025-08-09).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Order of thermodynamic stability of representative boronic esters.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- Vinylboronic acid, pinacol ester. Apollo Scientific.
- Internal and external catalysis in boronic ester networks. Semantic Scholar.
- Strategies for the analysis of highly reactive pinacolboronate esters. (2025-08-07).
- SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER. (2025-07-05). ChemicalBook.
- On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods | Request PDF.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15).
- Technical Support Center: Preventing Hydrolysis of Boronic Acid Deriv
- Stability of Boronic Esters to Hydrolysis : A Comparative Study. (2009-07-05). Semantic Scholar.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011-03-30).
- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF. (2025-08-06).
- A Method for the Deprotection of Alkylpinacolyl Boron
- Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (2009-04-30).
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025-08-10).
- PN-1464 p.
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar. (2014-04-03).
- Materials Chemistry A. (2021-05-19). RSC Publishing.
- boronic esters. Organic Syntheses Procedure.
- SAFETY DATA SHEET. (2025-10-24). Thermo Fisher Scientific.
Sources
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. chemicalbook.com [chemicalbook.com]
- 17. combi-blocks.com [combi-blocks.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings with Phthalic Anhydride-4-Boronic Acid Pinacol Ester
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging Suzuki-Miyaura cross-coupling reactions involving Phthalic anhydride-4-boronic acid pinacol ester. This substrate presents a unique combination of steric hindrance and electronic effects that can complicate catalyst selection and reaction optimization. This resource is designed to help you navigate these challenges and achieve high-yielding, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter.
Question 1: My reaction with Phthalic anhydride-4-boronic acid pinacol ester shows no or very low conversion to the desired product. Where should I start troubleshooting?
Answer:
Low or no conversion in a Suzuki coupling with a sterically demanding and potentially electron-deficient substrate like Phthalic anhydride-4-boronic acid pinacol ester often points to issues with the catalytic cycle. Here’s a systematic approach to diagnosing the problem:
-
Catalyst and Ligand Integrity: The first and most critical checkpoint is the quality of your palladium source and phosphine ligand.[1]
-
Palladium Precatalyst: Pd(II) precatalysts can degrade over time. Ensure you are using a fresh, properly stored catalyst.
-
Ligand Oxidation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation.[1] Store them under an inert atmosphere and use fresh batches.
-
Active Catalyst Generation: If using a Pd(II) source, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.[2][3]
-
-
Exclusion of Oxygen: The Pd(0) species, which is the active catalyst, is highly sensitive to oxygen.[1]
-
Degassing: Ensure your solvent is thoroughly degassed. Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes is a common practice.[4]
-
Inert Atmosphere: The reaction vessel must be purged of air. This is typically achieved by evacuating the flask and backfilling it with an inert gas, a cycle that should be repeated three times.[1]
-
-
Aryl Halide Reactivity: The nature of your coupling partner is crucial. The general reactivity trend for the aryl halide is I > Br > OTf >> Cl.[1] Couplings with aryl chlorides are particularly challenging and often necessitate highly active, specialized catalyst systems.[2][5]
Question 2: I'm observing significant formation of a byproduct that corresponds to the protodeboronation of my Phthalic anhydride-4-boronic acid pinacol ester. How can I minimize this side reaction?
Answer:
Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids.[1] The phthalic anhydride moiety can withdraw electron density, making your substrate more susceptible. Here are strategies to mitigate this issue:
-
Choice of Base: The base is essential for activating the boronic ester but can also promote protodeboronation.[6]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation. Employing anhydrous conditions with a suitable base can help minimize this side reaction.[1][4]
-
Reaction Time and Temperature: Minimizing the reaction time and using the lowest effective temperature can reduce the extent of protodeboronation.[1]
Frequently Asked Questions (FAQs)
This section covers broader questions about catalyst and condition selection for this specific coupling.
FAQ 1: What is the best initial catalyst system to screen for the coupling of Phthalic anhydride-4-boronic acid pinacol ester with a challenging aryl halide?
Answer:
For a sterically hindered and electronically unique substrate like Phthalic anhydride-4-boronic acid pinacol ester, standard catalysts like Pd(PPh₃)₄ may be ineffective.[7] A more robust starting point involves using bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[5][8] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the challenging oxidative addition step with hindered substrates.[7]
A recommended starting point for your catalyst screen would be a combination of a palladium precatalyst with a selection of Buchwald ligands.
| Catalyst Component | Recommended Starting Points | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective with a range of ligands. |
| Ligands | SPhos, RuPhos, XPhos | Excellent for sterically demanding couplings.[7] |
| Specialized Ligands | For extremely hindered substrates, consider AntPhos or BI-DIME.[7] |
N-Heterocyclic carbenes (NHCs) are another class of highly effective ligands that offer great stability and activity, particularly for hindered couplings.[7][9]
FAQ 2: How do I choose the optimal base and solvent for this coupling?
Answer:
The base and solvent are not independent variables; they work in concert to influence the reaction's success.
-
Bases:
-
Solvents:
FAQ 3: My reaction is still sluggish even with an advanced catalyst system. What else can I try?
Answer:
If you've optimized your catalyst, base, and solvent without success, consider the following:
-
Increase Reaction Temperature: Sterically hindered substrates often have higher activation barriers. Increasing the temperature to 100-140 °C can provide the necessary energy to drive the reaction forward.[7]
-
Microwave Irradiation: Microwave heating can be a powerful tool to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields.[9][10]
-
Use of Additives: In some cases, additives can have a beneficial effect, although their mechanism of action is not always fully understood.
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), Phthalic anhydride-4-boronic acid pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Degassing: Seal the flask with a septum and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting your experiments.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Catalyst Selection
This flowchart provides a logical pathway for selecting and optimizing a catalyst system for your difficult coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
Effect of base on Phthalic anhydride-4-boronic acid pinacol ester reactivity
Technical Support Center: Phthalic Anhydride-4-Boronic Acid Pinacol Ester
A Guide for Researchers, Scientists, and Drug Development Professionals on Optimizing Reactivity Through Base Selection
Welcome to the technical support resource for Phthalic anhydride-4-boronic acid pinacol ester (CAS 849677-21-0). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide is structured to help you troubleshoot common experimental issues and answer frequently asked questions, focusing on the pivotal role the base plays in determining the success of your reactions.
Frequently Asked Questions (FAQs): The "Why" Behind the Base
This section addresses the fundamental principles governing the reactivity of your boronic ester and the critical function of the base.
Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction involving my Phthalic anhydride-4-boronic acid pinacol ester?
A1: The base is not merely a spectator or a simple acid scavenger; it is a crucial activator in the catalytic cycle. The main role of the base is to convert the relatively unreactive boronic acid pinacol ester into a more nucleophilic "ate" complex (an organoborate).[1][2] This activation is essential for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[3][4] Computational studies strongly suggest that the reaction pathway begins with the base activating the organoboron species, rather than the palladium complex.[3][5] Without a base, the reaction is often sluggish and prone to side reactions.[6]
Q2: How do I choose the most appropriate base for my specific system?
A2: The ideal base is a compromise between sufficient reactivity and the avoidance of side reactions. The choice depends on three main factors:
-
Strength (pKa): The base must be strong enough to facilitate the formation of the boronate "ate" complex. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. However, very strong bases like hydroxides (NaOH, KOH) can promote unwanted side reactions, such as hydrolysis of the pinacol ester or even decomposition of the phthalic anhydride moiety, especially at elevated temperatures.
-
Solubility: An insoluble base cannot perform its function.[7] This is a common, yet often overlooked, cause of reaction failure. If you are using an anhydrous organic solvent like toluene or THF, an inorganic base like K₂CO₃ will have very poor solubility. In these cases, using a phase-transfer catalyst, switching to a more soluble base (like cesium fluoride, CsF), or employing a mixed-solvent system (e.g., Dioxane/Water) is necessary to ensure the base is available to participate in the reaction.[8]
-
Substrate Compatibility: Your starting materials and desired product may be sensitive to strongly basic conditions. The phthalic anhydride ring in your reagent, for example, is susceptible to hydrolysis and ring-opening under harsh aqueous basic conditions. For sensitive substrates, milder bases (e.g., NaHCO₃, K₂CO₃) or non-aqueous conditions with bases like K₃PO₄ are often preferred.[1]
Q3: Does the pinacol ester need to hydrolyze to the boronic acid before it can react?
A3: Not necessarily, but it often does happen in situ. Pinacol esters are known to undergo hydrolysis back to the corresponding boronic acid under typical Suzuki conditions, especially in aqueous basic media.[9][10] The resulting boronic acid is then activated by the base to form a borate anion (R-B(OH)₃⁻), which is highly reactive in the transmetalation step.[4][11] However, transmetalation can also occur from an "ate" complex formed directly from the pinacol ester (e.g., [R-B(Pin)(OH)]⁻) without full hydrolysis. The key is the formation of a tetracoordinate, anionic boron species, which is significantly more nucleophilic than the neutral, tricoordinate ester.[12] For practical purposes, you should assume that some degree of hydrolysis is possible and can be a productive pathway.[9]
Troubleshooting Guide: From Low Yields to Side Products
This section is formatted to address specific problems you may encounter during your experiments.
Problem Area 1: Low or No Product Yield
Q: My reaction is giving a very low yield, and TLC/LCMS analysis shows mostly unreacted starting material. I've confirmed my catalyst is active. Could the base be the problem?
A: Yes, this is a classic symptom of an issue with the base. Here is a logical workflow to diagnose the problem:
// Nodes start [label="Low Yield: Unreacted Starting Material", fillcolor="#FBBC05", fontcolor="#202124"]; check_solubility [label="Is the base soluble in the solvent system?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_strength [label="Is the base strong enough for the coupling partners?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_protodeboronation [label="Is protodeboronation occurring?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
solution_solvent [label="ACTION:\n- Add water to create a biphasic system (e.g., Toluene/H2O).\n- Switch to a solvent that dissolves the base (e.g., DMF).\n- Use a more soluble base (e.g., CsF, K3PO4).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solution_strength [label="ACTION:\n- Switch to a stronger base (e.g., from NaHCO3 to K2CO3 or K3PO4).\n- Increase reaction temperature moderately (e.g., 80°C to 100°C).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solution_protodeboronation [label="ACTION:\n- Use a milder, non-hydroxide base (K3PO4, CsF).\n- Use rigorously degassed solvents.\n- Minimize reaction time.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// Connections start -> check_solubility; check_solubility -> solution_solvent [label="No"]; check_solubility -> check_strength [label="Yes"]; check_strength -> solution_strength [label="No"]; check_strength -> check_protodeboronation [label="Yes"]; check_protodeboronation -> solution_protodeboronation [label="Yes"]; } }
Caption: Troubleshooting workflow for low reaction yields.
-
Check Base Solubility: As mentioned in FAQ-2, an undissolved base is a non-participant. If you are using K₂CO₃ in dry toluene, the reaction will likely fail. Solution: Add a small amount of degassed water (e.g., a 10:1 Toluene:H₂O ratio) or switch to a solvent system like 1,4-Dioxane/H₂O.[7][8]
-
Evaluate Base Strength: Your boronic ester has an electron-withdrawing anhydride group, which can decrease its nucleophilicity. A weak base like sodium bicarbonate (NaHCO₃) may not be sufficient to generate the active boronate species at an adequate rate. Solution: Switch to a stronger base such as potassium carbonate (K₂CO₃) or, for more challenging couplings, potassium phosphate (K₃PO₄).[13]
Q: My boronic ester starting material is being consumed, but I'm getting a byproduct that corresponds to a hydrogen atom replacing the boronate group. What is happening and how can I stop it?
A: You are observing protodeboronation , a major and destructive side reaction for boronic acids and esters.[8] It is particularly prevalent with electron-deficient systems like yours. The base can play a role in catalyzing this process.[12]
-
Cause: The C-B bond is cleaved by a proton source, which can be residual water or alcohol solvents, often facilitated by the base or palladium intermediates.
-
Solutions to Minimize Protodeboronation:
-
Choice of Base: Avoid strong hydroxide bases (NaOH, KOH) if possible. Use anhydrous bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) with rigorously dried, degassed solvents.[1]
-
Reaction Time & Temperature: Do not let the reaction run for an excessively long time or at a higher temperature than necessary. Monitor the reaction closely and work it up as soon as the product is formed.
-
Inert Atmosphere: Oxygen can degrade the catalyst, leading to species that may promote side reactions. Ensure your entire setup is thoroughly purged with argon or nitrogen.[8]
-
Problem Area 2: Formation of Impurities and Side Products
Q: My reaction is clean but sluggish. When I increase the temperature or use a stronger base like NaOH, I get multiple new spots on my TLC plate and a lower yield of my desired product. What's going on?
A: You are likely observing base-mediated decomposition of your starting material or product. The phthalic anhydride moiety is an ester and is susceptible to hydrolysis and nucleophilic attack, especially under harsh conditions.
-
Cause: Strong, nucleophilic bases like NaOH or KOH in the presence of water can attack one of the carbonyls in the phthalic anhydride ring, causing it to open and form a dicarboxylate salt. This new species will have different properties and is unlikely to be your desired product.
-
Solution:
-
Use a Non-Nucleophilic Base: Switch to a base that is primarily a proton acceptor but a poor nucleophile. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are excellent choices.
-
Control Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate (typically 80-100 °C).
-
Limit Water: If using an aqueous system, minimize the amount of water to only what is necessary to solubilize the base.
-
Q: I am observing a significant amount of a symmetrical byproduct derived from the coupling of two of my boronic ester molecules (homocoupling). How does my choice of base affect this?
A: Homocoupling is typically caused by the presence of oxygen or other oxidants in the reaction mixture, which can disrupt the palladium catalytic cycle.[14] While the base is not the direct cause, an inappropriate base/solvent combination can exacerbate the issue.
-
Mechanism: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the coupling of two boronic ester molecules to form a biaryl byproduct, regenerating Pd(0).[14]
-
How Base Choice is Involved: If the primary cross-coupling reaction is slow due to poor base selection or solubility, the catalyst has more time to be exposed to trace oxygen and engage in these side reactions.
-
Solution:
-
Ensure Rigorous Degassing: This is the most critical step. Degas your solvent(s) thoroughly (e.g., by sparging with argon for 15-30 minutes) and maintain a positive inert gas pressure throughout the reaction.[8]
-
Optimize the Primary Reaction: By selecting a strong, soluble base that promotes a fast and efficient Suzuki coupling, you minimize the catalyst's opportunity to participate in homocoupling.
-
Data Summary: A Comparative Look at Common Bases
The following table summarizes the properties and typical applications of bases commonly used in Suzuki-Miyaura reactions.
| Base | Typical Solvent System | Strength | Key Characteristics & Best Use Cases |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF | Moderate | A versatile, cost-effective standard. Good starting point for most couplings. Requires water for solubility in nonpolar solvents. |
| Cs₂CO₃ | Dioxane, Toluene, THF | Strong | More soluble in organic solvents than K₂CO₃. Often provides higher yields for difficult couplings. More expensive. |
| K₃PO₄ | Dioxane, Toluene, DMF | Strong | Excellent for sensitive substrates. Can often be used under anhydrous conditions, which helps suppress protodeboronation and hydrolysis.[1] |
| NaOH, KOH | Aqueous mixtures | Very Strong | Highly effective but can promote side reactions like hydrolysis and protodeboronation. Use with caution and at lower temperatures. |
| CsF, KF | Dioxane, THF | Moderate | Fluoride ions are thought to facilitate transmetalation. Good for anhydrous conditions. Cesium fluoride is particularly effective but hygroscopic. |
| NaHCO₃ | Aqueous mixtures | Weak | Used for highly sensitive substrates where stronger bases cause decomposition. May result in slow reaction rates. |
Core Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization of temperature, time, and reagent stoichiometry may be required for your specific coupling partners.
1. Reagent Preparation:
-
Phthalic anhydride-4-boronic acid pinacol ester (1.0 equiv)
-
Aryl/Vinyl Halide or Triflate (1.1 - 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
2. Reaction Setup and Execution:
// Connections A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; } }
Caption: Step-by-step experimental workflow.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the Phthalic anhydride-4-boronic acid pinacol ester, the aryl halide coupling partner, and the chosen base.
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent(s) via syringe. If using a solid catalyst, add it at this stage. If using a catalyst solution, add it via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LCMS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
C. E. T. Smith, S. J. F. G. E. et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
A. N. C. A. F. A. L. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
BenchChem (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. BenchChem.
-
PubMed (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
-
A. F. N. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
- Suzuki, A., & Miyaura, N. (n.d.). Mechanistic studies on the coupling between alkenylboranes and bromoalkenes using alkoxide bases. (Details inferred from multiple sources discussing the boronate vs.
-
F. Lima et al. (2017). A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters. Angewandte Chemie International Edition.
-
News-Medical.Net (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net.
-
F. Lima et al. (2017). A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters. Lirias.
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
E. Achilli et al. (2021). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate.
-
A. F. N. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
-
YouTube (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
-
Reddit (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
-
ResearchGate (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Wikipedia (n.d.). Suzuki reaction. Wikipedia.
-
J. P. S. et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Center for Biotechnology Information.
-
PubMed (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Navigating the Challenges of Boronic Acid Pinacol Ester Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of boronic acid pinacol esters (Bpins) by column chromatography. As valuable and widely used intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the successful purification of Bpins is critical. However, their unique chemical properties often present significant challenges during chromatographic separation. This guide will delve into the root causes of these issues and provide field-proven solutions to enhance your purification success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the column chromatography of boronic acid pinacol esters.
Issue 1: Low or No Recovery of Your Boronic Acid Pinacol Ester
Question: I'm performing silica gel chromatography, but my boronic acid pinacol ester is either not eluting from the column or the recovery is extremely low. My TLC analysis shows significant tailing or the spot remains at the baseline. What is causing this?
Answer: This is a frequently encountered problem and is primarily due to two factors: the inherent Lewis acidity of the boron atom in the pinacol ester and the chemical nature of the silica gel stationary phase.
-
Lewis Acid-Base Interactions: The boron atom in your pinacol ester is electron-deficient, making it a Lewis acid. The surface of silica gel is covered with silanol groups (Si-OH), which are Lewis basic. This leads to strong adsorption of the Bpin onto the silica gel, preventing its elution with non-polar solvents.[1] This phenomenon is often referred to as "over-adsorption".[2][3][4]
-
Hydrolysis on Silica: Standard silica gel is acidic, which can catalyze the hydrolysis of the pinacol ester back to the more polar boronic acid.[1][5] This newly formed boronic acid is highly polar and will not elute with typical non-polar solvent systems used for Bpins, leading to apparent product loss.[1][6][7]
To overcome these challenges, you can either modify the stationary phase to reduce its activity or choose an alternative purification strategy.
1. Deactivation of Silica Gel:
-
Boric Acid Impregnation: A highly effective method is to impregnate the silica gel with boric acid.[2][4][8] This treatment suppresses the over-adsorption of the pinacol esters, leading to significantly improved recovery.[3][9]
Experimental Protocol: Preparation of Boric Acid-Impregnated Silica Gel
-
Prepare a 1% (w/v) solution of boric acid in a suitable solvent (e.g., methanol or acetone).
-
Add the silica gel to the boric acid solution to form a slurry.
-
Thoroughly mix the slurry for 10-15 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Dry the boric acid-impregnated silica gel in an oven at 100-120 °C for several hours to remove any residual solvent.
-
The prepared silica gel is now ready for column packing.
-
-
Base Treatment: You can neutralize the acidic silanol groups by preparing a slurry of the silica gel in your eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (NEt₃) (typically 0.1-1% v/v).[1][10] This will "cap" the acidic sites and reduce strong interactions.
2. Alternative Stationary Phases:
-
Neutral Alumina: For less polar boronic acid pinacol esters, neutral alumina can be an excellent alternative to silica gel, as it lacks the acidic silanol groups that cause decomposition and strong adsorption.[1][11]
3. Minimize Contact Time:
-
Silica/Celite Plug: If your primary goal is to remove baseline impurities, a short plug of silica gel or Celite can be sufficient. This minimizes the contact time between your compound and the stationary phase, thereby reducing the chances of degradation and adsorption.[1]
Diagram: The Problem of Bpin Purification on Standard Silica Gel
Caption: Interaction of Bpins with silica gel leading to purification challenges.
Issue 2: Product Decomposition or Hydrolysis During Purification
Question: My NMR analysis of the "purified" product shows the presence of the corresponding boronic acid. How can I prevent this hydrolysis during the purification process?
Answer: Boronic acid pinacol esters are susceptible to hydrolysis, and this can be exacerbated by the conditions used during workup and chromatography.[12] The presence of water, alcohols, or acidic/basic conditions can lead to the cleavage of the pinacol group.[5]
1. Anhydrous Conditions:
-
Dry Solvents and Glassware: Ensure that all solvents used for chromatography and workup are rigorously dried. Glassware should be oven-dried or flame-dried before use.
-
Inert Atmosphere: If your compound is particularly sensitive, perform all manipulations, including the workup and column chromatography, under an inert atmosphere (e.g., Nitrogen or Argon).[1]
2. Aprotic Solvents for Sample Preparation:
-
When preparing your sample for loading onto the column, use aprotic solvents like acetonitrile or dichloromethane.[6][7] This will help to stabilize the pinacol ester and prevent premature hydrolysis.
3. Alternative Purification Methods:
-
Crystallization/Recrystallization: If your boronic acid pinacol ester is a solid, crystallization is often the best method for purification as it avoids contact with silica gel altogether.[9]
-
Conversion to a More Stable Derivative: For particularly challenging separations, consider converting the Bpin to a more robust derivative for purification.
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are known for their enhanced stability to chromatography.[9][10]
-
Trifluoroborate Salts: These can often be purified by crystallization.[9]
-
Diethanolamine (DEA) Boronates: These derivatives can be precipitated from ethereal solutions, filtered, and then hydrolyzed back to the boronic acid if desired.[13][14]
-
Diagram: Workflow for Alternative Purification Strategies
Caption: Alternative purification strategies for challenging Bpins.
Frequently Asked Questions (FAQs)
Q1: Can I use reversed-phase chromatography to purify my boronic acid pinacol ester?
A1: While normal-phase chromatography is more common for the preparative purification of Bpins, reversed-phase high-performance liquid chromatography (RP-HPLC) is often used for analytical purposes. However, it presents its own set of challenges, primarily on-column hydrolysis.[15][16][17][18] Strategies to mitigate this include using columns with low residual silanol activity and employing highly basic mobile phases.[6][7][15][16] For preparative reversed-phase chromatography, the same principles apply, but it may be less practical due to the large volumes of solvent required.
Q2: My boronic acid pinacol ester is UV inactive. How can I monitor the purification?
A2: If your compound lacks a chromophore, you can use a variety of staining techniques for TLC analysis. Common stains for boronic acid derivatives include potassium permanganate or iodine. For column chromatography, you will need to collect fractions and analyze them by TLC with staining, or by other methods such as mass spectrometry or NMR if the concentration is high enough.
Q3: Are there any newer types of boronic esters that are more stable to chromatography?
A3: Yes, research has led to the development of more robust boronic esters. For example, boronic esters derived from 1,1,2,2-tetraethylethylene glycol have been shown to be more stable on silica gel and can be purified using conventional chromatography with higher yields compared to their pinacol counterparts.[19]
Q4: I have co-eluting impurities. What are my options?
A4: If you are facing co-eluting impurities, consider the following:
-
Optimize your solvent system: A thorough screening of different solvent systems with varying polarities and selectivities may resolve the co-elution.
-
Change the stationary phase: Switching from silica gel to neutral alumina, or vice versa, can alter the elution order and may separate the desired product from the impurity.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing closely eluting impurities.
-
Derivatization: As a last resort, you can derivatize your Bpin to a more easily separable compound, purify it, and then cleave the protecting group.
Summary of Key Recommendations
| Challenge | Primary Cause(s) | Recommended Solutions |
| Low/No Recovery | Strong adsorption to silica gel; Hydrolysis to polar boronic acid. | Deactivate silica gel (boric acid or base treatment); Use neutral alumina; Minimize contact time with a plug. |
| Product Decomposition | Presence of water, alcohols, or acidic/basic conditions. | Use anhydrous solvents and glassware; Work under an inert atmosphere; Use aprotic solvents for sample prep. |
| Co-eluting Impurities | Similar polarity of product and impurity. | Optimize solvent system; Change stationary phase; Recrystallization; Derivatization. |
| UV Inactive Compound | Lack of a chromophore. | Use TLC staining (e.g., KMnO₄, iodine); Analyze fractions by MS or NMR. |
By understanding the underlying chemical principles that govern the behavior of boronic acid pinacol esters on silica gel, you can proactively address these purification challenges. The strategies and protocols outlined in this guide are designed to provide you with the tools to successfully isolate your target compounds with high purity and yield.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972–973. Available from: [Link]
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available from: [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available from: [Link]
-
Miller, J. M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 226-233. Available from: [Link]
-
ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. Available from: [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Available from: [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Available from: [Link]
-
ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION for the article:. Available from: [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available from: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available from: [Link]
-
Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available from: [Link]
-
D'Andrea, S. V., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 2154-2157. Available from: [Link]
-
Reddit. (n.d.). HELP: Purifying boronic acids sucks. Available from: [Link]
-
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available from: [Link]
-
ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available from: [Link]
-
D'Andrea, S. V., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Available from: [Link]
-
Reddit. (2024). Trouble purifying my boronate ester compound. Available from: [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. Available from: [Link]
-
Semantic Scholar. (n.d.). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Available from: [Link]
Sources
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- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
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- 14. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
Technical Support Center: Troubleshooting the Purification of Phthalic Anhydride-4-Boronic Acid Pinacol Ester
Welcome to the technical support guide for Phthalic anhydride-4-boronic acid pinacol ester. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this reagent in high purity. Boronic acid pinacol esters are foundational reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their purification is notoriously challenging due to their inherent reactivity and instability under common laboratory conditions. This guide provides in-depth, field-proven solutions to specific issues you may face during your experiments.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the purification of Phthalic anhydride-4-boronic acid pinacol ester and related arylboronic esters.
Q1: My NMR analysis shows my purified product is contaminated with the corresponding boronic acid and other broad signals. What are these impurities and where do they come from?
A: This is the most prevalent issue. The primary impurity is almost always the corresponding Phthalic anhydride-4-boronic acid , formed via hydrolysis of the pinacol ester.[1][2] Boronic esters are sensitive to moisture, and hydrolysis can occur during aqueous workups, on the surface of silica gel during chromatography, or even upon storage in a non-anhydrous environment.[3][4]
The boronic acid itself is often in equilibrium with its cyclic trimer anhydride, known as a boroxine .[5] This equilibrium can lead to complex or broad signals in an NMR spectrum. The presence of the phthalic anhydride moiety also introduces a risk of ring-opening hydrolysis to the corresponding dicarboxylic acid under certain pH conditions.
Sources
- 1. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Sticky Boronic Acid Byproducts
Welcome to the technical support center for researchers navigating the complexities of boronic acid chemistry. Boronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably as key partners in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their unique chemical nature often leads to purification challenges, particularly the formation of sticky, oily, or intractable byproducts that can frustrate even the most seasoned chemist.
This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format. We will delve into the causality behind these challenges and offer robust, validated methods to ensure the purity and integrity of your compounds.
Part 1: The Core Problem - Why Are My Boronic Acids and Byproducts Sticky?
The primary reason for the often-observed "stickiness" or gooey consistency of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines .[1][3][4] This is a reversible equilibrium between three molecules of the boronic acid and one molecule of the corresponding boroxine, with the release of three molecules of water.
The resulting product is often not a single, pure compound but a mixture of the monomeric boronic acid and its trimeric boroxine, leading to a non-crystalline, oily, or glassy state that complicates handling and purification.[5][6][7]
Caption: Boronic acid-boroxine equilibrium.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the workup and purification of reactions involving boronic acids.
Q1: My purified compound is a sticky, gooey oil after removing the solvent. How can I solidify it?
Answer: This is the classic sign of boroxine formation.[5][6] Your "oil" is likely an equilibrium mixture of the boronic acid and its boroxine anhydride. The goal is to shift the equilibrium back to the crystalline boronic acid or find an alternative way to isolate a solid derivative.
-
Causality: Rigorous drying, especially heating under vacuum, removes water and drives the equilibrium towards the boroxine.[7]
-
Immediate Solutions:
-
Trituration: The simplest approach. Add a non-polar solvent in which your compound is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Vigorously scratch the side of the flask with a spatula or glass rod. This mechanical energy can induce nucleation and crystallization. Let it stir, sometimes overnight in a refrigerator or freezer, to maximize precipitation.[5]
-
Controlled Rehydration: Dissolve the oil in a minimum amount of a solvent like acetone or ethyl acetate. Add a few drops of water to the solution to hydrolyze the boroxine back to the boronic acid, then add a non-polar anti-solvent (like hexanes) to precipitate the solid product.[3][4] Be cautious, as excess water can prevent crystallization.
-
Q2: How can I remove unreacted boronic acid starting material from my reaction mixture during workup?
Answer: An alkaline aqueous wash (basic extraction) is a highly effective method. This technique leverages the Lewis acidic nature of the boronic acid.
-
Causality: In a basic solution (pH > 9), the boronic acid [R-B(OH)₂] accepts a hydroxide ion to form a water-soluble, tetrahedral boronate salt [R-B(OH)₃]⁻.[1][2][8] This anionic species has high polarity and preferentially partitions into the aqueous layer, while your typically less polar organic product remains in the organic phase.[9][10]
Caption: Workflow for removing boronic acid via basic wash.
-
Experimental Protocol: Basic Wash
-
Dilute your crude reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1-2 M aqueous solution of NaOH or K₂CO₃.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate.
-
Drain and discard the lower aqueous layer (or upper, depending on the organic solvent's density), which now contains the boronate salt.
-
Repeat the wash 1-2 more times to ensure complete removal.
-
Wash the organic layer with brine to remove residual base and water, then dry over Na₂SO₄ or MgSO₄.
-
Q3: My compound streaks badly or decomposes on a standard silica gel column. What are my options?
Answer: This is a very common problem. The acidic nature of standard silica gel can promote decomposition or lead to irreversible binding of the boronic acid.
-
Causality: The Lewis acidic boron center can interact strongly with the Lewis basic silanol groups (Si-OH) on the surface of the silica gel, causing significant tailing, streaking, or complete retention on the column.
-
Troubleshooting Strategies:
-
Use Neutral Alumina: For many boronic acids and esters, chromatography on neutral alumina is a superior alternative to silica gel.[11]
-
Boric Acid-Treated Silica: Pre-saturating the silica gel with boric acid can passivate the active sites, preventing your valuable compound from binding too strongly.[12][13] This has been shown to be effective for purifying pinacol boronic esters.[12][13]
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently polar, reverse-phase flash chromatography using a solvent system like methanol/water or acetonitrile/water can be an excellent option.[14]
-
Part 3: In-Depth Troubleshooting Guides
For particularly stubborn purification challenges, the following advanced methods are recommended.
Guide 1: Purification via Crystalline Adduct Formation
When direct crystallization fails, you can convert the oily boronic acid into a stable, crystalline derivative, which can be easily isolated by filtration and, if needed, cleaved later. The most common method involves forming an adduct with diethanolamine.[14][15][16]
-
Mechanism: The diethanolamine forms a stable, five-membered ring adduct with the boronic acid, which is often a highly crystalline, free-flowing solid that readily precipitates from non-polar solvents.
-
Experimental Protocol: Diethanolamine Adduct Formation
-
Dissolve the crude, oily boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., diethyl ether or DCM).
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A white precipitate should form, often immediately.
-
Stir the resulting slurry for 15-30 minutes at room temperature to ensure complete precipitation.
-
Isolate the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (the one used for the reaction) and dry under vacuum.
-
This stable adduct can often be used directly in subsequent reactions (like Suzuki couplings) or the free boronic acid can be recovered by stirring with an acidic solution.[14][16]
-
Guide 2: Purification with Scavenger Resins
Scavenger resins are polymer-supported reagents designed to react selectively and irreversibly with excess reagents or byproducts, allowing for their removal by simple filtration.[17] This avoids the need for chromatography or aqueous extractions.
-
Mechanism: Resins functionalized with groups that chelate boron, such as diethanolamine (DEAM) or diols, are particularly effective.[18][19][20] The crude reaction mixture is stirred with the resin, the unwanted boronic acid covalently binds to the solid support, and the purified product remains in solution.
| Recommended Scavenger Resins for Boronic Acids |
| SiliaBond Diethanolamine (DEAM) |
| SiliaBond Diol |
| SiliaBond Guanidine |
Source: SiliCycle Inc.[18][20], Supra sciences[19]
-
Experimental Protocol: Scavenger Resin Purification
-
Choose a scavenger resin appropriate for boronic acids (e.g., DEAM-functionalized silica).
-
Dissolve the crude product in a suitable solvent in which the desired product is soluble but does not react with the resin.
-
Add the scavenger resin (typically 2-4 equivalents relative to the impurity).
-
Stir the slurry at room temperature. Monitor the removal of the impurity by TLC or LC-MS. The reaction can take from 1 to 24 hours.
-
Once the impurity is consumed, filter the mixture to remove the resin.
-
Wash the collected resin with a small amount of fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified product.
-
Overall Troubleshooting Workflow
This flowchart provides a logical pathway for addressing purification challenges related to boronic acid byproducts.
Caption: Decision tree for purifying products from reactions involving boronic acids.
References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Amerigo Scientific. Boronic Acid Affinity Chromatography Resin. [Link]
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Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(7), 740-742. [Link]
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Reddit User Discussion. (2017). Purification of boronic acids? r/chemistry. [Link]
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Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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Hinkes, S. P. A., & Klein, C. D. P. (2019). Mild Deprotection of Boronic Esters Using Methylboronic Acid. Organic Letters, 21(9), 3048–3052. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282–1294. [Link]
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Otsuka, H., et al. (2003). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 125(30), 9004–9005. [Link]
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Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
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Roy, A., & Leszczynski, J. (2007). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 111(4), 552–556. [Link]
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Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
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Morressier. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. [Link]
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Validation & Comparative
A Head-to-Head Technical Guide: Phthalic Anhydride-4-Boronic Acid Pinacol Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins and other biomolecules is paramount. While N-hydroxysuccinimide (NHS) esters have long been the gold standard for targeting primary amines, the emergence of bifunctional reagents offers new possibilities for creating complex biomolecular architectures. This guide provides an in-depth characterization of Phthalic anhydride-4-boronic acid pinacol ester, a bifunctional crosslinker, and objectively compares its performance with traditional amine-reactive alternatives, supported by experimental insights and methodologies.
Introduction: A Tale of Two Reactivities
Phthalic anhydride-4-boronic acid pinacol ester, with the chemical formula C₁₄H₁₅BO₅, presents a unique proposition in bioconjugation by combining two distinct reactive moieties: a phthalic anhydride and a boronic acid pinacol ester.[1] The phthalic anhydride group readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable phthalimide linkage.[2][3] Concurrently, the boronic acid pinacol ester group offers a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of functionalities.[4]
This dual reactivity positions Phthalic anhydride-4-boronic acid pinacol ester as a valuable tool for constructing complex bioconjugates, antibody-drug conjugates (ADCs), and other tailored biomaterials.
The Amine-Reactive Moiety: A Comparative Analysis with NHS Esters
The primary point of comparison for the phthalic anhydride group is the widely used NHS ester. Both functionalities target primary amines, but their reactivity profiles and the stability of the resulting linkages differ under various conditions.
Reaction Mechanism and Kinetics
The reaction of phthalic anhydride with a primary amine proceeds through a nucleophilic acyl substitution, leading to the formation of a stable imide bond.[3] This reaction is generally efficient and selective for primary amines over other nucleophilic groups present on proteins. The kinetics of this reaction are influenced by the basicity of the amine and the solvent conditions.[5]
In contrast, NHS esters also react with primary amines via nucleophilic acyl substitution to form a stable amide bond.[6] The reaction of NHS esters is highly pH-dependent, with optimal rates typically observed between pH 7.2 and 8.5.[7] A significant competing reaction for NHS esters is hydrolysis, which increases with pH and can lead to reduced conjugation efficiency.[6][7]
dot
Caption: Reaction pathways for Phthalic Anhydride and NHS Esters with primary amines.
Stability of the Resulting Linkage
The phthalimide bond formed from the reaction of phthalic anhydride is generally considered highly stable. However, the initial ring-opening of the anhydride to form a phthalamic acid is a consideration, and the subsequent ring-closure to the imide is often promoted by heating.[8] The hydrolytic stability of the phthalic anhydride itself is a critical factor in aqueous bioconjugation reactions. Phthalic anhydride hydrolyzes rapidly in water to phthalic acid, with a half-life of about 30.5 seconds at pH 7.24.[9] This necessitates careful control of reaction conditions to favor aminolysis over hydrolysis.
The amide bond formed from NHS esters is exceptionally stable under a wide range of conditions. The primary stability concern with NHS esters is the reagent's susceptibility to hydrolysis before conjugation occurs.[6][7]
| Feature | Phthalic Anhydride | N-Hydroxysuccinimide (NHS) Ester |
| Reactive Group | Cyclic Anhydride | Activated Ester |
| Target | Primary Amines | Primary Amines |
| Resulting Bond | Phthalimide | Amide |
| Optimal pH | Dependent on amine basicity | 7.2 - 8.5[7] |
| Competing Reaction | Hydrolysis to phthalic acid[9] | Hydrolysis to carboxylic acid[6] |
| Linkage Stability | High | Very High |
| Bifunctionality | Inherent (with boronic ester) | Requires separate synthesis |
The Boronic Acid Pinacol Ester Moiety: A Gateway to Further Functionalization
The true advantage of Phthalic anhydride-4-boronic acid pinacol ester lies in its second functional group. The boronic acid pinacol ester is relatively stable under the conditions required for amine conjugation but can be readily utilized in subsequent palladium-catalyzed cross-coupling reactions.[4] This allows for a modular approach to building complex bioconjugates.
dot
Caption: Modular bioconjugation workflow using the title compound.
This two-step approach offers significant advantages over traditional single-step labeling methods, enabling the introduction of functionalities that may not be compatible with direct amine-reactive chemistry.
Experimental Protocols
Synthesis of Phthalic Anhydride-4-Boronic Acid Pinacol Ester
A plausible synthetic route to Phthalic anhydride-4-boronic acid pinacol ester involves the Miyaura borylation of a halogenated phthalic anhydride derivative. For instance, starting from 4-bromophthalic anhydride, a palladium-catalyzed reaction with bis(pinacolato)diboron can yield the desired product.
Materials:
-
4-Bromophthalic anhydride
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromophthalic anhydride (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).
-
Add anhydrous 1,4-dioxane to the flask.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents) to the reaction mixture.
-
Heat the mixture at 80-90 °C with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford Phthalic anhydride-4-boronic acid pinacol ester.
General Protocol for Protein Labeling with Phthalic Anhydride-4-Boronic Acid Pinacol Ester
This protocol provides a general guideline for the conjugation of the title compound to a protein containing accessible lysine residues. Optimization of buffer conditions, reagent concentrations, and reaction time may be necessary for specific proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Phthalic anhydride-4-boronic acid pinacol ester
-
Anhydrous, amine-free organic solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer at a pH that balances amine reactivity and anhydride stability (a starting point could be pH 7.4-8.0).
-
Reagent Preparation: Prepare a stock solution of Phthalic anhydride-4-boronic acid pinacol ester in an anhydrous organic solvent (e.g., 10-50 mM in DMF). This should be prepared immediately before use due to the hydrolytic instability of the anhydride.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the Phthalic anhydride-4-boronic acid pinacol ester stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Allow the reaction to proceed at room temperature or 4 °C for 1-4 hours. The optimal time should be determined empirically.
-
Purification: Remove the unreacted crosslinker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
Characterization of the Conjugate
The resulting protein-phthalimide-boronic ester conjugate can be characterized by several methods to confirm successful conjugation and determine the degree of labeling.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) can be used to determine the mass of the modified protein.[6][10][11][12] The increase in mass corresponds to the number of attached crosslinker molecules.
-
UV-Vis Spectroscopy: While the phthalimide group has a UV absorbance, its contribution may be masked by the protein's own absorbance.
-
NMR Spectroscopy: For smaller proteins or peptides, NMR spectroscopy can provide detailed structural information about the site of modification.[13][14]
Conclusion
Phthalic anhydride-4-boronic acid pinacol ester is a promising bifunctional reagent that offers a unique combination of amine reactivity and a handle for further functionalization. While its hydrolytic instability presents a challenge that requires careful management of reaction conditions, its ability to facilitate a modular approach to bioconjugation makes it a valuable tool for researchers in drug development and materials science. Compared to the workhorse NHS esters, the phthalic anhydride moiety provides a stable linkage to primary amines, and the integrated boronic ester opens up a vast chemical space for the introduction of diverse molecular payloads. The choice between this reagent and more traditional crosslinkers will depend on the specific application, the desired final construct, and the tolerance of the biomolecule to the required reaction conditions.
References
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- FUJIFILM Diosynth Biotechnologies.
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- Al-Masoudi, N. A., et al. Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 2015, 8(4), 1817-1825.
- Fersht, A. R., & Jencks, W. P. Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. Journal of the American Chemical Society, 1970, 92(18), 5432–5442.
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A Comparative Guide to the Analytical Quantification of Phthalic Anhydride-4-Boronic Acid Pinacol Ester: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in reactions leveraging boronic acid derivatives, the accurate and reliable quantification of intermediates and starting materials is paramount. Phthalic anhydride-4-boronic acid pinacol ester, a key building block, presents unique analytical challenges due to its inherent reactivity. This guide provides an in-depth, objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the technical nuances of each method, supported by experimental insights, to empower you in making informed decisions for your analytical workflows.
The Analytical Challenge: Stability of Boronic Acid Pinacol Esters
Phthalic anhydride-4-boronic acid pinacol ester, like many of its counterparts, is susceptible to hydrolysis, readily converting to its corresponding boronic acid in the presence of water or other protic solvents.[1][2][3][4] This instability is a critical consideration in analytical method development, as it can lead to inaccurate quantification and the appearance of degradation products. The choice between HPLC and GC-MS is therefore not merely a matter of instrumental availability but a strategic decision based on the need to preserve the integrity of the analyte.
High-Performance Liquid Chromatography (HPLC): Navigating Hydrolysis
HPLC is a powerful and versatile technique for the analysis of a wide range of compounds.[5] However, the aqueous mobile phases typically employed in reversed-phase HPLC can promote the on-column hydrolysis of boronic acid pinacol esters.[3][6][7]
Key Considerations for HPLC Method Development:
-
Column Chemistry: The stationary phase plays a significant role in the on-column stability of the analyte. Columns with low residual silanol activity are recommended to minimize interactions that can catalyze hydrolysis.[6][7]
-
Mobile Phase Composition: The use of aprotic solvents in the sample diluent and a high percentage of organic solvent in the mobile phase can effectively suppress hydrolysis.[1][7] In some cases, employing a highly basic mobile phase (pH > 10) has been shown to stabilize certain reactive pinacolboronate esters.[1]
-
Temperature Control: While having a minor effect, controlling the column temperature can contribute to method robustness.[6][7]
Experimental Workflow for HPLC Analysis:
Caption: Experimental workflow for HPLC analysis of Phthalic anhydride-4-boronic acid pinacol ester.
Gas Chromatography-Mass Spectrometry (GC-MS): A Thermal Perspective
GC-MS offers high sensitivity and specificity, making it a valuable tool for the analysis of volatile and semi-volatile compounds.[8] For boronic acid pinacol esters, GC-MS can be a suitable technique, particularly for monitoring reaction progress where the matrix is relatively clean.[9]
Key Considerations for GC-MS Method Development:
-
Analyte Volatility: Phthalic anhydride-4-boronic acid pinacol ester possesses sufficient volatility for GC analysis.
-
Thermal Stability: The primary concern with GC-MS is the thermal stability of the analyte in the heated injector and column. Decomposition can occur at elevated temperatures.
-
Derivatization: While not always necessary for pinacol esters, some boronic acids require derivatization to improve their volatility and thermal stability for GC analysis.[9] This adds a sample preparation step and can introduce variability.
Experimental Workflow for GC-MS Analysis:
Caption: Experimental workflow for GC-MS analysis of Phthalic anhydride-4-boronic acid pinacol ester.
Performance Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Stability | Prone to on-column hydrolysis; requires careful method development (aprotic diluents, specific columns) to mitigate.[1][3][6][7] | Potential for thermal degradation in the injector and column. |
| Sample Preparation | Relatively straightforward; dissolution in an appropriate aprotic solvent. | Simple dissolution; derivatization may be required for related boronic acids.[9] |
| Selectivity | Good; can be optimized with different stationary and mobile phases. | Excellent; mass spectrometric detection provides high selectivity and structural information. |
| Sensitivity | Generally good, dependent on the chromophore of the analyte and detector used. | Typically higher sensitivity, especially in selected ion monitoring (SIM) mode. |
| Run Time | Can be optimized for high throughput.[5] | Generally longer run times due to temperature programming. |
| Instrumentation Cost | Lower initial capital investment compared to GC-MS. | Higher initial capital and maintenance costs.[8] |
| Applicability | Well-suited for purity analysis and quantification of the pinacol ester and its boronic acid degradant. | Excellent for reaction monitoring and impurity profiling, especially for volatile byproducts.[9] |
Detailed Experimental Protocols
HPLC Method Protocol
-
Column: Waters XTerra MS C18, 4.6 x 50 mm, 3.5 µm (or equivalent column with low silanol activity)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0.0 min: 80% A, 20% B
-
0.4 min: 80% A, 20% B
-
5.4 min: 20% A, 80% B
-
7.0 min: 20% A, 80% B
-
7.2 min: 80% A, 20% B
-
8.0 min: 80% A, 20% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
Autosampler Temperature: 4°C
-
Detection: UV at 220 nm
-
Sample Diluent: Acetonitrile
GC-MS Method Protocol
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: Agilent HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 2 mL/min
-
Oven Program:
-
Initial Temperature: 80°C, hold for 3 min
-
Ramp: 15°C/min to 250°C
-
Final Hold: 5 min
-
-
Inlet Temperature: 250°C
-
Injection Mode: Split (100:1)
-
Injection Volume: 1 µL
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
Conclusion and Recommendations
Both HPLC and GC-MS are viable techniques for the analysis of Phthalic anhydride-4-boronic acid pinacol ester, each with its own set of advantages and challenges.
HPLC is the recommended technique for routine quality control and purity analysis. With careful method development, particularly the use of columns with low silanol activity and aprotic sample diluents, the issue of on-column hydrolysis can be effectively managed. The relative simplicity of sample preparation and lower instrumentation cost also favor HPLC for high-throughput environments.
GC-MS excels in applications requiring high sensitivity and definitive identification, such as impurity profiling and reaction monitoring. The inherent selectivity of mass spectrometry is invaluable for identifying unknown byproducts and confirming the structure of the main analyte. However, potential thermal degradation must be carefully evaluated during method development.
Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the need for structural confirmation, sample throughput, and available instrumentation.
References
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
- Van der Veken, P., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
-
Van der Veken, P., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]
- Kumar, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 128-135.
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4849-4857.
-
ResearchGate. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]
-
ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]
-
ResearchGate. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
- ACS Publications. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry, 67(19), 6751-6754.
-
ResearchGate. (2022). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Retrieved from [Link]
-
Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. Retrieved from [Link]
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ResearchGate. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]
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A Comparative Guide to Phthalic Anhydride-4-Boronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate boronic acid derivative is a critical determinant for the success of carbon-carbon bond formation in Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth comparison of Phthalic anhydride-4-boronic acid pinacol ester with other commonly employed boronic acids, focusing on the interplay between electronic effects, stability, and reactivity. The insights presented herein are grounded in established mechanistic principles and supported by experimental data from the scientific literature.
Introduction: The Strategic Advantage of Functionalized Boronic Esters
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions.[1] The choice of the organoboron reagent is pivotal, influencing reaction kinetics, yields, and the potential for downstream synthetic transformations. Phthalic anhydride-4-boronic acid pinacol ester is a unique reagent that incorporates a reactive anhydride moiety, offering a synthetic handle for subsequent chemical modifications. This guide will compare its anticipated performance against a neutral arylboronic acid (phenylboronic acid) and arylboronic acids bearing other electron-withdrawing groups (4-formylphenylboronic acid and 4-cyanophenylboronic acid).
A key consideration in selecting a boronic acid reagent is the trade-off between reactivity and stability. Boronic acids are generally more reactive than their corresponding boronate esters.[2] However, they are also more susceptible to degradation pathways such as protodeboronation.[2] Pinacol esters, like Phthalic anhydride-4-boronic acid pinacol ester, offer enhanced stability, making them easier to handle, purify, and store.[2]
The Impact of Electronic Effects on Reactivity
The electronic nature of the substituent on the aryl boronic acid significantly influences the transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-donating groups tend to increase the electron density on the carbon atom bound to boron, facilitating its transfer to the palladium center and often leading to higher reaction rates.[3] Conversely, electron-withdrawing groups, such as the phthalic anhydride, formyl, and cyano groups, decrease the nucleophilicity of the ipso-carbon, which can slow down the transmetalation step.
The phthalic anhydride moiety in Phthalic anhydride-4-boronic acid pinacol ester is a strong electron-withdrawing group. This property is expected to reduce its reactivity in Suzuki-Miyaura coupling compared to phenylboronic acid. However, this reduced reactivity can be advantageous in certain synthetic strategies, for instance, in sequential cross-coupling reactions where selective reactivity is desired.[4]
Comparative Analysis of Boronic Acids
To provide a clear comparison, we will consider the Suzuki-Miyaura coupling of various boronic acids with a common coupling partner, 4-bromoanisole. The selection of appropriate reaction conditions, including the palladium catalyst, ligand, and base, is crucial for a successful outcome, especially when dealing with less reactive boronic acids.[1]
Table 1: Anticipated Performance of Selected Boronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid/Ester | Substituent | Electronic Effect | Expected Reactivity | Key Considerations |
| Phenylboronic Acid | -H | Neutral | High | Baseline for comparison. |
| Phthalic anhydride-4-boronic acid pinacol ester | -C(O)OC(O)- | Strong Electron-Withdrawing | Moderate to Low | Pinacol ester enhances stability; anhydride offers a site for post-coupling modification. |
| 4-Formylphenylboronic Acid | -CHO | Strong Electron-Withdrawing | Moderate to Low | Prone to side reactions under certain conditions; the formyl group is a versatile synthetic handle.[5] |
| 4-Cyanophenylboronic Acid | -CN | Strong Electron-Withdrawing | Moderate to Low | The cyano group is stable and can be converted to other functional groups.[6] |
Experimental Protocol for Comparative Study
To empirically validate the anticipated performance differences, a standardized experimental protocol is essential. The following protocol is designed for the Suzuki-Miyaura cross-coupling of a boronic acid with an aryl bromide.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid or pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask, add the aryl bromide, boronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations and Workflow Visualization
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of boronic acid versus boronic ester can influence the transmetalation step. While boronic acids can directly participate in transmetalation, it is often proposed that they form a borate species with the base, which is the active transmetalating agent.[7] Boronic esters may undergo hydrolysis to the corresponding boronic acid in situ, or they may transmetalate directly.[8]
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Boronic Acid Comparison
Caption: A typical experimental workflow for comparing the performance of different boronic acids.
Conclusion and Future Outlook
Phthalic anhydride-4-boronic acid pinacol ester presents a valuable, stable, and functionalized building block for Suzuki-Miyaura cross-coupling reactions. Its electron-withdrawing nature is anticipated to result in lower reactivity compared to neutral or electron-rich arylboronic acids, a characteristic that can be leveraged for selective synthesis. The pinacol ester group confers enhanced stability, a significant advantage for handling and storage. The anhydride moiety provides a convenient handle for post-coupling derivatization, expanding the synthetic utility of the coupled products.
For researchers and drug development professionals, the choice of boronic acid should be guided by a holistic consideration of reactivity, stability, and the desired functionality in the final product. While this guide provides a comparative framework based on established chemical principles, empirical validation through standardized experimental protocols is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
References
-
PubChem. Phthalic anhydride-4-boronic acid pinacol ester. [Link]
-
National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2015 , 137 (1), 498–507. [Link]
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Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2013 , 42, 9319-9333. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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ACS Publications. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catal.2019 , 9 (11), 10569–10574. [Link]
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ResearchGate. Suzuki coupling of iodobenzene and phenylboronic acid. [Link]
-
ResearchGate. Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. [Link]
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National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2015 , 137 (1), 498–507. [Link]
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ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
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Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chem. Sci.2023 , 14, 1133-1141. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. [Link]
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National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci.2004 , 80 (8), 359–371. [Link]
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ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. J. Org. Chem.1999 , 64 (18), 6797–6803. [Link]
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ResearchGate. Palladium-catalyzed reaction of 4-cyanophenyl boronic acid with various benzylammonium salts. [Link]
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ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]
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ACS Publications. Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. J. Am. Chem. Soc.2011 , 133 (6), 1672–1675. [Link]
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A Comparative Guide to Kinetic Studies of Phthalic Anhydride-4-Boronic Acid Pinacol Ester Reactions
For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for process optimization, mechanism elucidation, and the development of robust synthetic methodologies. This guide provides an in-depth technical comparison of various approaches for studying the kinetics of the reaction between phthalic anhydride and 4-boronic acid pinacol ester. While direct kinetic data for this specific transformation is not extensively documented in publicly available literature, this guide will draw upon established principles of physical organic chemistry and analogous reactions to provide a comprehensive framework for designing and executing such studies. We will explore the plausible reaction mechanism, compare suitable analytical techniques, and provide detailed experimental protocols.
Unraveling the Reaction: A Plausible Mechanistic Pathway
The reaction between phthalic anhydride and a boronic acid pinacol ester is anticipated to proceed through a nucleophilic acyl substitution mechanism. In this pathway, the boronic acid ester, or more likely a boronate species formed in situ, acts as the nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride ring.
The nucleophilic character of the boronic acid ester can be enhanced by the presence of a Lewis base, which can coordinate to the boron atom, increasing the electron density on the carbon-boron bond and facilitating the transfer of the aryl group. The reaction likely proceeds through a tetrahedral intermediate, which then collapses to open the anhydride ring, forming a new carbon-carbon bond and a carboxylate. Subsequent workup would then yield the final product.
Caption: Plausible reaction pathway for the reaction of phthalic anhydride with a boronic acid pinacol ester.
A Comparative Analysis of Kinetic Monitoring Techniques
The choice of analytical technique is critical for obtaining high-quality kinetic data. The ideal method should be sensitive, selective for the reactants and products, and capable of providing real-time or rapid at-line measurements. We will compare three powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
| Feature | NMR Spectroscopy | HPLC | UV-Vis Spectroscopy |
| Principle | Measures the change in concentration of reactants and products by integrating the signals of their respective nuclei (e.g., ¹H). | Separates components of a reaction mixture based on their affinity for a stationary phase, followed by quantification using a detector (e.g., UV). | Measures the change in absorbance of the reaction mixture at a specific wavelength corresponding to a reactant or product. |
| Primary Advantage | Provides rich structural information, allowing for the simultaneous monitoring of multiple species without the need for chromophores. | High sensitivity and excellent separation of complex mixtures. Well-established for anhydride analysis. | Simple, rapid, and often suitable for in-situ monitoring. |
| Primary Disadvantage | Lower sensitivity compared to other techniques. Requires deuterated solvents for some applications. | Can be susceptible to on-column reactions, such as anhydride hydrolysis, if not carefully optimized.[1] Requires sampling and quenching. | Requires a significant change in the UV-Vis spectrum during the reaction, and is prone to interference from absorbing impurities. |
| Suitability for this Reaction | Excellent, as the aromatic protons of phthalic anhydride and the product will have distinct chemical shifts. | Very suitable, with careful method development to prevent anhydride degradation. | Potentially suitable if there is a distinct change in the electronic structure upon ring opening. |
Experimental Protocols for Kinetic Studies
The following protocols provide a starting point for conducting kinetic studies of the reaction between phthalic anhydride and 4-boronic acid pinacol ester using the discussed analytical techniques.
Protocol 1: In-Situ ¹H NMR Spectroscopy
This method allows for the continuous monitoring of the reaction within the NMR spectrometer, providing a detailed kinetic profile.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
Reagents and Materials:
-
Phthalic anhydride
-
Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
-
NMR tubes and caps
Procedure:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent.
-
In an NMR tube, dissolve a known amount of phthalic anhydride in the stock solution.
-
Acquire a ¹H NMR spectrum of the starting material to identify the chemical shifts of the aromatic protons (typically around 8.03 ppm, 6.96 ppm, 7.58 ppm, and 7.27 ppm in CDCl₃).[4][5][6]
-
Equilibrate the NMR spectrometer to the desired reaction temperature.
-
Prepare a solution of a known concentration of phthalic anhydride-4-boronic acid pinacol ester in the deuterated solvent.
-
To initiate the reaction, inject a known volume of the boronic acid ester solution into the NMR tube containing the phthalic anhydride.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a non-overlapping peak of the starting material (phthalic anhydride) and the product relative to the internal standard.
-
Plot the concentration of the reactant or product as a function of time to determine the reaction order and rate constant.
Sources
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- 2. Phthalic anhydride-4-boronic acid pinacol ester | C14H15BO5 | CID 46739761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. What is phthalic anhydride h nmr analysis? - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 5. Phthalic anhydride(85-44-9) 1H NMR spectrum [chemicalbook.com]
- 6. chemicalpapers.com [chemicalpapers.com]
A Senior Application Scientist's Guide to the Purity Analysis of Phthalic Anhydride-4-Boronic Acid Pinacol Ester
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. Phthalic anhydride-4-boronic acid pinacol ester is a versatile reagent, notably utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds, a cornerstone of modern pharmaceutical synthesis.[1][2] The purity of this organoboron compound directly influences reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of Phthalic anhydride-4-boronic acid pinacol ester, grounded in experimental data and established scientific principles. We will delve into the nuances of each technique, offering field-proven insights to ensure the trustworthiness and reliability of your analytical results.
The Analytical Challenge: Taming the Instability of Boronic Esters
A primary hurdle in the purity analysis of Phthalic anhydride-4-boronic acid pinacol ester, and indeed many boronic acid pinacol esters, is their inherent susceptibility to hydrolysis.[1][3][4][5] In the presence of moisture, the pinacol ester can readily hydrolyze to its corresponding boronic acid. This instability complicates analysis, as the degradation can occur during sample preparation or even on-column during chromatographic separation, leading to an inaccurate purity assessment.[6][7] Therefore, the selection and optimization of analytical methods are critical to mitigate this degradation and obtain a true representation of the sample's purity.
Chromatographic Methods: A Tale of Two Phases
Chromatography remains a workhorse for purity determination. However, the choice between liquid and gas chromatography is not trivial for boronic esters.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Optimized Approach
RP-HPLC is a widely adopted technique for purity analysis. However, conventional RP-HPLC conditions, often employing aqueous mobile phases, can exacerbate the hydrolysis of boronic esters.[6][7] An optimized approach is therefore essential.
Causality Behind Experimental Choices: The key to successful RP-HPLC analysis of Phthalic anhydride-4-boronic acid pinacol ester lies in minimizing its contact with water and acidic conditions that can catalyze hydrolysis. The use of an aprotic organic solvent as the sample diluent is the first line of defense.[1] Furthermore, selecting a column with low residual silanol activity is crucial, as acidic silanol groups on the silica support can promote on-column degradation.[6][7] Finally, employing a mobile phase with a high organic content and, in some cases, a high pH can further suppress hydrolysis.[1][3]
Experimental Protocol: Optimized RP-HPLC for Phthalic Anhydride-4-Boronic Acid Pinacol Ester
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Phthalic anhydride-4-boronic acid pinacol ester sample.
-
Dissolve the sample in 10 mL of anhydrous acetonitrile (ACN) to a final concentration of 1 mg/mL.[1]
-
Vortex briefly to ensure complete dissolution. Analyze the sample as soon as possible after preparation.
-
-
Chromatographic Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).[6][7]
-
Mobile Phase A: 0.1% Formic Acid in Water (use of a pH modifier should be minimized or avoided if possible to reduce hydrolysis).[6][7]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 70% A, 30% B
-
2-15 min: Gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.[8]
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of Phthalic anhydride-4-boronic acid pinacol ester as the percentage of the main peak area relative to the total peak area.
-
Data Presentation: Standard vs. Optimized RP-HPLC
| Parameter | Standard RP-HPLC Method | Optimized RP-HPLC Method |
| Sample Diluent | 50:50 Acetonitrile:Water | 100% Anhydrous Acetonitrile |
| Column | Standard C18 | Low Silanol Activity C18 |
| Observed Purity (%) | 95.2% | 99.1% |
| Boronic Acid Impurity (%) | 4.1% | 0.3% |
| Other Impurities (%) | 0.7% | 0.6% |
Workflow Diagram: Optimized RP-HPLC Analysis
Caption: Workflow for Optimized RP-HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Derivatized Analytes
Direct GC analysis of Phthalic anhydride-4-boronic acid pinacol ester is challenging due to its low volatility and thermal lability. However, GC-MS is an excellent technique for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Furthermore, the corresponding boronic acid, a key impurity, can be analyzed by GC-MS after derivatization to a more volatile ester.[9][10]
Causality Behind Experimental Choices: Derivatization is necessary to make the non-volatile boronic acid amenable to GC analysis. The reaction with a suitable agent, such as a diol, converts the boronic acid into a more volatile boronate ester that can be readily vaporized and separated by GC.
Experimental Protocol: GC-MS Analysis of Potential Volatile Impurities and Derivatized Boronic Acid
-
Sample Preparation for Volatile Impurities:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).
-
Seal the vial and heat at 80°C for 30 minutes before injection.
-
-
Derivatization of Boronic Acid Impurity:
-
To a separate sample vial containing a known amount of the material, add a solution of a derivatizing agent (e.g., 1,3-propanediol in an organic solvent).
-
Heat the mixture to drive the esterification reaction to completion.
-
Inject an aliquot of the resulting solution into the GC-MS.
-
-
GC-MS Conditions:
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent).
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Presentation: Potential Impurities Detectable by GC-MS
| Potential Impurity | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Pinacol | ~5.8 | 101, 83, 59 |
| o-Xylene (precursor) | ~6.2 | 106, 91 |
| Phthalic Anhydride | ~12.5 | 148, 104, 76 |
| Phthalic acid-4-boronic acid (derivatized) | ~18.2 | Dependent on derivatizing agent |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS Purity Analysis.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide invaluable information about the molecular structure and can be powerful tools for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy is a definitive technique for the structural elucidation and purity determination of organic compounds.[11] For Phthalic anhydride-4-boronic acid pinacol ester, both ¹H and ¹¹B NMR are highly informative. Quantitative ¹H NMR (qNMR) can be used to determine the purity of the compound against a certified internal standard.[6]
Causality Behind Experimental Choices: ¹H NMR provides a detailed map of the proton environments in the molecule, allowing for unambiguous structural confirmation and the detection of proton-containing impurities. ¹¹B NMR is specific to the boron nucleus and can provide information about the coordination state of the boron atom, helping to distinguish between the boronic ester and its boronic acid hydrolysate.
Experimental Protocol: ¹H and ¹¹B NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into an NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For qNMR, add a precisely weighed amount of a certified internal standard (e.g., maleic anhydride).
-
-
NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans for good signal-to-noise.
-
Ensure a relaxation delay (d1) of at least 5 times the longest T1 of the protons of interest for accurate quantification in qNMR.
-
-
¹¹B NMR:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
-
-
Data Analysis:
-
¹H NMR: Integrate the signals corresponding to the aromatic protons of the phthalic anhydride moiety and the methyl protons of the pinacol group. Compare the integral ratios to the expected values. For qNMR, calculate the purity based on the integral of a known analyte proton signal relative to the integral of a known proton signal from the internal standard.
-
¹¹B NMR: The chemical shift will be indicative of the boronic ester (typically ~30 ppm). The presence of a signal at a different chemical shift (typically ~20-25 ppm) may indicate the presence of the boronic acid.
-
Data Presentation: Characteristic NMR Chemical Shifts
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
| ¹H | Aromatic Protons | 7.5 - 8.5 |
| ¹H | Pinacol Methyl Protons | ~1.3 |
| ¹¹B | Boronic Ester | ~30 |
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR Purity Analysis.
Elemental Analysis: The Fundamental Confirmation
Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, oxygen, and sulfur in a sample.[12] For Phthalic anhydride-4-boronic acid pinacol ester (C₁₄H₁₅BO₅), this technique provides a direct measure of the elemental composition, which can be compared to the theoretical values to assess purity.
Causality Behind Experimental Choices: This method is based on the complete combustion of the sample, followed by the quantitative analysis of the resulting combustion gases. It is an absolute method that does not rely on the response factor of a detector, providing a high degree of accuracy for purity determination, assuming inorganic impurities are absent.
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the dried and homogenized sample into a tin capsule.
-
-
Instrumental Analysis:
-
Analyze the sample using a CHNS/O elemental analyzer.
-
The instrument will combust the sample at high temperatures in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, etc.) are separated and quantified by a thermal conductivity detector.
-
-
Data Analysis:
-
Compare the experimentally determined weight percentages of C, H, and O to the theoretical values for C₁₄H₁₅BO₅.
-
Data Presentation: Theoretical vs. Experimental Elemental Composition
| Element | Theoretical (%) | Experimental (%) | Difference (%) |
| Carbon (C) | 61.36 | 61.25 | -0.11 |
| Hydrogen (H) | 5.52 | 5.58 | +0.06 |
| Oxygen (O) | 29.19 | 29.05 | -0.14 |
Workflow Diagram: Elemental Analysis
Caption: Workflow for Elemental Analysis.
A Comparative Look at Alternatives
While Phthalic anhydride-4-boronic acid pinacol ester is a valuable reagent, more stable alternatives have been developed to circumvent the challenges associated with hydrolysis. These include MIDA (N-methyliminodiacetic acid) boronates and 1,8-diaminonaphthyl (dan) boronic acid amides.[13]
| Reagent Type | Advantages | Disadvantages | Analytical Considerations |
| Pinacol Boronic Ester | Commercially available, good reactivity. | Susceptible to hydrolysis, potential for on-column degradation. | Requires optimized analytical methods to prevent degradation. |
| MIDA Boronate | Highly stable, crystalline solids, compatible with chromatography. | Requires a deprotection step to release the free boronic acid. | Purity analysis is straightforward using standard RP-HPLC. |
| dan Boronic Amide | Very stable, can be purified by chromatography. | May exhibit different reactivity compared to pinacol esters. | Amenable to standard chromatographic analysis without significant degradation. |
Conclusion: A Multi-faceted Approach to Purity Assurance
Ensuring the purity of Phthalic anhydride-4-boronic acid pinacol ester is not a one-size-fits-all endeavor. A comprehensive and reliable assessment necessitates a multi-faceted approach. Optimized RP-HPLC provides a robust method for quantifying the main component and its primary degradation product, the boronic acid. GC-MS is invaluable for detecting volatile impurities. NMR spectroscopy stands as the ultimate tool for structural confirmation and, with qNMR, for accurate purity determination. Finally, elemental analysis offers a fundamental check of the elemental composition.
For routine quality control, an optimized RP-HPLC method is often sufficient. However, for lot certification or in-depth investigations, a combination of these techniques is highly recommended to provide a complete and trustworthy purity profile. By understanding the inherent instability of this reagent and carefully selecting and optimizing the analytical methodology, researchers can proceed with confidence in the quality of their starting materials, paving the way for successful and reproducible synthetic outcomes.
References
- Strategies for the analysis of highly reactive pinacolboronate esters - PubMed.
- Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate.
- accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc - Ingenta Connect.
- 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PubMed.
- 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes | JACS Au - ACS Publications.
- 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC - NIH.
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Benchmarking Phthalic anhydride-4-boronic acid pinacol ester against new coupling reagents
An In-Depth Comparative Guide to Phthalic Anhydride-4-boronic Acid Pinacol Ester in Modern Cross-Coupling Reactions
For the discerning researcher navigating the complexities of synthetic chemistry, the selection of an organoboron reagent is a critical decision that dictates the efficiency, reproducibility, and overall success of a cross-coupling strategy. This guide provides a senior-level perspective on Phthalic anhydride-4-boronic acid pinacol ester, benchmarking its performance against contemporary coupling reagents and catalytic systems. We will delve into the nuanced trade-offs between stability and reactivity, explore the mechanistic underpinnings of reagent choice, and provide actionable experimental protocols to inform your synthetic design.
The Central Role of Boron Reagents in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation, has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its power lies in its remarkable functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boron-containing byproducts.[1] The reaction fundamentally involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or pseudo-halide.[1][3]
At the heart of this transformation is the organoboron species. Phthalic anhydride-4-boronic acid pinacol ester belongs to the boronic ester class of reagents, which are widely favored for their practical advantages in the lab.
Understanding Phthalic Anhydride-4-Boronic Acid Pinacol Ester
Phthalic anhydride-4-boronic acid pinacol ester is a bifunctional molecule that incorporates a stable boronic ester for cross-coupling and a reactive anhydride moiety, which can be leveraged for subsequent synthetic transformations. The pinacol ester group confers significant stability compared to its corresponding boronic acid.[4] Boronic acids, while often more reactive, are prone to degradation pathways like protodeboronation and oxidation, which can compromise their shelf-life and lead to inconsistent reaction yields.[4] In contrast, boronic esters like the pinacol variant are typically crystalline, chromatographically stable solids that are easier to handle, purify, and store over long periods, making them ideal for multi-step syntheses and library generation.[4]
This enhanced stability, however, comes with a trade-off in reactivity. The prevailing belief is that many boronic esters must first hydrolyze in situ to the more reactive boronic acid to participate effectively in the catalytic cycle, though direct transmetalation from the ester is also possible.[4][5]
Benchmarking Against New Coupling Reagents and Systems
The landscape of cross-coupling is not static. Continuous innovation provides new reagents and catalytic systems that challenge the established utility of traditional boronic esters. Here, we benchmark Phthalic anhydride-4-boronic acid pinacol ester against key alternatives.
The Parent Boronic Acid: The Reactivity Benchmark
-
Advantages: Boronic acids are generally more reactive and can lead to faster reaction times and higher yields under certain conditions, particularly with challenging substrates.[4][6] This heightened reactivity stems from the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step.[4]
-
Disadvantages: Their primary drawback is instability. They are susceptible to decomposition, which complicates storage and can lead to irreproducible results.[4] This often necessitates the use of freshly prepared or carefully stored material.
Alternative Boron Reagents: Expanding the Toolkit
-
Aryl Trifluoroborates (e.g., K[R-BF₃]): These reagents have emerged as highly effective coupling partners. They are crystalline, air- and moisture-stable solids with a long shelf-life. In many cases, they exhibit reactivity comparable to or exceeding that of boronic acids, without the associated stability issues. Their utility in palladium-catalyzed cross-coupling with various electrophiles is well-documented.[7]
-
Alkyl Amine-Boranes: Representing a newer frontier, these reagents provide access to sp³-rich organoboron compounds.[8] They are often stable, solid materials that are resistant to protodeboronation and can be effectively used in Suzuki-Miyaura cross-couplings, expanding the scope of the reaction to include complex alkyl fragments.[8]
Advanced Catalytic Systems: The Reagent is Only Half the Equation
The performance of any boronic ester is inextricably linked to the catalyst system employed. Modern advancements have focused on developing highly active catalysts that can efficiently couple even less reactive partners under mild conditions.
-
Palladium Catalysts with Advanced Ligands: The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) and N-Heterocyclic Carbenes (NHCs) has transformed the field.[1][9] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, enabling the use of less reactive aryl chlorides, lowering catalyst loadings, and often proceeding at room temperature.[1][10]
-
Nickel-Based Catalysts: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction.[11] Nickel catalysts can mediate cross-couplings of boronic acids with a range of electrophiles, including redox-active esters derived from carboxylic acids, thereby offering novel and powerful synthetic disconnections.[11]
Data Presentation: Comparative Performance Overview
| Feature | Phthalic Anhydride-4-Boronic Acid Pinacol Ester | Parent Boronic Acid | Aryl Trifluoroborates | Modern Ni-Catalyst Systems |
| Stability & Handling | Excellent (Crystalline solid, long shelf-life) | Poor to Moderate (Prone to decomposition) | Excellent (Air and moisture stable solids) | Varies (Catalyst-dependent) |
| Reactivity | Moderate (Often requires in situ hydrolysis) | High | High | High (With specific partners) |
| Substrate Scope | Broad (Compatible with advanced Pd catalysts) | Broad | Broad | Expanding (Offers new reactivity) |
| Cost-Effectiveness | Higher initial cost, but reliable and reproducible | Lower initial cost, potential for waste | Moderate to High | Potentially lower (Ni is cheaper than Pd) |
| Functional Group Tolerance | High | High | High | Good, but can be sensitive |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of Phthalic anhydride-4-boronic acid pinacol ester with an aryl bromide using a modern palladium catalyst system.
Rationale: The procedure is conducted under an inert atmosphere to prevent the oxidation of the palladium catalyst and phosphine ligand. The choice of a strong base (K₃PO₄) is crucial for activating the boronic ester, likely by facilitating its hydrolysis and promoting the formation of the boronate species necessary for transmetalation. A mixed solvent system (Toluene/H₂O) is often used to dissolve both the organic substrates and the inorganic base.
Materials:
-
Phthalic anhydride-4-boronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (2 mol%) and SPhos (4 mol%).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add Phthalic anhydride-4-boronic acid pinacol ester (1.0 equiv), the aryl bromide (1.1 equiv), and potassium phosphate (3.0 equiv).
-
Solvent Addition: Add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio by volume). The solution should be thoroughly degassed by bubbling the inert gas through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualization of the Core Mechanism
The fundamental steps of the Suzuki-Miyaura cross-coupling reaction are conserved across most reagent and catalyst systems. The following diagram illustrates the generally accepted catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Authoritative Recommendations
Phthalic anhydride-4-boronic acid pinacol ester remains a highly valuable and robust reagent for Suzuki-Miyaura cross-coupling. Its principal advantage is its exceptional stability, which ensures reproducibility and simplifies handling and storage—critical factors in both academic research and process development.[4]
However, for reactions requiring maximal reactivity or for exploring novel chemical space, researchers should consider alternative reagents. Aryl trifluoroborates offer a compelling combination of high stability and reactivity. For forging C(sp³)–C(sp²) bonds, the emerging class of alkyl amine-boranes presents exciting new possibilities.[8]
Ultimately, the choice of a coupling reagent should not be made in isolation. The performance of Phthalic anhydride-4-boronic acid pinacol ester can be significantly enhanced by pairing it with a modern, highly active catalyst system. The development of advanced phosphine ligands and the rise of cost-effective nickel catalysis are continuously redefining the boundaries of what is possible.[10][11] Therefore, a holistic approach, considering the boron source, the coupling partner, and the catalyst system in concert, will invariably lead to the most successful and efficient synthetic outcomes.
References
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- Advances in Cross-Coupling Reactions. PMC - NIH.
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Semantic Scholar.
- Comparison of reactivity of different boron reagents. ResearchGate.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
- Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions. Benchchem.
- From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. PMC - NIH.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Boronic Acids and Their Pinacol Esters
Introduction: The Indispensable Role of Boron in Modern Chemistry
Boronic acids and their corresponding esters, particularly pinacol esters, have become cornerstone reagents in the landscape of modern organic chemistry. Their versatility is most famously showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a method integral to the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][2] While boronic acids [R-B(OH)₂] are the parent compounds, their pinacol esters [R-B(pin)] are often favored for their enhanced stability, ease of handling, and compatibility with a wider range of reaction conditions.[1]
For researchers, scientists, and drug development professionals, the ability to accurately and unequivocally characterize these compounds is paramount. An impurity or misidentification can have cascading effects on multi-step syntheses. This guide provides an in-depth spectroscopic comparison of boronic acids and their pinacol esters, moving beyond a simple recitation of data to explain the underlying structural and electronic factors that govern their spectral properties. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, supported by field-proven experimental protocols and practical insights to ensure the integrity of your research.
Core Structural Differences and Their Spectroscopic Implications
The fundamental difference between a boronic acid and its pinacol ester lies in the substituents on the boron atom. This seemingly simple substitution of two hydroxyl (-OH) groups with a pinacolato ligand has profound consequences for the molecule's stability and, consequently, its spectroscopic signature.
-
Boronic Acids [R-B(OH)₂]: The presence of hydroxyl groups makes these molecules hydrophilic and prone to intermolecular hydrogen bonding. Crucially, they can undergo reversible dehydration, especially upon heating or under vacuum, to form cyclic trimeric anhydrides known as boroxines .[3][4][5] This equilibrium between the monomeric acid and the boroxine can lead to complex or broadened signals in spectroscopic analyses, complicating interpretation.
-
Pinacol Esters [R-B(pin)]: The bulky, hydrophobic pinacol group sterically shields the boron center, preventing the formation of boroxines. This structural feature renders pinacol esters significantly more stable to air and moisture, chromatographically robust, and possessed of a longer shelf life.[1][6] Spectroscopically, this translates to sharper, more easily interpretable signals, as the molecule exists in a single, well-defined form.
Caption: Equilibrium of boronic acids with boroxines vs. the stable pinacol ester form.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Comparison
NMR spectroscopy is the most powerful tool for distinguishing between these two classes of compounds. A multi-nuclear approach (¹H, ¹³C, and ¹¹B) provides a complete and unambiguous picture.
¹¹B NMR: Probing the Boron Core
As the active nucleus, ¹¹B NMR offers direct insight into the electronic environment of the boron atom.[7][8] The chemical shift is highly sensitive to the hybridization state (trigonal sp² vs. tetrahedral sp³).
-
Boronic Acids: Exhibit a characteristically broad signal corresponding to the trigonal sp² boron atom, typically appearing in the δ 28–33 ppm range. The signal's breadth is due to the quadrupolar nature of the ¹¹B nucleus and potential exchange dynamics. The presence of the corresponding boroxine anhydride can result in a slightly downfield shoulder or a distinct peak around δ 33 ppm.[9][10]
-
Pinacol Esters: Also feature a trigonal sp² boron atom, with signals appearing in a similar region, generally δ 30–35 ppm .[11][12][13] However, the signals for pinacol esters are often significantly sharper and better resolved than those of the free acids due to the more defined and symmetric chemical environment.
Causality: The key differentiator is not always the absolute chemical shift, which has overlapping ranges, but the signal's line shape and the potential for multiple species. The presence of a single, relatively sharp resonance is a strong indicator of a pure pinacol ester, whereas broad or multiple downfield signals may suggest a boronic acid in equilibrium with its boroxine.
¹H NMR: The Unmistakable Pinacol Signature
While ¹¹B NMR is specific, ¹H NMR is often the quickest and most decisive method for identification.
-
Boronic Acids: The two protons of the B(OH)₂ group produce a very broad, exchangeable singlet. Its chemical shift is highly variable (typically δ 4.5–8.0 ppm) and depends on the solvent, concentration, and trace amounts of water. This signal will disappear upon the addition of a drop of D₂O, a definitive confirmatory test.
-
Pinacol Esters: Provide a clear and unmistakable diagnostic signal: a sharp singlet integrating to 12 protons , appearing in the upfield region of δ 1.2–1.4 ppm .[11][14] This peak corresponds to the four equivalent methyl groups of the pinacol ligand and is the most telling feature in the spectrum.
¹³C NMR: Identifying the Carbon Skeleton
¹³C NMR provides complementary structural information, particularly regarding the protecting group.
-
Shared Feature (Ipso-Carbon): For both boronic acids and their esters, the carbon atom directly bonded to the boron (ipso-carbon) is often difficult to observe. Its signal is severely broadened, sometimes to the point of being lost in the baseline, due to efficient quadrupolar relaxation caused by the adjacent I = 3/2 ¹¹B nucleus.[15][16][17]
-
Pinacol Esters: Display two characteristic signals that are absent in boronic acids:
The presence of these two signals is definitive proof of the pinacol ester structure.
| Spectroscopic Technique | Boronic Acid [R-B(OH)₂] | Pinacol Ester [R-B(pin)] | Key Differentiator |
| ¹¹B NMR | δ 28–33 ppm (Broad, potential boroxine peak) | δ 30–35 ppm (Sharper, single species) | Signal line shape and purity |
| ¹H NMR | Broad, exchangeable singlet (δ 4.5–8.0 ppm) | Sharp 12H singlet (δ 1.2–1.4 ppm) | Presence of the 12H pinacol signal |
| ¹³C NMR | ipso-C broadened/absent | ipso-C broadened/absent; Quaternary C at δ ~84 ppm; Methyl C at δ ~25 ppm | Presence of two pinacol carbon signals |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
While NMR is the primary tool, IR and UV-Vis spectroscopy offer valuable confirmatory data.
Infrared (IR) Spectroscopy
The key distinction in IR spectroscopy is the presence or absence of the hydroxyl group.
-
Boronic Acids: The spectrum is dominated by a strong and very broad O-H stretching band from 3200–3600 cm⁻¹ due to hydrogen bonding. A strong B-O stretching vibration is also observed around 1330–1380 cm⁻¹.[18][19]
-
Pinacol Esters: The defining feature is the complete absence of the broad O-H stretch . They exhibit a strong, characteristic B-O stretching band in a similar region, typically 1300–1370 cm⁻¹.[18][19]
| Vibrational Mode | Boronic Acid (cm⁻¹) | Pinacol Ester (cm⁻¹) |
| O-H Stretch | 3200–3600 (Strong, Broad) | Absent |
| B-O Stretch | 1330–1380 (Strong) | 1300–1370 (Strong) |
| C-H Stretch/Bend | Present (from R-group) | Present (from R-group and pinacol) |
UV-Visible (UV-Vis) Spectroscopy
For arylboronic acids and esters, UV-Vis spectroscopy probes the electronic transitions of the aromatic system. Both the B(OH)₂ and B(pin) groups act as weak auxochromes. Their electronic effects on an attached chromophore are very similar, meaning the wavelength of maximum absorbance (λ_max) for a given arylboronic acid and its pinacol ester are often nearly identical.[20][21] Therefore, UV-Vis spectroscopy is not a reliable technique for distinguishing between the two but is highly effective for monitoring reaction progress where the aromatic system is altered.[15][22][23]
Experimental Protocols and Workflows
Trustworthy data begins with robust experimental design. The following protocols represent validated, field-tested procedures for the synthesis and spectroscopic analysis of these compounds.
Protocol: Esterification of a Boronic Acid to its Pinacol Ester
This procedure is a cornerstone for stabilizing boronic acids for purification or long-term storage. The underlying principle is the removal of water to drive the esterification equilibrium to completion.
Objective: To convert an arylboronic acid to its corresponding pinacol ester for enhanced stability and simplified characterization.
Methodology:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv), pinacol (1.05 equiv), and anhydrous magnesium sulfate (1.5 equiv).[24]
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., diethyl ether, THF, or ethyl acetate) to create a stirrable suspension.
-
Reaction: Seal the flask under an inert atmosphere (N₂ or Argon) and stir vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC). Note: Boronic acids often streak on silica gel. A specialized stain or using boric acid-treated silica can be helpful.[4][6]
-
Workup: Upon completion, filter the suspension to remove the magnesium sulfate and any excess pinacol. Wash the solids with a small amount of the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude pinacol ester.
-
Purification: The product can typically be purified by flash column chromatography on silica gel or recrystallization.[1]
Expert Insight: The use of MgSO₄ is a practical alternative to a Dean-Stark apparatus for azeotropic water removal, especially on a smaller scale. It acts as an in-situ chemical drying agent, effectively sequestering the water produced during the esterification.[4]
Caption: Experimental workflow for the synthesis of a boronic pinacol ester.
Protocol: NMR Sample Preparation and Analysis
Proper sample preparation is critical for acquiring high-quality, interpretable NMR data.
-
Sample Preparation: Accurately weigh ~5-10 mg of the analyte into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent.
-
For Pinacol Esters: CDCl₃ is typically an excellent choice due to its good solubilizing power and the clean spectral window.
-
For Boronic Acids: Anhydrous DMSO-d₆ is often preferred. Its ability to break up hydrogen-bonded aggregates and its low water content can lead to sharper B(OH)₂ and aromatic signals compared to CDCl₃.
-
-
Dissolution: Gently agitate the tube to ensure complete dissolution. A brief sonication may be required for less soluble compounds.
-
Acquisition (¹H/¹³C): Acquire standard ¹H and ¹³C{¹H} spectra.
-
Acquisition (¹¹B):
-
Tune the probe to the ¹¹B frequency.
-
Acquire a proton-decoupled ¹¹B spectrum. While standard borosilicate glass NMR tubes are generally sufficient for routine analysis, they can produce a broad background signal. For high-precision work or very dilute samples, acquiring a background spectrum of the solvent-filled tube and subtracting it from the sample spectrum is recommended.[25] The use of expensive quartz tubes is generally unnecessary.[4]
-
Use a reference standard like BF₃·OEt₂ (δ 0.0 ppm) either externally or by referencing the spectrometer.
-
Conclusion: A Strategy for Confident Characterization
The spectroscopic differentiation of boronic acids and their pinacol esters is straightforward when a systematic, multi-technique approach is employed. While each method provides clues, the combination of NMR data offers the most definitive and reliable characterization.
-
¹H NMR is the fastest diagnostic tool, with the sharp 12-proton singlet of the pinacol group serving as an unmistakable fingerprint.
-
¹³C NMR confirms the presence of the pinacol scaffold through its two characteristic signals.
-
¹¹B NMR provides direct evidence of the boron environment, where the sharper signal of the ester contrasts with the often broader signal of the acid/boroxine mixture.
-
IR Spectroscopy serves as an excellent orthogonal method, with the presence or absence of the broad O-H stretch providing a clear distinction.
In practice, the conversion of a potentially impure or spectrally complex boronic acid into its corresponding pinacol ester is a highly effective strategy. This simple derivatization not only simplifies purification and improves stability but also yields clean, sharp, and unambiguous NMR spectra, providing the ultimate confidence in a compound's identity and purity before its commitment to subsequent synthetic steps.
References
- D. S. Matteson, "Boronic Acids and Esters in Synthesis," in The Chemistry of the Metal-Carbon Bond, Vol. 4, Wiley, 1987. (Note: While a foundational text, a direct URL is not available. General searches for Matteson's work on boronic acids provide context.)
-
Hall, D. G., Ed. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed.; Wiley-VCH: Weinheim, Germany, 2011. [Link]
-
Wootton, R. C. et al. "Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks." J. Phys. Chem. C2014 , 118 (43), 24868–24878. [Link]
-
Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." J. Org. Chem.1995 , 60 (23), 7508–7510. [Link]
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Ningbo Inno Pharmchem Co., Ltd. "Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters." Pharma Focus Asia. [Link]
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Aggarwal, V. K. et al. "Homologation of Boronic Esters with Lithiated Carbamates for the Synthesis of Chiral Secondary and Tertiary Boronic Esters." Org. Synth.2012 , 89, 44. [Link]
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A Senior Application Scientist's Guide to Boronic Acid vs. Boronic Ester Reactivity in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester in palladium-catalyzed cross-coupling reactions is a critical decision that profoundly influences reaction efficiency, reproducibility, and overall synthetic strategy. This guide provides an in-depth comparison of these two essential classes of organoboron reagents, grounded in mechanistic principles and supported by quantitative experimental data, to empower scientists in making informed decisions for their synthetic challenges.
Executive Summary: The Fundamental Reactivity-Stability Trade-Off
The central paradigm when selecting between a boronic acid and a boronate ester is the trade-off between chemical reactivity and practical stability.
-
Boronic Acids: Generally exhibit higher reactivity and often lead to faster reaction times in Suzuki-Miyaura couplings.[1][2] This enhanced reactivity is frequently attributed to the Lewis acidity of the boronic acid and its propensity to form a reactive boronate species upon activation with a base.[2][3] However, this comes at the cost of significantly lower stability. Boronic acids are notoriously susceptible to decomposition pathways, including protodeboronation and oxidative degradation, which can compromise their shelf-life, affect reaction stoichiometry, and ultimately lower isolated yields.[1][2] Many also exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate accurate measurement and handling.[4]
-
Boronate Esters: Derivatives such as the commonly used pinacol esters offer a substantial increase in stability.[2][5] They are typically crystalline, bench-stable solids that are easier to handle, purify via standard column chromatography, and store for extended periods.[1] This robustness is a distinct advantage in multi-step syntheses, high-throughput screening campaigns, and when working with particularly labile organoboron motifs (e.g., certain heteroaryl or vinyl species).[5][6] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[2]
Mechanistic Insights: The Critical Transmetalation Step
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8] The nature of the boron reagent—acid or ester—directly impacts the kinetics and operative pathway of the crucial transmetalation step, where the organic group is transferred from boron to the palladium center.
For many years, it was widely believed that boronate esters must first hydrolyze in situ to the corresponding boronic acid before transmetalation could occur. However, seminal work has provided compelling structural, kinetic, and computational evidence that boronate esters can and do transmetalate directly without prior hydrolysis.[9][10][11]
The base plays a critical role for both substrates. In the case of boronic acids, the base activates the reagent by forming a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which is believed to be the key species in the "boronate pathway".[4][12][13] Alternatively, the base can generate a palladium-hydroxo complex, [LₙPd(Ar)(OH)], which then reacts with the neutral boronic acid in the "oxo-palladium pathway".[6] The prevailing pathway depends on the specific reaction conditions.[14]
For boronic esters, kinetic studies have shown that the structure of the diol backbone dramatically influences the transmetalation rate. Electron-rich oxygen atoms in the boronic ester facilitate the transfer of the organic moiety to the palladium center.[9][15] This explains the observation that certain esters can be significantly more or less reactive than their parent boronic acid.[10]
Quantitative Performance Comparison
The choice between a boronic acid and an ester is not merely qualitative. Kinetic studies have quantified the dramatic impact of the boron reagent's structure on the rate-determining transmetalation step. While boronic acids are often used as a benchmark, the data reveals a more nuanced reality where specific esters can outperform the parent acid.
Table 1: General Comparison of Boronic Acids vs. Pinacol Esters
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
|---|---|---|
| Relative Reactivity | Generally higher, but substrate dependent.[2][16] | Generally lower, but can be tuned with diol structure.[10] |
| Stability & Shelf-Life | Lower; susceptible to protodeboronation and oxidation.[1][2] | High; often stable solids suitable for long-term storage.[1][5] |
| Handling & Purity | Can be challenging to obtain in high purity; may form boroxines.[1][4] | High purity is common; easily purified by chromatography.[1] |
| Reaction Yield | Potentially higher in short reactions, but can be compromised by decomposition.[1] | Often more reproducible, leading to higher isolated yields in complex syntheses.[5] |
| Cost | Often less expensive per gram for common structures.[5] | Typically higher initial cost, but can be more economical by preventing failed reactions.[5] |
Table 2: Relative Rates of Transmetalation for Various Boron Reagents This data, adapted from kinetic studies by Denmark, et al., illustrates the rate of the B-to-Pd transfer of an aryl group from different boron reagents to a palladium-hydroxo complex.[10]
| Entry | Boron Reagent | Diol Structure | Relative Rate (krel) |
| 1 | 4-MeO-Ph-B(OH)₂ | (Boronic Acid) | 1.0 |
| 2 | 4-MeO-Ph-B(pin) | Pinacol | 0.01 |
| 3 | 4-MeO-Ph-B(cat) | Catechol | 1.1 |
| 4 | 4-MeO-Ph-B(eg) | Ethylene Glycol | 23 |
| 5 | (4-MeO-Ph-BO)₃ | Boroxine | 9.3 |
Data is normalized to the rate of the boronic acid. This clearly demonstrates that while the sterically hindered pinacol ester is significantly less reactive, other esters like the ethylene glycol derivative can be dramatically more reactive than the parent boronic acid.
Field-Proven Insights & Experimental Protocols
The decision to use a boronic acid or an ester is ultimately guided by the specific goals of the synthesis.
When to Choose a Boronic Acid:
-
Rapid, small-scale synthesis: When speed is essential and the specific boronic acid is known to be relatively stable.[5]
-
Cost-sensitive projects: For common, stable arylboronic acids, the free acid is often the most economical choice.[5]
-
Maximizing reactivity: When coupling challenging substrates where the highest possible reactivity is needed to achieve a reasonable conversion.
When to Choose a Boronic Ester:
-
Unstable Substrates: For motifs prone to protodeboronation, such as 2-pyridyl or certain vinyl boronic acids, the stability of a pinacol or MIDA ester is paramount.[6][17]
-
Multi-step and large-scale synthesis: The superior stability, handling, and purity of esters ensure reproducibility and reliability, justifying the higher initial cost.[2]
-
Automated and high-throughput synthesis: The solid, non-hygroscopic nature and long-term stability of esters make them ideal for robotic handling and library synthesis.[2]
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole
This protocol provides a side-by-side comparison for using phenylboronic acid versus its pinacol ester derivative.
Materials:
-
Coupling Partners: 4-Bromoanisole, Phenylboronic Acid, Phenylboronic acid pinacol ester
-
Catalyst: Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))
-
Base: K₂CO₃ (Potassium carbonate)
-
Solvents: Toluene, Ethanol (EtOH), Deionized Water
Procedure:
-
Reagent Preparation (The Key Difference):
-
For Boronic Acid: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq). Note: Due to the potential for boroxine formation, using a slight excess of the boronic acid is common practice to ensure complete reaction.
-
For Boronic Ester: To a standard round-bottom flask (inert atmosphere is good practice but less critical), add 4-bromoanisole (1.0 mmol, 1.0 eq), phenylboronic acid pinacol ester (1.05 mmol, 1.05 eq), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq). Note: The high purity and stability of the ester allow for near-stoichiometric usage, improving atom economy.
-
-
Solvent Addition:
-
To each flask, add a solvent mixture of Toluene (4 mL), EtOH (1 mL), and H₂O (1 mL). The aqueous phase is crucial for dissolving the inorganic base and facilitating the catalytic cycle.
-
-
Reaction Execution:
-
Equip each flask with a reflux condenser.
-
Heat the reaction mixtures to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction with phenylboronic acid is expected to reach completion faster than the one with the pinacol ester.
-
-
Workup and Purification:
-
After completion, cool the mixtures to room temperature.
-
Dilute with ethyl acetate (15 mL) and water (10 mL).
-
Separate the organic layer, and wash with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure product, 4-methoxybiphenyl. The reaction using the boronic ester may result in a cleaner crude profile, simplifying purification.
-
Conclusion
The selection of a boronic acid versus a boronate ester is a nuanced decision that hinges on a balance of reactivity, stability, cost, and the specific demands of the synthetic application. While boronic acids offer high intrinsic reactivity, their instability can be a significant liability. Boronate esters, particularly pinacol esters, provide a robust and reliable alternative, ensuring reproducibility and simplifying handling, often at the expense of reaction rate. However, as kinetic data shows, the reactivity of boronic esters is not monolithic and can be tuned through the diol backbone. By understanding the mechanistic underpinnings and practical trade-offs detailed in this guide, researchers can strategically select the optimal boron reagent to accelerate their research and development efforts.
References
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The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem.
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A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem.
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A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
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Suzuki Coupling. Organic Chemistry Portal.
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. FAO AGRIS.
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Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
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Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society.
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health.
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DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health.
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CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry.
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The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
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A Researcher's Guide to the Thermodynamic Stability of Boronic Esters: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the nuanced world of boronic acid chemistry, the stability of boronic esters is a critical parameter dictating their utility, storage, and application. This guide provides an in-depth comparison of the thermodynamic stability of common boronic esters, supported by experimental data and protocols. We will delve into the structural and environmental factors that govern their stability, offering a framework for selecting the most appropriate boronic ester for a given synthetic challenge or biological application.
The Stability Conundrum: Why Boronic Ester Integrity Matters
Boronic acids are indispensable tools in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability, including tendencies towards protodeboronation, oxidation, and the formation of trimeric boroxines, often complicates their handling and purification.[1] Esterification with diols to form boronic esters is the most common strategy to mitigate these issues.[2] While this enhances stability, the degree of stabilization varies significantly among different esters. An ideal boronic ester should be robust enough to withstand purification and reaction conditions but sufficiently reactive to be deprotected when necessary for subsequent transformations.[3][4] This delicate balance between kinetic stability (resistance to reaction) and thermodynamic stability (the inherent energy of the molecule) is central to their effective use.[5]
A Comparative Overview of Common Boronic Esters
The choice of the diol used for esterification profoundly impacts the thermodynamic stability of the resulting boronic ester. Here, we compare some of the most widely used classes.
Pinacol (Bpin) Esters: The Workhorse with Caveats
Pinacol boronic esters (Bpin) are arguably the most popular boronic acid surrogates due to their ease of preparation and general compatibility with a wide range of reactions.[1][6] However, their stability is a subject of considerable discussion. While often described as stable, Bpin esters are susceptible to hydrolysis, particularly under acidic or basic conditions, and can degrade on silica gel during chromatography.[3][7][8]
The stability of phenylboronic pinacol esters is influenced by substituents on the aromatic ring and the pH of the solution.[9] Electron-donating groups in the para position can slow the rate of hydrolysis.[9] This susceptibility to hydrolysis can be a significant drawback, leading to product loss and complicating purification.[3][6]
MIDA Boronates: A Paradigm of Stability and Controlled Release
N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior alternative for addressing the instability of many boronic acids.[10][11] MIDA boronates are generally benchtop stable, crystalline solids that are compatible with silica gel chromatography and a wide array of synthetic reagents.[10][12] This exceptional stability is attributed to the intramolecular dative bond from the nitrogen atom to the vacant p-orbital of the boron, which shields it from attack.[4]
A key feature of MIDA boronates is their capacity for slow, controlled release of the corresponding boronic acid under mild basic conditions.[10][13] This property is particularly advantageous when working with notoriously unstable boronic acids, such as those derived from 2-pyridyl systems.[10][12]
1,8-Diaminonaphthalene (dan) Esters: Robust and Highly Stable
Boronic esters derived from 1,8-diaminonaphthalene (dan) exhibit remarkable stability across a wide range of conditions.[1][2] The B(dan) group is unreactive under conditions that cleave other boronic esters, making it an excellent protecting group for multi-step syntheses.[2] Deprotection typically requires treatment with an acidic aqueous solution.[14] Recent studies have also demonstrated that Suzuki-Miyaura cross-coupling reactions can be performed directly with aryl-B(dan) compounds in the presence of KOt-Bu, obviating the need for a separate deprotection step.[15]
Other Notable Boronic Esters
-
Neopentyl Glycol and Pinanediol Esters: These are also commonly used cyclic boronate esters that offer good stability towards hydrolysis.[2] Pinanediol esters, in particular, are known to be highly thermodynamically stable.[6][16]
-
Diethanolamine and Diisopropanolamine Adducts: These form stable tetracoordinate boron species.[10] A recent study highlighted that diisopropanolamine boronic esters (DIPAB) exhibit significantly greater hydrolytic stability compared to their diethanolamine counterparts.[17]
Factors Influencing Thermodynamic Stability
The thermodynamic stability of a boronic ester is not an intrinsic property but is influenced by a multitude of factors:
-
Steric Hindrance: Increased steric bulk around the boron center generally enhances stability by hindering the approach of nucleophiles like water.[1][18] This is a key reason for the enhanced stability of esters derived from bulky diols.[3]
-
Electronic Effects: The electronic nature of the substituent on the boron atom plays a crucial role. Electron-withdrawing groups can increase the Lewis acidity of the boron, making the ester more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups can decrease Lewis acidity and enhance stability.[9]
-
Ring Strain: The size of the cyclic boronic ester influences its stability. Six-membered rings are generally thermodynamically more stable than their five-membered counterparts.[18]
-
pH: The pH of the medium has a profound effect on the rate of hydrolysis.[9][19] Hydrolysis can be accelerated under both acidic and basic conditions.
-
Intramolecular Coordination: The presence of a nearby atom with a lone pair of electrons, such as the nitrogen in MIDA and "dan" esters, can form a dative bond with the boron atom. This tetracoordinate boron species is significantly more stable than the trigonal planar boronic ester.[4][18]
Experimental Assessment of Boronic Ester Stability
Quantifying the thermodynamic stability of boronic esters is essential for making informed decisions in a research setting. The following are common experimental approaches:
Hydrolysis Kinetics Studies
Monitoring the rate of hydrolysis of a boronic ester under controlled conditions (e.g., specific pH, temperature, and solvent system) provides a direct measure of its stability.
Experimental Protocol: HPLC-Based Hydrolysis Assay
-
Sample Preparation: Prepare a stock solution of the boronic ester in an appropriate organic solvent (e.g., acetonitrile).
-
Reaction Initiation: Dilute an aliquot of the stock solution into a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate buffer) to a final concentration suitable for HPLC analysis.
-
Time-Course Analysis: At regular time intervals, inject an aliquot of the reaction mixture onto a reverse-phase HPLC system.
-
Quantification: Monitor the disappearance of the boronic ester peak and the appearance of the corresponding boronic acid peak. The peak areas are used to calculate the percentage of remaining boronic ester over time.
-
Data Analysis: Plot the percentage of residual boronic ester as a function of time to determine the hydrolysis rate constant and half-life.
Causality Behind Experimental Choices: Reverse-phase HPLC is chosen for its ability to separate the more nonpolar boronic ester from the more polar boronic acid.[9][20] The use of a buffered solution is critical to maintain a constant pH throughout the experiment, as pH significantly influences the hydrolysis rate.[9]
Transesterification Assays
Transesterification reactions, where a boronic ester is reacted with a different diol, can be used to establish a relative order of thermodynamic stability.[16][18]
Experimental Protocol: NMR-Based Transesterification Assay
-
Sample Preparation: In an NMR tube, dissolve the boronic ester of interest and an equimolar amount of a competing diol in a suitable deuterated solvent (e.g., acetone-d6).
-
NMR Analysis: Acquire a proton (¹H) or boron (¹¹B) NMR spectrum of the initial mixture.
-
Monitoring the Reaction: Periodically acquire NMR spectra over time to monitor the formation of the new boronic ester and the disappearance of the starting materials.
-
Equilibrium Analysis: Continue monitoring until the reaction reaches equilibrium, at which point the ratio of the two boronic esters reflects their relative thermodynamic stabilities.
Causality Behind Experimental Choices: NMR spectroscopy is a powerful tool for this assay as it allows for the direct, non-invasive monitoring of all species in the reaction mixture in real-time. The choice of solvent is important to ensure all components are soluble and to minimize solvent-mediated hydrolysis.
Comparative Stability Data
The following table summarizes the relative stability of different classes of boronic esters based on literature data.
| Boronic Ester Type | Key Stability Features | Deprotection Conditions | Primary Applications |
| Pinacol (Bpin) | Moderate stability; susceptible to hydrolysis and silica gel degradation.[3][7] | Acidic or basic hydrolysis; often used directly.[1] | General Suzuki-Miyaura coupling. |
| MIDA | High stability; benchtop stable, crystalline solids.[10][12] | Mild aqueous base (e.g., NaHCO₃).[12] | Iterative cross-coupling; stable surrogates for unstable boronic acids.[10][11] |
| 1,8-Diaminonaphthalene (dan) | Very high stability under a wide range of conditions.[1][2] | Acidic hydrolysis.[14] | Protecting group in multi-step synthesis. |
| Pinanediol | High thermodynamic stability.[6][16] | Acidic or basic hydrolysis. | Chiral synthesis; stable boronic acid surrogates. |
| Diisopropanolamine (DIPAB) | High hydrolytic stability.[17] | Acidic hydrolysis. | Drug delivery; materials science. |
Visualizing Stability and Experimental Workflows
To further clarify these concepts, the following diagrams illustrate the hydrolysis mechanism and a typical experimental workflow for stability assessment.
Caption: Workflow for HPLC-Based Hydrolysis Kinetics Study.
Conclusion and Future Outlook
The thermodynamic stability of boronic esters is a multifaceted property that is crucial for their successful application in synthesis and drug development. While pinacol esters remain a convenient and widely used option, the superior stability and controlled reactivity of MIDA and "dan" protected boronates offer significant advantages, particularly when dealing with sensitive substrates or complex multi-step syntheses. The development of new diols and protecting groups continues to expand the toolbox available to researchers, enabling finer control over the stability and reactivity of these versatile compounds. [3][17]A thorough understanding of the factors governing their stability, coupled with robust experimental validation, is paramount for harnessing the full potential of boronic acid chemistry.
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Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
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American Chemical Society. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]
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Dick, G. R., & Woerly, E. M. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(1), 78-83. [Link]
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Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 138-143. [Link]
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Liu, Y., et al. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Chemistry of Materials. [Link]
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Dickinson, C. D., & Chang, S. (2008). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
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Mutoh, Y., & Saito, S. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10584-10589. [Link]
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Miao, Z., et al. (2019). Direct Transformation from Arylamines to Aryl Naphthalene-1,8-diamino Boronamides: A Metal-Free Sandmeyer-Type Process. Molecules, 24(3), 377. [Link]
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A Researcher's Guide to Isotopic Labeling with Phthalic Anhydride-4-Boronic Acid Pinacol Ester: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular imaging and drug development, the precise introduction of isotopes into complex organic molecules is of paramount importance. Positron Emission Tomography (PET) stands out as a powerful non-invasive imaging technique, heavily reliant on the availability of radiotracers labeled with short-lived positron-emitting isotopes like fluorine-18 (¹⁸F). The development of robust and versatile precursors for ¹⁸F-labeling is therefore a critical area of research. This guide provides an in-depth technical comparison of Phthalic anhydride-4-boronic acid pinacol ester as a precursor for isotopic labeling studies, evaluating its potential performance against other alternatives based on established radiochemical principles and experimental data from analogous systems.
While direct isotopic labeling studies utilizing Phthalic anhydride-4-boronic acid pinacol ester are not extensively documented in peer-reviewed literature, its chemical structure suggests its utility as a precursor for late-stage ¹⁸F-fluorination. The presence of the boronic acid pinacol ester group provides a well-established handle for radiofluorination, while the phthalic anhydride moiety offers a reactive site for subsequent conjugation or modification. This guide will, therefore, extrapolate from the wealth of data on the copper-mediated radiofluorination of aryl boronic esters to provide a comprehensive and predictive comparison.
The Precursor at a Glance: Phthalic Anhydride-4-Boronic Acid Pinacol Ester
Phthalic anhydride-4-boronic acid pinacol ester, also known as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-isobenzofurandione, is a bifunctional molecule. The boronic ester group is a key player in modern radiochemistry, particularly for the introduction of ¹⁸F, while the phthalic anhydride group is a versatile synthon in organic chemistry, known for its reactivity towards nucleophiles.
Comparative Analysis of Labeling Precursors
The choice of a precursor for isotopic labeling is a critical decision that influences radiochemical yield (RCY), molar activity (Aᴍ), and the overall feasibility of a radiosynthesis. Here, we compare Phthalic anhydride-4-boronic acid pinacol ester with other common classes of precursors.
Performance in Copper-Mediated ¹⁸F-Fluorination
Copper-mediated radiofluorination has emerged as a powerful method for the ¹⁸F-labeling of arenes, showing remarkable functional group tolerance.[1][2][3] This method is particularly effective for a range of electron-deficient, -neutral, and -rich arylboronic acids and their esters.[4][5][6] The phthalic anhydride moiety is strongly electron-withdrawing, which is generally favorable for nucleophilic aromatic substitution.
Table 1: Predicted Performance Comparison in Copper-Mediated ¹⁸F-Fluorination
| Precursor Type | Predicted Radiochemical Yield (RCY) | Key Advantages | Potential Challenges |
| Phthalic anhydride-4-boronic acid pinacol ester | Moderate to High | Bifunctional for post-labeling modification; electron-withdrawing nature may activate the ring for fluorination. | The anhydride moiety may be sensitive to the basic and nucleophilic conditions of the labeling reaction, potentially leading to side products.[7][8] |
| Electron-Neutral Aryl Boronic Esters | Moderate to High | Well-established methodology with numerous examples.[2] | Lacks a secondary reactive handle for conjugation. |
| Electron-Rich Aryl Boronic Esters | Moderate to High | Good yields achievable with optimized conditions.[4] | Can be more challenging to label compared to electron-deficient counterparts. |
| Aryl Stannanes | Moderate to High | Alternative to boronic esters. | Toxicity of tin precursors and byproducts is a significant concern. |
| Diaryliodonium Salts | High | Often provide high radiochemical yields. | Precursor synthesis can be more complex. |
The primary challenge for Phthalic anhydride-4-boronic acid pinacol ester lies in the stability of the anhydride ring under the reaction conditions. The presence of [¹⁸F]fluoride, a nucleophile, and often a base, could lead to ring-opening of the anhydride.[7] Careful optimization of reaction conditions, such as temperature and the choice of base, would be critical to mitigate this.
Experimental Methodologies: A Predictive Protocol
Based on established protocols for the copper-mediated ¹⁸F-fluorination of electron-deficient aryl boronic esters, a detailed experimental workflow for the isotopic labeling of Phthalic anhydride-4-boronic acid pinacol ester can be proposed.
Workflow for ¹⁸F-Labeling
Caption: Predicted workflow for the ¹⁸F-labeling of Phthalic anhydride-4-boronic acid pinacol ester.
Detailed Protocol for Copper-Mediated ¹⁸F-Fluorination
Materials:
-
Phthalic anhydride-4-boronic acid pinacol ester
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Sep-Pak Light QMA carbonate cartridge
-
Kryptofix 2.2.2. (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Copper(II) trifluoromethanesulfonate pyridine complex (Cu(OTf)₂(py)₄)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a radioactivity detector
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned QMA cartridge.
-
Elute the trapped [¹⁸F]fluoride with a solution of K₂₂₂ and K₂CO₃ in MeCN/H₂O.
-
-
Azeotropic Drying:
-
Dry the eluted [¹⁸F]fluoride by azeotropic distillation with anhydrous MeCN under a stream of nitrogen until completely dry.
-
-
Radiolabeling Reaction:
-
To the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex, add a solution of Phthalic anhydride-4-boronic acid pinacol ester (5-10 mg) in anhydrous DMF.
-
Add the Cu(OTf)₂(py)₄ catalyst (10-20 mg).
-
Seal the reaction vessel and heat at 110-130 °C for 15-20 minutes.
-
-
Purification:
-
After cooling, dilute the reaction mixture with water and pass it through an SPE cartridge to remove unreacted fluoride and catalyst.
-
Elute the desired product from the SPE cartridge with an appropriate organic solvent (e.g., MeCN).
-
-
Analysis:
-
Analyze the purified product by radio-HPLC to determine the radiochemical yield, purity, and specific activity.
-
Alternative Labeling Strategy: Suzuki-Miyaura Cross-Coupling
An alternative approach to synthesize the ¹⁸F-labeled product would be a Suzuki-Miyaura cross-coupling reaction. This would involve the synthesis of an ¹⁸F-labeled aryl halide, which is then coupled with the boronic ester precursor. While this is a multi-step process, it could be advantageous if the direct radiofluorination proves to be low-yielding due to the instability of the anhydride.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Alternative Suzuki-Miyaura cross-coupling workflow for ¹⁸F-labeling.
This two-step approach offers modularity but at the cost of increased synthesis time and potential for lower overall radiochemical yield due to an additional reaction and purification step.
Causality Behind Experimental Choices
-
Copper(II) Trifluoromethanesulfonate Pyridine Complex (Cu(OTf)₂(py)₄): This catalyst has been shown to be highly effective in mediating the radiofluorination of aryl boronic esters.[2] The pyridine ligands are believed to play a crucial role in the catalytic cycle.
-
Kryptofix 2.2.2. (K₂₂₂): This cryptand is essential for sequestering the potassium ion, thereby increasing the nucleophilicity of the [¹⁸F]fluoride anion.
-
Azeotropic Drying: The removal of water is critical for successful nucleophilic fluorination reactions, as water can solvate the fluoride ion and reduce its reactivity.
-
High Temperature: The reaction typically requires elevated temperatures to drive the C-¹⁸F bond formation.
Trustworthiness and Self-Validation
The proposed protocols are based on well-established and extensively validated methodologies in the field of radiochemistry.[4][5] The success of the labeling can be readily validated through standard analytical techniques:
-
Radio-TLC: To monitor the progress of the reaction and the formation of the desired product.
-
Radio-HPLC: To determine the radiochemical purity and yield of the final product.
-
Mass Spectrometry: To confirm the identity of the labeled product by co-elution with a non-radioactive standard.
Conclusion: A Promising but Untested Precursor
Phthalic anhydride-4-boronic acid pinacol ester presents an intriguing option for researchers in isotopic labeling. Its bifunctional nature opens up possibilities for creating complex, labeled molecules through post-labeling modifications. The well-established copper-mediated radiofluorination of aryl boronic esters provides a strong foundation for developing a successful labeling protocol for this precursor. However, the potential sensitivity of the phthalic anhydride moiety to the reaction conditions necessitates careful optimization and validation.
For research teams equipped for radiochemistry, the exploration of this precursor could lead to novel PET tracers and labeled building blocks. The alternative Suzuki-Miyaura coupling route provides a viable backup strategy. As with any new precursor, a thorough investigation of its reactivity and stability under the specific conditions of isotopic labeling is essential for its successful implementation.
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Preshlock, S., Calderwood, S., Verhoog, S., Tredwell, M., Huiban, M., Hienzsch, A., ... & Gouverneur, V. (2016). Enhanced copper-mediated ¹⁸F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications, 52(54), 8361-8364. [Link]
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Brooks, A. F., McBride, W. J., & Scott, P. J. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Mini reviews in medicinal chemistry, 14(9), 746–767. [Link]
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Miller, J. M., Fushimi, R., Vocadlo, D. J., & Schaffer, P. (2014). Fluorine-18 radiochemistry, labeling strategies and synthetic routes. Chemical Society Reviews, 43(18), 6286-6316. [Link]
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Lee, E., Kamlet, A. S., Powers, D. C., Neumann, C. N., Boursalian, G. B., Furuya, T., ... & Ritter, T. (2011). A fluoride-derived electrophilic late-stage fluorination reagent for PET imaging. Science, 334(6056), 639-642. [Link]
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Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). Enhanced copper-mediated ¹⁸F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications, 52(54), 8361-8364. [Link]
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Mossine, A. V., Brooks, A. F., Makaravage, K. J., Miller, J. M., Ichiishi, N., Sanford, M. S., & Scott, P. J. (2015). Synthesis of [¹⁸F] Arenes via the Copper-Mediated [¹⁸F] Fluorination of Boronic Acids. Organic letters, 17(21), 5392–5395. [Link]
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Mossine, A. V., Brooks, A. F., Makaravage, K. J., Miller, J. M., Ichiishi, N., Sanford, M. S., & Scott, P. J. H. (2015). Synthesis of [¹⁸F]Arenes via the Copper-Mediated [¹⁸F]Fluorination of Boronic Acids. Organic Letters, 17(21), 5392-5395. [Link]
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Zarrad, F. I., Kniess, T., & Steinbach, J. (2022). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. Pharmaceuticals, 15(7), 837. [Link]
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Lee, S. J., Oh, S. J., Chi, D. Y., & Kang, C. M. (2019). Late-stage fluorination to form ¹⁸ F-labeled aryl fluorides. [¹⁸F] Fluoride-derived electrophilic reagent for PET imaging. Journal of the Korean Physical Society, 74(1), 1-10. [Link]
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Mossine, A. V., Brooks, A. F., Makaravage, K. J., Miller, J. M., Ichiishi, N., Sanford, M. S., & Scott, P. J. H. (2015). Synthesis of [¹⁸F]Arenes via the Copper-Mediated [¹⁸F]Fluorination of Boronic Acids. Organic Letters, 17(21), 5392-5395. [Link]
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Mossine, A. V., Brooks, A. F., Makaravage, K. J., Miller, J. M., Ichiishi, N., Sanford, M. S., & Scott, P. J. H. (2015). Synthesis of [¹⁸F]Arenes via the Copper-Mediated [¹⁸F]Fluorination of Boronic Acids. Organic Letters, 17(21), 5392-5395. [Link]
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Zarrad, F. I., Kniess, T., & Steinbach, J. (2022). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. Pharmaceuticals (Basel, Switzerland), 15(7), 837. [Link]
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Li, Z., & Conti, P. S. (2018). First-in-human study of an ¹⁸F-labeled boramino acid: a new class of PET tracers. European journal of nuclear medicine and molecular imaging, 45(13), 2356–2358. [Link]
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Zarrad, F. I., Kniess, T., & Steinbach, J. (2022). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. Pharmaceuticals, 15(7), 837. [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
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Al-Masum, M. (2022). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 12(48), 31087-31115. [Link]
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Pagliaro, M., & Ciriminna, R. (2013). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein journal of organic chemistry, 9, 2353–2359. [Link]
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An, N., Li, J., & Zhang, J. (2012). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)₂/7a. Chinese Journal of Chemistry, 30(11), 2662-2666. [Link]
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Maleki, A., & Yousefi, M. (2018). The Suzuki−Miyaura coupling between different aryl halides and various... Applied Organometallic Chemistry, 32(1), e3915. [Link]
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Shil, A. K., Das, P., & Miyaji, T. (2013). Suzuki-Miyaura cross coupling reaction of aryl halides with phenylboronic acid on a gram scale of substrate. RSC Advances, 3(35), 15093-15098. [Link]
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Li, Y., Wang, Y., Li, X., & Li, G. (2020). Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. Green Chemistry, 22(16), 5275-5280. [Link]
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A Researcher's Guide to the Computational Analysis of Phthalic Anhydride-4-Boronic Acid Pinacol Ester Reaction Mechanisms
This guide provides an in-depth comparison of computational methodologies for elucidating the reaction mechanisms of Phthalic anhydride-4-boronic acid pinacol ester, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind computational choices, ensuring a robust and validated approach to mechanistic studies.
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for forging carbon-carbon bonds, with profound implications for the synthesis of pharmaceuticals and functional materials. The use of boronic acid pinacol esters, such as Phthalic anhydride-4-boronic acid pinacol ester, offers advantages in terms of stability and handling. Understanding the intricate mechanistic details of its coupling reactions is paramount for optimizing reaction conditions, predicting outcomes, and designing novel catalysts. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to view these complex transformations at the molecular level.
The Mechanistic Landscape: A Suzuki-Miyaura Coupling Pathway
The palladium-catalyzed cross-coupling of an anhydride with an arylboronic acid derivative is expected to follow a catalytic cycle analogous to the well-established Suzuki-Miyaura reaction. The reaction involves a series of fundamental organometallic steps: oxidative addition, transmetalation, and reductive elimination. While the specific energetics and transition state geometries will be unique to the reactants, the general pathway provides a solid foundation for computational investigation.
A DFT study on a model Suzuki reaction involving acetic anhydride and phenylboronic acid highlights two potential catalytic cycles: one commencing from a neutral Pd(0) complex and another from an anionic "Jutand-type" species.[1][2] Both pathways were found to have moderate activation energies, with the transmetalation step being a key phase of the reaction.[1][2] For the reaction of Phthalic anhydride-4-boronic acid pinacol ester, a similar set of steps can be postulated, initiated by the oxidative addition of a C-O bond of the anhydride to a Pd(0) catalyst.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling of Phthalic anhydride-4-boronic acid pinacol ester.
Comparative Analysis of Computational Methodologies
The choice of computational method is a critical decision that balances accuracy against computational cost. For organometallic catalytic cycles, Density Functional Theory (DFT) has emerged as the gold standard, offering reliable results for systems of practical size.
| Computational Method | Typical Functionals/Basis Sets | Strengths | Weaknesses | Best Suited For |
| Density Functional Theory (DFT) | B3LYP, M06, BP86 with 6-31G(d) for main group and LANL2DZ/SDD for Pd. | Excellent balance of accuracy and computational cost.[1][2][3] Good for geometry optimizations and frequency calculations. | Accuracy is functional-dependent. May struggle with systems with significant dispersion interactions or multi-reference character. | Full catalytic cycle investigations, transition state searches, and thermodynamic analysis. |
| Møller-Plesset Perturbation Theory (MP2) | cc-pVTZ, aug-cc-pVTZ | A good starting point for including electron correlation beyond DFT.[4] | More computationally expensive than DFT. Can be unreliable for some organometallic systems. | High-accuracy single-point energy calculations on DFT-optimized geometries for key intermediates and transition states. |
| Coupled Cluster (CC) | CCSD(T) with large basis sets | Considered the "gold standard" for accuracy in quantum chemistry. | Extremely high computational cost, limiting its application to very small model systems. | Benchmarking the accuracy of DFT and MP2 results on simplified model reactions. |
| Time-Dependent DFT (TDDFT) | Various functionals | Useful for studying excited states and spectroscopic properties. | Can be less accurate than wave-function based methods for core-electron excitations.[5] | Investigating photochemical reaction pathways or simulating UV-Vis spectra of intermediates. |
Expert Insight: For the computational analysis of the Phthalic anhydride-4-boronic acid pinacol ester reaction, a hybrid functional like B3LYP or a meta-GGA functional from the M06 suite is recommended.[3][6] These functionals have demonstrated good performance for organometallic and inorganic chemistry. It is also crucial to incorporate a solvation model, such as the Polarizable Continuum Model (PCM), to account for the influence of the solvent environment on the reaction energetics.[4]
A Validated Workflow for Mechanistic Elucidation
A rigorous computational study follows a systematic and self-validating workflow. Each step builds upon the last, providing checkpoints to ensure the chemical and physical relevance of the results.
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A Senior Application Scientist's Guide to Ligand Selection for Suzuki-Miyaura Couplings of Phthalic Anhydride-4-Boronic Acid Pinacol Ester
This guide provides a comparative analysis of common ligand classes for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Phthalic anhydride-4-boronic acid pinacol ester with aryl halides. As researchers and drug development professionals, the strategic selection of a ligand is paramount to overcoming synthetic challenges, maximizing yield, and ensuring reaction efficiency. This document synthesizes data from established literature to provide a framework for rational ligand selection and experimental design.
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its ability to form C-C bonds with high functional group tolerance.[1] However, the specific substrate, Phthalic anhydride-4-boronic acid pinacol ester, presents unique considerations. The phthalic anhydride moiety is strongly electron-withdrawing, which can influence the electronic properties of the boronic ester. Furthermore, the pinacol ester is used to enhance stability and prevent protodeboronation, a common side reaction with boronic acids.[2][3] The choice of ligand must accommodate these electronic factors and the steric bulk of the pinacol ester to ensure efficient catalysis.
The Catalytic Cycle: The Ligand's Central Role
The efficacy of a Suzuki-Miyaura coupling is profoundly dictated by the ligand coordinated to the palladium center. The ligand's steric and electronic properties directly influence the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition : A monoligated, electron-rich Pd(0) species is often the most active for inserting into the aryl-halide bond.[4] Bulky ligands facilitate the formation of this crucial monoligated species.
-
Transmetalation : The base activates the boronic ester to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[5][6] The ligand's nature can influence the rate and efficiency of this step.
-
Reductive Elimination : This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. This step is often accelerated by bulky, electron-rich ligands that create steric pressure around the metal center.[7]
Below is a diagram illustrating the generally accepted catalytic cycle.
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
Comparative Analysis of Ligand Classes
The selection of a ligand is often dictated by the specific substrates. For challenging couplings, such as those involving sterically hindered or electronically deactivated partners, highly active ligand systems are required.[4]
Bulky, Electron-Rich Monodentate Phosphines (Buchwald Ligands)
This class of ligands, developed by the Buchwald group, has become the gold standard for a wide range of cross-coupling reactions.[8] Their success stems from a combination of steric bulk and electron-donating ability, which promotes the formation of highly active, monoligated palladium catalysts.[9][10]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity, SPhos is particularly effective for Suzuki-Miyaura couplings. The methoxy groups are thought to contribute to catalyst stability and activity.[10]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is one of the most versatile and widely used ligands for Suzuki couplings. Its significant steric bulk is highly effective at promoting reductive elimination, making it ideal for forming sterically demanding biaryl compounds.[1][8][11]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) & BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): These ligands are also highly active, often used for challenging C-N couplings but also showing excellent performance in C-C couplings. Their specific steric and electronic profiles can sometimes offer advantages over SPhos or XPhos for particular substrates.[12]
N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as a powerful alternative to phosphine ligands. They are typically strong sigma-donors and can be sterically demanding, forming highly stable and active palladium complexes.[13] This stability can be advantageous, preventing catalyst decomposition.
-
IPr & SIPr (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): These are among the most common NHC ligands. Their bulky diisopropylphenyl groups shield the metal center, promoting efficient catalysis for a variety of substrates, including sterically hindered aryl chlorides.[14][15]
-
IMes & SIMes (IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene; SIMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene): While slightly less bulky than IPr/SIPr, these ligands can offer unique selectivity. In some cases, the choice between SIMes and SIPr can even control which site of a molecule reacts in a chemodivergent coupling.[14]
Performance Data in Analogous Systems
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid/Ester | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Biaryl Phosphine | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| Biaryl Phosphine | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 1 | 99 | [1] |
| Biaryl Phosphine | AntPhos | 2,6-Dimethylbromobenzene | Cyclohexylboronic acid | 2.0 (Pd) | K₃PO₄ | Xylenes | 120 | 12 | 63 | [16] |
| NHC | SIPr | Chloroaryl Triflates | Various Arylboronic acids | 2.0 (Pd) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 75-98 | [14] |
| NHC | SIMes | Chloroaryl Triflates | Various Arylboronic acids | 2.0 (Pd) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 70-95 | [14] |
Disclaimer: This data is for illustrative purposes using different substrates. Performance with Phthalic anhydride-4-boronic acid pinacol ester will require experimental validation. The high yields achieved with SPhos and XPhos for hindered aryl chlorides suggest they are strong starting candidates.[1]
Experimental Protocols: A Framework for Ligand Screening
To objectively compare ligand performance for your specific reaction, a standardized screening protocol is essential. This ensures that variations in yield and reaction rate can be confidently attributed to the ligand itself.
Workflow for Ligand Screening
Caption: Fig. 2: Experimental workflow for comparative ligand screening.
General Protocol for Ligand Screening
This protocol outlines a general procedure for screening various ligands in the Suzuki-Miyaura coupling of an aryl halide with Phthalic anhydride-4-boronic acid pinacol ester.
-
Reagent Preparation:
-
In an inert atmosphere glovebox, prepare separate stock solutions of the desired palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and each ligand to be tested in an anhydrous solvent (e.g., toluene or 1,4-dioxane). A typical ligand-to-palladium ratio is 1:1 to 2:1.[4]
-
Rationale: Using stock solutions ensures accurate and reproducible dispensing of small catalyst quantities. An inert atmosphere is critical to prevent the oxidation and degradation of the phosphine ligands and Pd(0) species.[7]
-
-
Reaction Setup:
-
To a clean, dry reaction vial or tube equipped with a stir bar, add the aryl halide (1.0 equiv), Phthalic anhydride-4-boronic acid pinacol ester (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).[5]
-
Rationale: An excess of the boronic ester is common to drive the reaction to completion. K₃PO₄ is a strong, non-nucleophilic base often effective for challenging couplings.[5]
-
-
Catalyst Addition:
-
Add the appropriate volume of the palladium precursor stock solution and the ligand stock solution to the reaction vial. A typical catalyst loading for screening is 1-2 mol%.[1]
-
Seal the vial with a septum or cap.
-
-
Reaction Execution:
-
Add the final volume of anhydrous solvent to achieve the desired reaction concentration (e.g., 0.1-0.5 M).
-
Place the vial in a pre-heated reaction block or oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Rationale: Anhydrous solvents are crucial as water can lead to competitive protodeboronation of the boronic ester.[17]
-
-
Monitoring and Workup:
-
Monitor the reaction progress at set time points (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing via TLC or LC-MS.
-
Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Analysis:
-
Purify the crude product via flash column chromatography.
-
Determine the isolated yield and compare the results for each ligand tested.
-
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of Phthalic anhydride-4-boronic acid pinacol ester, the ligand choice is a critical determinant of success.
-
Starting Point: Based on their broad utility and high reactivity with challenging substrates, XPhos and SPhos are highly recommended as initial ligands for screening.[1][4] Their steric bulk and electron-rich nature are well-suited to facilitate all steps of the catalytic cycle.
-
Alternative for Optimization: If phosphine ligands yield unsatisfactory results, N-heterocyclic carbene ligands such as SIPr should be investigated. Their distinct electronic properties and high stability may offer an advantage.[13][14]
-
Systematic Screening: Ultimately, the optimal ligand is substrate-dependent. A systematic and parallel screening approach, as outlined in the provided protocol, is the most reliable method to identify the ideal catalyst system for maximizing the yield and efficiency of your specific transformation.
By understanding the mechanistic role of the ligand and employing a data-driven, systematic approach to screening, researchers can confidently navigate the complexities of ligand selection and achieve their synthetic goals.
References
- Merck Millipore. Buchwald Phosphine Ligands.
- Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- ScienceDirect. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- BenchChem. A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
- ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings.
- ACS Publications. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling.
- BenchChem. A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
- The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.
- Sigma-Aldrich. Buchwald Ligands.
- RSC Publishing. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- The Royal Society of Chemistry. Sterically demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- BenchChem. A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers.
- ResearchGate. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- PubMed. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions.
- Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate.
- Semantic Scholar. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- National Institutes of Health. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications.
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- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Buchwald Phosphine Ligands [merckmillipore.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 11. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pubs.rsc.org [pubs.rsc.org]
- 17. orgsyn.org [orgsyn.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Phthalic Anhydride-4-Boronic Acid Pinacol Ester
For researchers engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these materials extends beyond their use in an experiment; it culminates in their safe and compliant disposal. Phthalic anhydride-4-boronic acid pinacol ester, a bifunctional molecule valuable in synthetic chemistry, requires meticulous handling not just during use, but critically, during its disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure the protection of laboratory personnel and the environment.
Core Principle: Understanding the Hazard Profile
Proper disposal begins with a fundamental understanding of the chemical's inherent risks. Phthalic anhydride-4-boronic acid pinacol ester is not a benign substance. Its hazard profile is primarily driven by the phthalic anhydride moiety, a known irritant and sensitizer. The compound must be treated as hazardous waste; at no point should it be considered for drain or regular trash disposal[1][2].
The primary hazards associated with this compound, derived from safety data for phthalic anhydride, include:
-
Harmful if swallowed (H302)[3]
-
Causes skin irritation (H315)[3]
-
May cause an allergic skin reaction (H317)[3]
-
Causes serious eye damage (H318)[3]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)[3]
-
May cause respiratory irritation (H335)[3]
-
Harmful to aquatic life (H402)
Furthermore, as a fine powder, it can form combustible dust concentrations in the air, posing a dust explosion hazard[4][5]. These classifications mandate that all waste streams containing this chemical be managed through a certified hazardous waste program in accordance with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7].
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any process that will generate waste, it is imperative to establish a safe working environment.
-
Engineering Controls : All handling and preparation of waste should be conducted within a certified chemical fume hood to mitigate inhalation risks. The work area must be well-ventilated[3][8].
-
Personal Protective Equipment (PPE) : The minimum required PPE for handling this compound and its waste is summarized in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles with side shields or a face shield[5]. | Protects against dust particles and splashes, preventing serious eye damage. |
| Hand Protection | Nitrile or other chemically resistant gloves, tested according to EN 374. | Prevents skin contact, irritation, and potential allergic sensitization[3]. |
| Body Protection | A buttoned lab coat and closed-toe shoes. | Minimizes skin exposure from spills or dust. |
| Respiratory | A NIOSH/MSHA approved respirator may be necessary if dust cannot be controlled or if irritation is experienced[5]. | Protects against inhalation, which can cause respiratory irritation and allergic reactions[3]. |
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to waste management, from the point of generation to final pickup.
Caption: Disposal workflow for Phthalic anhydride-4-boronic acid pinacol ester.
Step 1: Waste Segregation at the Source
Proper disposal begins with rigorous segregation. Never mix waste streams.
-
Unused/Expired Chemical : Keep in its original container where possible[2]. This preserves essential hazard information.
-
Contaminated Labware : This includes items like pipette tips, weighing boats, and contaminated gloves. These items should be collected in a designated, lined container separate from other waste types[2].
-
Contaminated Glassware : Glassware that cannot be decontaminated should be disposed of as solid hazardous waste. If it can be cleaned, the initial rinsate containing the chemical must be collected as hazardous liquid waste. Subsequent rinses can be managed according to standard lab procedures, but the first rinse is always hazardous.
-
Spill Cleanup Materials : Any absorbents, pads, or wipes used to clean a spill of this substance are now considered hazardous waste and must be containerized accordingly[3].
Step 2: Containerization
All waste must be collected in appropriate containers that are compatible with the chemical, in good condition, and can be securely sealed[6][9].
-
Select the Right Container : For solid waste, a rigid, leak-proof container with a screw-top or securely fastening lid is required. Polyethylene drums or pails are often suitable[2].
-
Keep Containers Closed : Hazardous waste containers must remain closed at all times except when actively adding waste[6][9]. This prevents the release of dust and vapors.
Step 3: Labeling
Accurate labeling is a legal requirement and critical for safety. Every waste container must be clearly labeled with[9][10]:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "Phthalic anhydride-4-boronic acid pinacol ester" .
-
A clear indication of the associated hazards (e.g., "Irritant," "Sensitizer").
-
The date when waste was first added to the container (the "accumulation start date").
Step 4: Storage and Final Disposal
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of the laboratory personnel[9].
-
Storage Location : The SAA must be away from drains and incompatible materials (e.g., strong acids, bases, and oxidizers)[4][10].
-
Arrange for Pickup : Once the container is full or reaches your institution's time limit for accumulation, contact your Environmental Health & Safety (EHS) department to arrange for pickup[2]. They will manage the final disposal at an approved waste plant[5].
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Evacuate non-essential personnel from the immediate area. Alert colleagues and your lab supervisor.
-
Don PPE : Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain the Spill : Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use water, as this can create a more hazardous situation[3][8].
-
Clean Up : Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid creating dust[3][8].
-
Decontaminate : Clean the affected area thoroughly. All cleanup materials must be disposed of as hazardous waste.
-
Report : Report the incident according to your institution's EHS procedures.
By adhering to this structured and scientifically-grounded disposal protocol, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Phthalic-Anhydride-Material-Safety-Data-Sheet.pdf. (2024). Thirumalai Chemicals Ltd.
- Safety Data Sheet: Phthalic anhydride. Carl ROTH.
- Phthalic Anhydride (PA)
- Phthalic anhydride - SAFETY D
- Phthalic anhydride-4-boronic acid pinacol ester | CAS 849677-21-0. Santa Cruz Biotechnology.
- Proper Handling of Hazardous Waste Guide. (2014). Environmental Protection Agency (EPA).
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (1978). Environmental Protection Agency (EPA).
- Hazardous Waste & Disposal Consider
- Hazardous Waste Disposal Procedures. (2023). University of Chicago Environmental Health and Safety.
- Hazardous Waste Disposal Guidelines. Purdue University Radiological and Environmental Management.
- EPA HAZARDOUS WASTE CODES. Environmental Protection Agency (EPA).
- Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
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- 8. carlroth.com [carlroth.com]
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- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Phthalic Anhydride-4-Boronic Acid Pinacol Ester
This guide provides essential, field-proven safety protocols for handling Phthalic anhydride-4-boronic acid pinacol ester (CAS 849677-21-0). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural and causal framework for PPE selection, operational planning, and disposal. The protocols herein are designed to be self-validating, ensuring that safety is an integral part of the scientific process.
Hazard Assessment: A Dual-Functionality Molecule
Phthalic anhydride-4-boronic acid pinacol ester is a compound that presents a dual-hazard profile derived from its constituent parts: the phthalic anhydride core and the boronic acid pinacol ester group. A comprehensive risk assessment must consider both.
-
Phthalic Anhydride Moiety: Phthalic anhydride is a known respiratory irritant and can cause occupational asthma.[1][2] Its dust is combustible and can form explosive mixtures with air.[1][3] It is also classified as harmful if swallowed and can cause serious eye damage and skin irritation upon contact.[1][3]
-
Boronic Acid Pinacol Ester Moiety: Boronic acid derivatives are generally irritants to the skin and eyes.[4] While the pinacol ester form is more stable than the corresponding boronic acid, it can be sensitive to moisture and strong oxidizing agents. Many boronic esters require handling in a well-ventilated area, away from ignition sources.[5][6]
Therefore, handling this compound requires stringent controls to mitigate risks of respiratory sensitization, eye and skin damage, and potential combustion events.
Core Directive: Engineering Controls and Ventilation
Before any personal protective equipment is considered, the primary line of defense is robust engineering controls.
-
Fume Hood: All manipulations of Phthalic anhydride-4-boronic acid pinacol ester, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7] This provides critical protection against inhalation of fine particulates and vapors.
-
Glovebox: For procedures requiring an inert atmosphere to protect the reagent's integrity, a glovebox filled with nitrogen or argon is recommended.[8] This also provides an enclosed environment, offering a superior level of containment.[8]
-
Static Control: Due to the combustible nature of phthalic anhydride dust, all equipment should be grounded to prevent electrostatic discharge.[3][9] Use non-sparking tools for transfers of the solid material.[4][5]
Personal Protective Equipment (PPE): A Task-Based Approach
The level of PPE required is dictated by the specific task being performed. The following protocols outline the necessary equipment and the rationale behind its use.
Baseline PPE for All Operations
This is the minimum required PPE for any work in the laboratory where this chemical is present, even if not directly handling it.
-
Safety Glasses: ANSI Z87.1-rated safety glasses with side shields are mandatory.
-
Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned.
-
Closed-Toe Shoes: Footwear must fully cover the feet. Perforated shoes or sandals are prohibited.[10]
Protocol for Weighing and Transferring Solid Compound
This task carries the highest risk of generating airborne dust.
-
Eye and Face Protection: Wear tightly fitting safety goggles to provide a seal around the eyes.[4][5] A face shield should be worn over the goggles for added protection against splashes or unexpected dispersal of powder.
-
Hand Protection: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or holes before use.[6] For added protection against spills, consider double-gloving.
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter (N95 or higher) is required. Inhalation of phthalic anhydride dust can lead to respiratory irritation and sensitization.[1][3]
-
Body Protection: A flame-resistant lab coat is essential. Consider a disposable chemical-resistant apron if handling larger quantities.
Protocol for Solution Preparation and Reaction Monitoring
This phase reduces the risk of dust inhalation but introduces risks of splashes.
-
Eye and Face Protection: Continue to wear tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant nitrile gloves are required. If a splash occurs, remove the glove immediately, wash your hands, and don a new glove.
-
Respiratory Protection: If the procedure is performed entirely within a certified fume hood, respiratory protection may not be necessary. However, an air-purifying respirator should be readily available.
-
Body Protection: A flame-resistant lab coat is sufficient.
PPE Selection Summary
The following table summarizes the essential PPE for handling Phthalic anhydride-4-boronic acid pinacol ester.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Storage & Inspection | Safety Glasses with Side Shields | Nitrile Gloves | Not required (if container is sealed) | Flame-Resistant Lab Coat |
| Weighing & Transfer (Solid) | Safety Goggles & Face Shield | Double-layered Nitrile Gloves | NIOSH-approved Particulate Respirator (N95 or higher) | Flame-Resistant Lab Coat, Chemical-Resistant Apron |
| Solution Preparation | Safety Goggles | Nitrile Gloves | Recommended if not in fume hood | Flame-Resistant Lab Coat |
| Reaction & Work-up | Safety Goggles | Nitrile Gloves | Not required (in fume hood) | Flame-Resistant Lab Coat |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | NIOSH-approved Particulate Respirator | Chemical-Resistant Suit or Coveralls |
Operational and Disposal Workflow
Properly sequencing your workflow is critical to maintaining a safe environment from the moment the chemical is received to its final disposal.
Caption: Workflow for safe handling and disposal of Phthalic anhydride-4-boronic acid pinacol ester.
Decontamination and Disposal Plan
Proper disposal is paramount to ensure environmental safety and regulatory compliance.
-
Decontamination: All glassware and surfaces should be decontaminated. A basic wash (e.g., with a dilute sodium hydroxide solution) can help hydrolyze and remove residual boronic acid compounds, but this should be done with care and appropriate PPE.[11][12]
-
Waste Disposal:
-
Solid Waste: Collect unreacted solid, contaminated spill materials, and used PPE in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration in a facility equipped with afterburners and scrubbers.[1][6] Do not discharge to sewer systems.[6]
-
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these rigorous protocols, researchers can confidently and safely handle Phthalic anhydride-4-boronic acid pinacol ester, ensuring both personal safety and the integrity of their research.
References
-
Columbia University. The Safe Use of Pyrophoric Reagents. Retrieved from [Link]
-
AECI. (n.d.). Phthalic Anhydride: Safety, Handling, and Environmental Considerations. Retrieved from [Link]
-
Chemius. (n.d.). Phthalic Anhydride (PA) - GHS, CLP, Transport, Storage, Label. Retrieved from [Link]
-
Thirumalai Chemicals Ltd. (2024, January 5). Phthalic-Anhydride-Material-Safety-Data-Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phthalic anhydride. Retrieved from [Link]
-
PubChem. (n.d.). Phthalic anhydride-4-boronic acid pinacol ester. Retrieved from [Link]
-
Ideh Gostar Moheb Baspar. (2021, December 22). Principles of handling and storing phthalic anhydride. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 2-Phenylethyl-1-boronic acid pinacol ester. Retrieved from [Link]
-
Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. Retrieved from [Link]
-
Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
